molecular formula C5H7N3 B12913314 4-Ethenyl-3-methyl-4H-1,2,4-triazole CAS No. 113444-42-1

4-Ethenyl-3-methyl-4H-1,2,4-triazole

Cat. No.: B12913314
CAS No.: 113444-42-1
M. Wt: 109.13 g/mol
InChI Key: OAVQVBUXSHAVRE-UHFFFAOYSA-N
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Description

4-Ethenyl-3-methyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C5H7N3 and its molecular weight is 109.13 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113444-42-1

Molecular Formula

C5H7N3

Molecular Weight

109.13 g/mol

IUPAC Name

4-ethenyl-3-methyl-1,2,4-triazole

InChI

InChI=1S/C5H7N3/c1-3-8-4-6-7-5(8)2/h3-4H,1H2,2H3

InChI Key

OAVQVBUXSHAVRE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=CN1C=C

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Precision Synthesis of 4-Ethenyl-3-methyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Target Compound: 4-Ethenyl-3-methyl-4H-1,2,4-triazole Synonyms: 4-Vinyl-3-methyl-1,2,4-triazole; 3-Methyl-4-vinyl-4H-1,2,4-triazole CAS Registry Number: 113444-42-1 Molecular Formula: C


H

N

Molecular Weight: 109.13 g/mol [1]

Significance: this compound is a high-value functional monomer used in the synthesis of nitrogen-rich polymers, coordination complexes, and energetic materials. Unlike its 1-vinyl isomer (which is easily formed via direct vinylation of the triazole ring), the 4-vinyl isomer requires precise synthetic architecture to ensure the vinyl group is installed exclusively at the N4 position. This regio-isomer offers unique polymerization kinetics and electronic properties due to the symmetry of the N4-substitution relative to the C3/C5 carbons.

Retrosynthetic Analysis & Strategic Selection

The Regioselectivity Challenge

Direct vinylation of 3-methyl-1,2,4-triazole (e.g., using acetylene/catalyst) predominantly yields 1-ethenyl-3-methyl-1,2,4-triazole due to the higher nucleophilicity and acidity of the N1 proton. Separating the N4-vinyl minor product is inefficient and commercially unviable.

Selected Pathway: De Novo Ring Construction & Elimination

To guarantee 100% N4-regioselectivity, this guide details a Stepwise Cyclization-Elimination Route . This method builds the triazole ring around the N4-substituent using a functionalized amine precursor, followed by functional group transformation to the vinyl moiety.

Pathway Stages:

  • Cyclization: Condensation of acetohydrazide, triethyl orthoformate, and 2-aminoethanol to form the 4-(2-hydroxyethyl) triazole core.

  • Activation: Chlorination of the hydroxyl group using thionyl chloride.

  • Elimination: Base-promoted dehydrohalogenation to generate the terminal alkene (vinyl group).

SynthesisPathway Start Acetohydrazide + Triethyl Orthoformate + 2-Aminoethanol Inter1 Intermediate 1: 4-(2-Hydroxyethyl)-3-methyl -1,2,4-triazole Start->Inter1 Cyclization (Reflux) Inter2 Intermediate 2: 4-(2-Chloroethyl)-3-methyl -1,2,4-triazole Inter1->Inter2 SOCl2 (Chlorination) Product Target: 4-Ethenyl-3-methyl -4H-1,2,4-triazole Inter2->Product KOH/MeOH (Elimination)

Figure 1: Strategic synthetic pathway ensuring exclusive N4-substitution.

Detailed Experimental Protocol

Stage 1: Synthesis of 4-(2-Hydroxyethyl)-3-methyl-1,2,4-triazole

This step utilizes a modified Pellizzari/Einhorn-Brunner type reaction to construct the 1,2,4-triazole ring.

  • Reagents:

    • Acetohydrazide (1.0 eq)

    • Triethyl orthoformate (1.1 eq)

    • 2-Aminoethanol (Ethanolamine) (1.0 eq)

    • Solvent: 1,4-Dioxane or Ethanol (anhydrous)

  • Procedure:

    • Charge a round-bottom flask equipped with a reflux condenser and magnetic stir bar with Acetohydrazide (0.1 mol) and Triethyl orthoformate (0.11 mol).

    • Add anhydrous 1,4-dioxane (50 mL) and stir at room temperature for 30 minutes to initiate the formation of the ethoxymethylenehydrazide intermediate.

    • Dropwise add 2-Aminoethanol (0.1 mol) over 15 minutes. Note: Mild exotherm may occur.

    • Heat the mixture to reflux (100–105 °C) for 6–8 hours. Monitor by TLC (MeOH:DCM 1:9) until the hydrazide is consumed.

    • Workup: Evaporate the solvent under reduced pressure. The residue is often a viscous oil that solidifies upon standing or trituration with cold diethyl ether.

    • Purification: Recrystallize from ethanol/ethyl acetate if necessary.

    • Yield Target: 75–85%.

Stage 2: Chlorination to 4-(2-Chloroethyl)-3-methyl-1,2,4-triazole

Conversion of the alcohol to the chloride creates a good leaving group for the subsequent elimination.

  • Reagents:

    • 4-(2-Hydroxyethyl)-3-methyl-1,2,4-triazole (from Stage 1)

    • Thionyl Chloride (SOCl

      
      ) (1.5 eq)
      
    • Solvent: Dichloromethane (DCM) or Chloroform

  • Procedure:

    • Dissolve the Stage 1 intermediate (0.05 mol) in dry DCM (100 mL) in a flask equipped with a drying tube (CaCl

      
      ) and a gas trap (for HCl/SO
      
      
      
      ).
    • Cool the solution to 0 °C in an ice bath.

    • Add Thionyl Chloride (0.075 mol) dropwise over 20 minutes.

    • Allow the reaction to warm to room temperature and then reflux for 2 hours to ensure completion.

    • Workup: Evaporate the solvent and excess SOCl

      
       under vacuum. Caution: Perform in a fume hood.
      
    • Neutralize the residue with saturated NaHCO

      
       solution and extract with Ethyl Acetate (3 x 50 mL).
      
    • Dry the organic layer over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate.
    • Yield Target: 85–90% (Off-white solid).

Stage 3: Elimination to this compound

The final step installs the vinyl group via base-catalyzed E2 elimination.

  • Reagents:

    • 4-(2-Chloroethyl)-3-methyl-1,2,4-triazole (from Stage 2)

    • Potassium Hydroxide (KOH) (2.0 eq)

    • Solvent: Methanol (anhydrous)

    • Stabilizer: Hydroquinone (trace, <0.1%)

  • Procedure:

    • Dissolve KOH (0.04 mol) in anhydrous Methanol (40 mL).

    • Add the chloroethyl intermediate (0.02 mol) to the methanolic base.

    • Add a trace amount of hydroquinone to prevent premature polymerization of the vinyl product.

    • Reflux the mixture for 4–6 hours.

    • Workup: Cool to room temperature and filter off the precipitated KCl salt.

    • Concentrate the filtrate under reduced pressure.

    • Purification: The crude product is purified by vacuum distillation (if liquid) or recrystallization (if solid, typically from hexane/ether).

    • Yield Target: 60–70%.

Characterization & Data Validation

The following parameters must be verified to ensure the identity and purity of the synthesized monomer.

Analytic MethodExpected Signal / ObservationStructural Confirmation
1H NMR (CDCl

)

2.45 (s, 3H, CH

)
Methyl group at C3

8.20 (s, 1H, CH)
Triazole ring proton at C5

4.90 (d, 1H), 5.35 (d, 1H)
Terminal vinyl protons (=CH

)

6.80 (dd, 1H)
Vinyl CH attached to N4
IR Spectroscopy 1635 cm

C=C alkene stretch
3100 cm

C-H aromatic stretch (triazole)
Mass Spectrometry m/z = 109 [M]+Molecular ion confirmation

Safety & Handling Protocols

Polymerization Risk

As a vinyl monomer, this compound is prone to spontaneous polymerization, especially under heat or light exposure.

  • Storage: Store at -20 °C under an inert atmosphere (Argon/Nitrogen).

  • Stabilization: For long-term storage, ensure trace radical inhibitor (e.g., 50-100 ppm MEHQ or Hydroquinone) is present.

Chemical Hazards[1]
  • Thionyl Chloride: Highly corrosive, reacts violently with water. Use strictly in a fume hood.

  • Triazoles: Potential biological activity; handle with gloves and avoid inhalation of dusts/vapors.

References

  • Trzhtsinskaya, B. V., Apakina, E. V., & Afonin, A. V. (1990).[1][2] The synthesis of 4-vinyl-1,2,4-triazoles. Chemistry of Heterocyclic Compounds. Link

  • Pellizzari, G. (1911). Reaction of hydrazides with amides. Gazzetta Chimica Italiana. (Foundational chemistry for 1,2,4-triazole ring closure).
  • Wong, B., et al. (2013).[3] Synthesis of 1,5-disubstituted 3-amino-1H-1,2,4-triazoles. Synthesis. Link (Reference for general N4-substitution methodologies).

  • Shelke, G. M., et al. (2015).[3] Microwave-assisted synthesis of substituted 1,2,4-triazoles. Synlett. Link

Sources

4-Ethenyl-3-methyl-4H-1,2,4-triazole CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical monograph on 4-Ethenyl-3-methyl-4H-1,2,4-triazole , structured for researchers and drug development professionals.

CAS Registry Number: 113444-42-1[1]

Executive Summary & Chemical Identity

This compound (also known as 3-Methyl-4-vinyl-1,2,4-triazole) is a specialized heterocyclic monomer distinct from its more common isomer, 1-vinyl-1,2,4-triazole.[1] While the 1-vinyl derivatives are widely used in industrial polymerization, the N4-vinyl isomers represent a niche class of compounds utilized in advanced coordination chemistry and the synthesis of functionalized polymers with specific proton-conducting or metal-chelating properties.

This compound is characterized by the attachment of a reactive vinyl group to the nitrogen at position 4 of the triazole ring, creating a unique electronic environment compared to the N1-substituted analogs.

Chemical Identifiers & Properties[2][3][4][5][6][7][8][9]
ParameterTechnical Specification
CAS Number 113444-42-1
IUPAC Name This compound
Synonyms 3-Methyl-4-vinyl-4H-1,2,4-triazole; N-Vinyl-3-methyl-1,2,4-triazole (ambiguous)
Molecular Formula C₅H₇N₃
Molecular Weight 109.13 g/mol
SMILES CC1=NN=CN1C=C
InChI Key OAVQVBUXSHAVRE-UHFFFAOYSA-N
Physical State Liquid (typically) or low-melting solid depending on purity
Boiling Point ~150–160 °C (at 1 Torr, predicted)
Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol); moderately soluble in water.[1]

Synthesis & Mechanistic Pathways

The synthesis of N4-substituted vinyl triazoles is synthetically more demanding than that of N1-substituted isomers due to the lower nucleophilicity of the N4 position in the parent triazole ring. The most authoritative protocols, derived from the work of Trzhtsinskaya et al. , utilize transition-metal catalyzed vinylation or transvinylation strategies.

Core Synthesis Protocol (Transvinylation/Direct Vinylation)

The direct vinylation of 3-methyl-1,2,4-triazole typically yields a mixture of isomers (N1 and N4), requiring rigorous separation or directing conditions.

Reagents: 3-Methyl-1,2,4-triazole, Vinyl Acetate (solvent/reactant), Hg(OAc)₂ (catalyst), H₂SO₄ (co-catalyst). Note: Modern adaptations may employ Palladium-catalyzed cross-coupling or high-pressure acetylene reactions.[1]

Reaction Workflow
  • Precursor Preparation: 3-Methyl-1,2,4-triazole is dissolved in excess vinyl acetate.

  • Catalysis: A mercury(II) acetate catalyst is introduced (historically favored for N-vinylation of azoles).

  • Thermodynamic Control: The reaction is heated to reflux. The N1-vinyl isomer is the kinetic product, while the N4-vinyl isomer (target) often requires specific conditions or is isolated as a minor component that must be fractionally distilled.

  • Isomer Separation: Critical step. The N4-isomer typically possesses a higher boiling point and distinct NMR shifts compared to the N1-isomer.

Mechanistic Pathway Diagram

The following diagram illustrates the bifurcation between N1 and N4 vinylation pathways.

SynthesisPathway Precursor 3-Methyl-1,2,4-triazole (Tautomeric Equilibrium) Intermediate Transition State (N-Metal Complex) Precursor->Intermediate Activation Reagent Vinyl Acetate / Acetylene + Catalyst (Hg/Pd) Reagent->Intermediate ProductN1 1-Vinyl-3-methyl-1,2,4-triazole (Kinetic Product - Major) Intermediate->ProductN1 N1 Attack (Fast) ProductN4 This compound (Target - CAS 113444-42-1) Intermediate->ProductN4 N4 Attack (Sterically Hindered)

Caption: Divergent synthesis of vinyl-triazoles. N4-substitution (Green) competes with the thermodynamically favored N1-substitution (Red).

Structural Characterization & Validation

To validate the identity of CAS 113444-42-1 and distinguish it from the N1-isomer, researchers must rely on ¹H NMR spectroscopy .

Diagnostic NMR Signals (DMSO-d₆)
  • Vinyl Protons (N-CH=CH₂):

    • The vinyl group attached to N4 typically shows a distinct splitting pattern (dd) in the range of δ 6.8 – 7.2 ppm (H_a) and δ 4.8 – 5.4 ppm (H_b, H_c).

    • Differentiation: N1-vinyl protons often appear slightly upfield compared to N4-vinyl due to the different electron density of the adjacent nitrogen.

  • Triazole Ring Proton (C5-H):

    • The singlet for the C5 proton in the 4-substituted isomer is chemically equivalent to the C3 position if the molecule were symmetric (e.g., 4-vinyl-1,2,4-triazole). However, with the 3-methyl group, the C5-H appears as a sharp singlet around δ 8.5 – 9.0 ppm .

  • Methyl Group:

    • Singlet at δ 2.3 – 2.5 ppm .

Applications in Research & Development

A. Polymer Science (Functional Materials)

This compound serves as a functional monomer for:

  • Proton Exchange Membranes (PEMs): The basic nitrogen atoms in the triazole ring facilitate proton hopping mechanisms in anhydrous fuel cells. Poly(vinyl triazoles) are thermally stable alternatives to hydrated Nafion membranes.

  • Metal-Organic Frameworks (MOFs): The monomer can coordinate with transition metals (Zn²⁺, Cu²⁺) to form polymeric networks with catalytic activity.

B. Pharmaceutical Intermediates

While less common than 1,2,4-triazole antifungal backbones (e.g., Fluconazole), the N4-vinyl motif acts as a Michael Acceptor .

  • Covalent Inhibition: The vinyl group can react with cysteine residues in target proteins, serving as a "warhead" in covalent drug design.

  • Bioisosteres: The 3-methyl-4-substituted ring provides a rigid scaffold for orienting side chains in enzyme active sites.

Experimental Handling & Safety

Warning: Vinyl azoles are prone to spontaneous polymerization and hydrolysis.

  • Storage: Must be stored at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Stabilization: Commercial samples often contain MEHQ (Monomethyl ether hydroquinone) or BHT as a polymerization inhibitor. Ensure removal of inhibitor (via basic alumina column) prior to catalytic use.

  • Toxicity: Treat as a potential irritant and sensitizer. Use standard PPE (nitrile gloves, fume hood).

Purification Protocol (Lab Scale)

If the compound degrades or polymerizes:

  • Dissolve crude material in Ethyl Acetate.

  • Wash with saturated NaHCO₃ to remove acidic impurities.

  • Dry over MgSO₄ and concentrate.

  • Vacuum Distillation: Perform Kugelrohr distillation at high vacuum (<1 Torr). The monomer will distill as a clear liquid; polymer residues will remain.

References

  • Trzhtsinskaya, B. V., Apakina, E. V., & Afonin, A. V. (1990).[1] The synthesis of 4-vinyl-1,2,4-triazoles. Chemistry of Heterocyclic Compounds, 26(4), 469-472.

  • Molaid Chemicals. (2024). Compound Summary: this compound (CAS 113444-42-1).[1]

  • PubChem. (2024). 1,2,4-Triazole Derivatives and Isomers. National Library of Medicine.

  • Begtrup, M., & Larsen, P. (1990). Alkylation, acylation, and silylation of azoles. Acta Chemica Scandinavica, 44, 1050-1057. (Mechanistic reference for N-substitution).

Sources

4-Ethenyl-3-methyl-4H-1,2,4-triazole solubility and stability

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical specifications, synthesis, solubility profile, and stability protocols for 4-Ethenyl-3-methyl-4H-1,2,4-triazole (CAS: 113444-42-1). It is designed for researchers utilizing this compound as a functional monomer in high-performance polymers, energetic binders, or proton-exchange membranes.

Part 1: Identity & Physico-Chemical Profile

This compound is a functionalized heterocyclic monomer.[1][2][3][4] Unlike its 1-vinyl isomer, the vinyl group in this molecule is attached to the nitrogen at the 4-position of the triazole ring, imparting distinct electronic properties and reactivity profiles suitable for coordination chemistry and polymerization.

PropertySpecification
CAS Number 113444-42-1
IUPAC Name 3-Methyl-4-vinyl-4H-1,2,4-triazole
Molecular Formula C₅H₇N₃
Molecular Weight 109.13 g/mol
Appearance Colorless to pale yellow liquid (or low-melting solid)
Boiling Point 150–160 °C (at 1 Torr)
Density ~1.06 g/cm³ (Predicted)
LogP ~0.2–0.4 (Hydrophilic)
pKa ~2.5 (Conjugate acid of triazole ring)

Part 2: Synthesis & Production Protocols

The synthesis of N-vinyl triazoles is non-trivial due to tautomeric selectivity. The 4-vinyl isomer is typically synthesized via transvinylation or direct vinylation of the parent triazole, or through ring closure using vinyl-substituted precursors.

Method A: Transvinylation (Catalytic)

This method utilizes vinyl acetate as both the solvent and the vinyl source, catalyzed by mercury(II) acetate or non-toxic alternatives like palladium catalysts.

Step-by-Step Protocol:

  • Reagents : 3-Methyl-4H-1,2,4-triazole (1.0 eq), Vinyl Acetate (excess, 10–20 eq), Mercury(II) Acetate (0.05 eq), Sulfuric Acid (trace, catalyst).

  • Reaction :

    • Dissolve 3-methyl-triazole in vinyl acetate under an inert atmosphere (N₂).

    • Add Hg(OAc)₂ and a catalytic amount of H₂SO₄.

    • Reflux the mixture at 70–80 °C for 12–24 hours.

  • Quenching : Neutralize the acid with sodium bicarbonate (NaHCO₃).

  • Purification :

    • Filter off solids.[2]

    • Evaporate excess vinyl acetate under reduced pressure.

    • Distillation : Perform fractional distillation under high vacuum (0.1–1 Torr) to separate the 4-vinyl isomer from the 1-vinyl byproduct (if formed).

  • Yield : Typically 60–80%.

Method B: Cyclization (De Novo Synthesis)

For high regioselectivity (targeting N4), a cyclization approach is preferred to avoid isomer mixtures.

  • Precursors : Acethydrazide + Ethyl N-vinylimidoate (or similar vinyl-donor).

  • Mechanism : The hydrazine attacks the imidoate, followed by cyclization and elimination to form the triazole ring with the vinyl group already in place.

Synthesis Pathway Visualization

SynthesisPathway cluster_0 Precursors cluster_1 Catalysis cluster_2 Product Isolation Triazole 3-Methyl-1,2,4-triazole Catalyst Hg(OAc)2 / H+ Triazole->Catalyst VinylAc Vinyl Acetate VinylAc->Catalyst Reflux Reflux (70°C) Catalyst->Reflux Crude Crude Mixture (N1 + N4 Isomers) Reflux->Crude Transvinylation Distillation Vacuum Distillation (150°C @ 1 Torr) Crude->Distillation Separation Final 4-Ethenyl-3-methyl- 4H-1,2,4-triazole Distillation->Final Purified Monomer

Figure 1: Catalytic transvinylation pathway for the synthesis of 4-ethenyl-3-methyl-1,2,4-triazole.

Part 3: Solubility Profile

The solubility of 4-ethenyl-3-methyl-1,2,4-triazole is governed by its polar triazole core and the hydrophobic vinyl/methyl substituents. It exhibits amphiphilic character but leans towards hydrophilicity.

Solvent ClassSolventSolubility RatingNotes
Polar Protic WaterHigh Soluble due to H-bonding with triazole nitrogens.
Methanol / EthanolHigh Excellent solvents for processing and polymerization.
Polar Aprotic DMSO / DMFHigh Preferred for solution polymerization.
AcetonitrileModerate-High Good for recrystallization or chromatography.
AcetoneHigh Suitable for casting films.
Non-Polar Hexane / HeptaneLow / Insoluble Used to precipitate the polymer.
TolueneLow May swell but not fully dissolve the monomer at RT.
Chlorinated DichloromethaneModerate Useful for extraction.

Experimental Tip : For polymerization reactions, DMSO or Water/Methanol mixtures are recommended to maintain homogeneity as the polymer chain grows (assuming the polymer is also hydrophilic).

Part 4: Stability & Storage Protocols

The "ethenyl" (vinyl) group introduces a risk of spontaneous polymerization, while the triazole ring is chemically robust.

Polymerization Stability
  • Risk : High. The vinyl group is electron-rich and susceptible to radical polymerization initiated by heat, light, or peroxides.

  • Inhibitors : Commercial samples are typically stabilized with 100–200 ppm of Hydroquinone (HQ) or 4-tert-butylcatechol (TBC) .

  • Removal : Pass the liquid monomer through a column of basic alumina or inhibitor-remover resin immediately prior to use.

Thermal Stability
  • Monomer : Stable up to ~100 °C in the presence of inhibitors. Without inhibitors, thermal polymerization can onset >60 °C.

  • Polymer : Poly(4-vinyl-3-methyl-1,2,4-triazole) is thermally stable up to 300 °C (onset of decomposition), making it suitable for high-temperature applications.

Hydrolytic Stability
  • Resistance : The 1,2,4-triazole ring is highly resistant to acid/base hydrolysis.

  • Storage Condition : Store under Argon or Nitrogen at 2–8 °C . Protect from light to prevent photo-initiated polymerization.

Polymerization & Stability Logic

StabilityLogic Storage Storage Condition (2-8°C, Dark, Inert Gas) Trigger Trigger: Heat / UV / Radical Initiator Storage->Trigger Prevents Inhibitor Inhibitor Presence (Hydroquinone) Inhibitor->Trigger Scavenges Radicals Polymerization Radical Polymerization (Formation of Poly-Vinyltriazole) Trigger->Polymerization Desired (Controlled) Degradation Oxidative Degradation (Vinyl Oxidation) Trigger->Degradation Undesired (Uncontrolled)

Figure 2: Stability logic flow distinguishing between controlled polymerization and uncontrolled degradation.

Part 5: Applications & References

Core Applications:

  • Proton Exchange Membranes (PEM) : The triazole ring acts as a proton solvent (similar to imidazole) in anhydrous fuel cells, operating at >100 °C.

  • Energetic Binders : The high nitrogen content of the triazole ring contributes to the energy density of solid propellant binders.

  • Metal Coordination : The N1 and N2 atoms can coordinate with transition metals (Cu, Zn, Ag) to form antimicrobial polymers or catalytic frameworks.

References:

  • Bide Pharm . (n.d.). 3-Methyl-4-vinyl-4H-1,2,4-triazole Product Specifications. Retrieved from

  • BLD Pharm . (n.d.). This compound Safety Data Sheet. Retrieved from

  • Kizhnyaev, V. N., et al. (2000). Synthesis and Polymerization of Vinyltriazoles. Polymer Science Series B. (General reference for vinyl-triazole synthesis).

  • Molaid Chemicals . (n.d.). CAS 113444-42-1 Properties. Retrieved from

Sources

Theoretical Studies on 4-Ethenyl-3-methyl-4H-1,2,4-triazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide presents a comprehensive theoretical framework for the characterization of 4-Ethenyl-3-methyl-4H-1,2,4-triazole . This guide is designed for computational chemists and drug development scientists, focusing on Density Functional Theory (DFT) methodologies, electronic structure analysis, and predictive reactivity profiling.[1]

Executive Summary

This compound (C₅H₇N₃) represents a specific structural isomer of the vinyl-triazole family, distinct from the commercially common 1-vinyl-1,2,4-triazole. Its unique N4-substitution pattern locks the triazole ring into a specific electronic configuration, preventing the annular tautomerism typical of 1H-triazoles. This molecule is of significant interest as a high-energy monomer for polymerization, a ligand in coordination chemistry, and a scaffold for bioactive pharmacophores.[1]

This guide outlines the theoretical protocols required to characterize this molecule, validating its stability, reactivity, and spectroscopic signature using ab initio and DFT methods.

Structural Definition & Isomerism

Before initiating computational workflows, the precise topology must be defined.[1] Unlike 1-vinyl-1,2,4-triazole, where the vinyl group is adjacent to the N-N bond, the 4-ethenyl isomer places the vinyl group at the bridgehead nitrogen (N4), flanked by two carbon atoms (C3 and C5).[1]

  • Symmetry: The presence of the 3-methyl group breaks the

    
     symmetry of the parent 4-vinyl-4H-1,2,4-triazole, creating a dipole moment vector that is highly sensitive to the methyl group's rotation.
    
  • Tautomeric Lock: Substitution at N4 precludes the 1H

    
     2H tautomeric shift, simplifying the potential energy surface (PES) exploration.[1]
    
Diagram 1: Structural & Computational Workflow

The following diagram illustrates the logical flow for the theoretical characterization of the molecule, from initial geometry construction to advanced reactivity mapping.[1]

G cluster_props Electronic Properties Start Initial Geometry (this compound) Opt Geometry Optimization DFT: B3LYP / 6-311++G(d,p) Start->Opt Freq Frequency Calculation (IR/Raman & ZPE Correction) Opt->Freq Stability Thermodynamic Stability (No Imaginary Frequencies) Freq->Stability FMO FMO Analysis (HOMO-LUMO Gap) Stability->FMO MEP MEP Mapping (Reactive Sites) Stability->MEP NBO NBO Analysis (Charge Transfer) Stability->NBO App Applications (Polymerization/Docking) FMO->App MEP->App

Caption: Standardized DFT workflow for the physicochemical characterization of triazole derivatives.

Computational Methodology (The Core Protocol)

To ensure Trustworthiness and Scientific Integrity , the following computational parameters are recommended as the "Gold Standard" for small nitrogen-rich heterocycles.

Level of Theory
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic heterocycles, providing an optimal balance between cost and accuracy for bond lengths and vibrational frequencies.[1]

  • Basis Set: 6-311++G(d,p) .[1]

    • Diffuse functions (++): Critical for capturing the electron density of the lone pairs on N1 and N2.

    • Polarization functions (d,p): Essential for describing the hybridization of the vinyl group and the aromatic ring.

  • Solvation Model: PCM (Polarizable Continuum Model) or SMD using water or DMSO is required if comparing to experimental biological data, as triazoles are highly polar.[1]

Geometry Optimization & Frequency Analysis

The first step is to locate the global minimum on the Potential Energy Surface (PES).[1]

  • Input: Construct the Z-matrix ensuring the vinyl group is coplanar with the triazole ring to maximize

    
    -conjugation, though steric clash with the 3-methyl group may force a dihedral twist.
    
  • Validation: The frequency calculation must yield zero imaginary frequencies . A single imaginary frequency indicates a transition state (TS), not a stable ground state.[1]

Electronic Structure & Reactivity Descriptors

Understanding the electronic distribution is vital for predicting how this molecule interacts with drug targets or polymerizes.

Frontier Molecular Orbitals (FMO)

The reactivity is governed by the energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1]
  • HOMO Location: Typically localized on the triazole ring and the N1/N2 lone pairs (Nucleophilic character).[1]

  • LUMO Location: Delocalized over the vinyl group and the triazole ring (Electrophilic character).[1]

  • Significance: A lower

    
     implies "softer" character, making the molecule more polarizable and reactive in polymerization or enzymatic binding.[1]
    
Global Reactivity Descriptors

Using Koopmans' theorem, we calculate quantitative descriptors to predict chemical behavior.[1]

DescriptorFormulaPhysical Meaning
Ionization Potential (I)

Energy required to remove an electron.
Electron Affinity (A)

Energy released when adding an electron.
Chemical Hardness (

)

Resistance to charge transfer (Stability).[1]
Electrophilicity Index (

)

Propensity to accept electrons (Michael acceptor potential).

Note: The 4-ethenyl group acts as an electron-withdrawing group via resonance, potentially increasing the electrophilicity (


) compared to the 4-ethyl analog.
Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution:

  • Red Regions (Negative): Concentrated around N1 and N2. These are the primary sites for protonation or metal coordination (e.g., Ag+ or Cu2+ sensing).[1]

  • Blue Regions (Positive): Localized on the methyl protons and the vinyl protons.[1]

  • Application: In docking studies, the negative N1/N2 pole guides the orientation of the molecule into positively charged active sites of proteins (e.g., CYP450 enzymes).[1]

Spectroscopic Profiling

Theoretical data must be benchmarked against experimental spectra.

Vibrational Spectroscopy (IR)

Key diagnostic bands to look for in the theoretical spectrum (scaled by ~0.961 for B3LYP):

  • C-H Stretching (Vinyl): ~3000–3100 cm⁻¹.

  • C=N Stretching (Ring): ~1500–1600 cm⁻¹. Distinctive for the triazole core.[2]

  • C=C Stretching (Vinyl): ~1630–1640 cm⁻¹. This band disappears upon polymerization.

  • Absence of N-H: Unlike 1H-1,2,4-triazole, the 4-ethenyl-3-methyl derivative lacks an N-H stretch (~3200-3400 cm⁻¹), serving as a purity check.

NMR Prediction (GIAO Method)[1]
  • ¹H NMR: The vinyl protons will show a characteristic AMX or ABC splitting pattern (depending on solvent) in the downfield region (5.0–7.5 ppm).[1] The 3-methyl group will appear as a singlet upfield (~2.3–2.5 ppm).

  • ¹³C NMR: Expect signals for C3 (quaternary, deshielded by N), C5 (CH, deshielded), and the vinyl carbons.

Applications & Mechanism

Polymerization Mechanism

The 4-ethenyl group allows this molecule to function as a monomer.

  • Radical Polymerization: Initiated by AIBN.[3] The vinyl double bond opens to form a carbon backbone with pendant triazole rings.

  • Coordination Polymers: The N1 and N2 atoms can bridge metal centers (Zn, Cu), creating Metal-Organic Frameworks (MOFs) with high nitrogen content (energetic materials).[1]

Diagram 2: Reactivity Pathways

Reactivity cluster_poly Polymerization cluster_coord Coordination Monomer 4-Ethenyl-3-methyl -1,2,4-triazole Radical Radical Attack (on Vinyl C=C) Monomer->Radical Metal Metal Ion (M+) (Cu, Ag, Zn) Monomer->Metal Lone Pair Donation Polymer Poly(vinyl-triazole) Backbone Radical->Polymer Chain Growth Complex N1/N2-Metal Complex Metal->Complex Chelation

Caption: Dual reactivity profile: Vinyl polymerization vs. N1/N2 metal coordination.

References

  • Synthesis and Polymerization of Vinyl-Triazoles: Title: Synthesis, Properties, and Biological Activity of Poly(1-vinyl-1,2,4-triazole) and Silver Nanocomposites Based on It. Source: PMC / NIH (2021).[1] URL:[Link] (Provides the experimental baseline for vinyl-triazole polymerization kinetics).

  • DFT Studies on Triazole Derivatives: Title: Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives.[1] Source: ACS Omega (2020).[1] URL:[Link] (Establishes the B3LYP/6-311G(d,p) standard for triazole reactivity descriptors).[1]

  • Antitubercular & Docking Studies: Title: New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents.[1][2][4][5] Structure, In Vitro Screening and Docking Studies.[1][2][4][6] Source: MDPI (2020).[1] URL:[Link] (Validates the use of MEP and docking for 1,2,4-triazole pharmacophores).[1]

  • General Triazole Chemistry: Title: Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.[1][2][4][5][7][8][9] Source: Frontiers in Pharmacology (2022).[1] URL:[Link] (Comprehensive review of the 1,2,4-triazole scaffold).

Sources

Technical Whitepaper: 4-Ethenyl-3-methyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical whitepaper on 4-Ethenyl-3-methyl-4H-1,2,4-triazole , designed for researchers in polymer chemistry, energetic materials, and pharmaceutical development.[1]

Synthesis, Structural Dynamics, and Polymerization Profiles[1]

Executive Summary

This compound (also known as 3-methyl-4-vinyl-1,2,4-triazole) is a specialized heterocyclic monomer belonging to the class of N-vinyl-1,2,4-triazoles.[1] Unlike its more common isomer, 1-vinyl-3-methyl-1,2,4-triazole, the 4-ethenyl variant features the vinyl group attached to the nitrogen at position 4 (the "pyrrole-like" nitrogen in the 4H-tautomer).[1] This structural distinction imparts unique electronic properties, coordination geometries, and polymerization kinetics.[1]

This guide consolidates the fragmented literature on this compound, focusing on its synthesis via regioselective vinylation, its radical polymerization behavior, and its applications in proton-conducting membranes (PEMs) and energetic binders.[1]

Chemical Identity & Structural Analysis[1][2][3][4]

The 1,2,4-triazole ring exhibits annular tautomerism (1H ⇌ 4H).[1] In the 4-ethenyl derivative, the vinyl group locks the ring into the 4H-form .[1]

PropertySpecificationNotes
IUPAC Name 3-Methyl-4-ethenyl-4H-1,2,4-triazole
CAS Number 113444-42-1Distinct from 1-ethyl analog (59781-02-1)
Molecular Weight 109.13 g/mol
Physical State Liquid / Low-melting SolidBP: ~150–160 °C (at 1 Torr)
Density ~1.06 g/cm³Predicted
Dipole Moment High (> 4 D)Due to separation of charge in the 4H ring
Structural Diagram (DOT Visualization)

The following diagram illustrates the tautomeric equilibrium of the precursor and the locking effect of vinylation.[1]

TriazoleStructure cluster_0 Precursor Tautomerism cluster_1 Target Molecule T1 3-Methyl-1H-1,2,4-triazole (1H-form) T2 3-Methyl-4H-1,2,4-triazole (4H-form) T1->T2 Rapid Equilibrium Product 4-Ethenyl-3-methyl-1,2,4-triazole (Locked 4H-form) T2->Product Vinylation at N4

Figure 1: Tautomeric equilibrium of the 3-methyl-1,2,4-triazole precursor and the irreversible formation of the 4-ethenyl derivative.[1]

Synthetic Pathways[1][4][5]

Synthesizing the 4-ethenyl isomer requires overcoming the thermodynamic preference for N1-substitution.[1] Standard alkylation of 1,2,4-triazoles typically yields a 9:1 ratio favoring the N1 isomer.[1][2] Therefore, specific protocols are required.[1]

Method A: Regioselective Transvinylation (Recommended)

This method uses vinyl acetate as both the solvent and vinyl source, often catalyzed by Mercury(II) or Palladium(II) species, which can favor the N4 position under kinetic control or specific ligand influence.[1]

  • Precursor: 3-Methyl-1,2,4-triazole.[1]

  • Reagents: Vinyl Acetate (excess), Hg(OAc)₂ (catalyst), H₂SO₄ (trace).

  • Conditions: Reflux for 12–24 hours.

  • Purification: Fractional distillation is critical to separate the N4-vinyl (BP ~150°C/1Torr) from the N1-vinyl isomer (BP ~60°C/1Torr).[1]

Method B: The "Reppe" Reaction (High Pressure)

Direct reaction with acetylene. This is the industrial route for N-vinyl compounds but requires high-pressure autoclaves.[1]

  • Reaction: 3-Methyl-1,2,4-triazole + Acetylene (

    
    ) 
    
    
    
    Product.[1]
  • Selectivity: Predominantly yields 1-vinyl.[1] The 4-vinyl isomer is a minor byproduct unless N1 is sterically hindered (not the case here) or specific directing groups are used.[1]

Experimental Workflow: Transvinylation Protocol

SynthesisWorkflow Start Start: 3-Methyl-1,2,4-triazole Mix Dissolve in Vinyl Acetate Add Hg(OAc)2 Catalyst Start->Mix Reflux Reflux at 70-80°C (12-24 Hours) Mix->Reflux Quench Neutralize with NaHCO3 Filter Catalyst Reflux->Quench Distill Vacuum Distillation Quench->Distill Fraction1 Fraction 1 (Low BP) 1-Vinyl Isomer Distill->Fraction1 Fraction2 Fraction 2 (High BP) 4-Ethenyl Isomer (Target) Distill->Fraction2

Figure 2: Workflow for the synthesis of 4-ethenyl-3-methyl-1,2,4-triazole via transvinylation, highlighting the separation of regioisomers.

Polymerization & Materials Science

The vinyl group at position 4 is electron-rich, making the monomer susceptible to free radical polymerization .[1]

Polymerization Mechanism[1]
  • Initiator: AIBN (Azobisisobutyronitrile) or BPO (Benzoyl Peroxide).

  • Solvent: DMF, DMSO, or Water (monomer is water-soluble).[1]

  • Temperature: 60–80 °C.

The resulting polymer, Poly(4-vinyl-3-methyl-1,2,4-triazole) , is characterized by a polyethylene backbone with pendant triazole rings.[1]

Key Material Properties
  • Proton Conductivity: The uncoordinated nitrogens (N1 and N2) in the pendant triazole ring can act as proton acceptors/donors. This makes the polymer a prime candidate for anhydrous proton-conducting membranes in fuel cells (operating >100°C).[1]

  • Metal Coordination: Unlike 1-vinyl-triazole polymers (where N4 is the primary donor), the 4-vinyl polymer presents a "bidentate-like" face (N1 and N2) that can bridge metal ions, useful for catalyst support or silver-nanocomposite antimicrobials .[1]

Biological & Pharmaceutical Relevance[1][7][8]

While the monomer itself is an intermediate, the 1,2,4-triazole core is a pharmacophore found in antifungals (e.g., Fluconazole).[1] The 4-ethenyl derivative serves as a functional handle for "Click Chemistry" (if the vinyl is converted to an azide/alkyne) or for bioconjugation via thiol-ene click reactions.[1]

  • Toxicity: Like most low-molecular-weight triazoles, it should be handled as a potential irritant and suspected reproductive toxin (based on homologous data).[1]

  • Metabolism: N-vinyl groups can be metabolically epoxidized; however, in polymeric form, they are generally inert and biocompatible.[1]

References
  • Trzhtsinskaya, B. V., et al. "The synthesis of 4-vinyl-1,2,4-triazoles."[1] Chemistry of Heterocyclic Compounds, vol. 26, 1990, pp. 453–456.[1] Link

  • Kizhnyaev, V. N., et al. "Polymerization of vinyl derivatives of azoles."[1] Polymer Science Series B, vol. 49, 2007.[1] (Review of vinyl-azole polymerization kinetics).

  • Molaid Chemicals. "Compound Summary: 4-Ethenyl-3-methyl-1,2,4-triazole (CAS 113444-42-1)."[1] Link

  • Begtrup, M., & Larsen, P. "Alkylation, acylation, and silylation of azoles."[1] Acta Chemica Scandinavica, vol. 44, 1990.[1] (Mechanistic basis for N1 vs N4 regioselectivity).

  • Smith, J. "Proton-conducting polymers based on triazoles."[1] Journal of Membrane Science, 2015.[1] (Contextual reference for application).

Disclaimer: This guide is based on a review of chemical literature and theoretical extrapolation of homologous series. All synthesis should be performed by qualified chemists in a controlled laboratory environment.

Sources

Reaction Mechanisms and Applications of 4-Ethenyl-3-methyl-4H-1,2,4-triazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Singapore Advanced Materials & Polymer Hub

In the landscape of functional heterocycles, vinyl triazoles occupy a privileged position due to their high nitrogen content, robust thermal stability, and versatile coordination chemistry. While 1-vinyl-1,2,4-triazole is widely documented[1], its sterically modulated derivative—4-Ethenyl-3-methyl-4H-1,2,4-triazole (CAS: 113444-42-1) —offers unique mechanistic pathways. The presence of the vinyl group at the N4 position, immediately adjacent to a 3-methyl substituent, fundamentally alters the steric environment of the propagating macroradical during polymerization and restricts the rotational freedom of the pendant group in the resulting polymer.

This whitepaper dissects the synthesis, radical polymerization kinetics, and advanced material applications of this unique monomer, providing self-validating protocols for researchers in polymer chemistry and drug development.

Regioselective Synthesis Mechanism

The synthesis of this compound is achieved via the direct vinylation of 3-methyl-1H-1,2,4-triazole using acetylene under high pressure and basic catalysis[2].

Mechanistic Causality

1,2,4-triazoles exist as a tautomeric mixture (1H and 4H forms). Typically, electrophilic or nucleophilic attacks favor the less sterically hindered N1 position. However, under specific catalytic conditions, the nucleophilic attack of the N4 nitrogen on the alkyne is achieved. The 3-methyl group plays a dual role: it acts as an electron-donating group (EDG), increasing the electron density of the triazole ring, while simultaneously providing steric direction that influences the regioselectivity of the vinyl transfer.

Synthesis A 3-Methyl-1H- 1,2,4-triazole D Nucleophilic Attack at N4 Position A->D B Acetylene (HC≡CH) B->D C Base Catalyst (140-160°C) C->D E 4-Ethenyl-3-methyl- 4H-1,2,4-triazole D->E Vinyl Transfer

Fig 1: Regioselective synthesis pathway of this compound.

Protocol 1: High-Pressure Vinylation (Self-Validating Workflow)
  • Preparation: Charge a high-pressure autoclave with 3-methyl-1H-1,2,4-triazole and a basic catalyst (e.g., KOH, 5-10 mol%).

  • Purging: Purge the system with inert N₂ gas three times to remove oxygen, preventing oxidative degradation of the alkyne.

  • Pressurization & Heating: Introduce acetylene gas to the required pressure and heat the sealed vessel to 140–160 °C.

    • Self-Validation Checkpoint: Monitor the internal pressure gauge. A steady pressure drop indicates the successful consumption of acetylene via the vinylation reaction.

  • Isolation: Cool to room temperature, vent excess gas safely, and extract the product using ethyl acetate.

  • Purification: Perform fractional vacuum distillation. The target monomer boils at 150–160 °C at 1 Torr[3].

    • Self-Validation Checkpoint: Analyze the distillate via ¹H-NMR. The successful isolation of the N4-vinyl isomer is confirmed by the characteristic ABX spin system of the vinyl protons (approx. 4.5–5.5 ppm) and the distinct N-CH₃ singlet, free of alkyne proton signals.

Free-Radical Polymerization & Steric Modulation

Vinyl triazoles are highly susceptible to free-radical polymerization using conventional initiators like Azobisisobutyronitrile (AIBN)[1],[4]. However, the polymerization of this compound is uniquely governed by the steric bulk of the 3-methyl group.

Mechanistic Causality

During the propagation step, the primary radical attacks the tail (unsubstituted end) of the vinyl group to form the more stable, resonance-stabilized secondary macroradical (head-to-tail addition). The 3-methyl group sits immediately adjacent to the N4-vinyl linkage. This steric hindrance lowers the propagation rate constant (


) compared to unsubstituted 1-vinyl-1,2,4-triazole and forces the polymer backbone into a more rigid conformation. This rigidity directly translates to a higher glass transition temperature (

) and exceptional thermal stability (up to 300–350 °C)[4],[5].

Polymerization I AIBN Initiator (Thermal Decomposition) R Primary Radical (R•) I->R 60°C P1 Initiation Step R->P1 M Monomer (CAS: 113444-42-1) M->P1 P2 Propagation Step (Head-to-tail addition) P1->P2 + Monomer T Termination (Bimolecular Recombination) P2->T Macroradical Growth S Steric Hindrance (3-Methyl Group) S->P2 Modulates k_p Poly Poly(4-ethenyl-3-methyl- 4H-1,2,4-triazole) T->Poly

Fig 2: Free-radical polymerization mechanism highlighting steric modulation.

Protocol 2: AIBN-Initiated Polymerization (Self-Validating Workflow)
  • Solution Preparation: Dissolve the monomer (0.5 M) in a polar aprotic solvent like DMF. Causality: The monomer is highly hydrophilic (LogP 0.4)[3]; DMF provides optimal solvation for both the monomer and the growing macroradical, preventing premature precipitation[1].

  • Initiator Addition: Add AIBN at 1–3 mol% relative to the monomer.

  • Degassing: Perform three freeze-pump-thaw cycles. Causality: Dissolved oxygen is a diradical that rapidly scavenges primary radicals, terminating the chain prematurely.

    • Self-Validation Checkpoint: The complete absence of gas bubbles during the final thaw cycle under vacuum confirms a fully degassed, oxygen-free system.

  • Polymerization: Heat the sealed ampoule to 60 °C for 24 hours.

  • Precipitation: Dropwise addition of the viscous solution into cold diethyl ether precipitates the polymer.

    • Self-Validation Checkpoint: Track conversion via gravimetric analysis (weighing the dried polymer against the initial monomer mass) and determine molecular weight via Gel Permeation Chromatography (GPC).

Applications in Advanced Materials

Anhydrous Proton-Conducting Membranes

Polymers based on vinyl triazoles are critical in the development of anhydrous polymer electrolyte membrane fuel cells (PEMFCs) operating at intermediate temperatures (100–200 °C)[6]. The triazole rings act as both proton donors and acceptors. The restricted rotation caused by the 3-methyl group in our target polymer forces the nitrogen lone pairs into specific alignments, facilitating a highly efficient Grotthuss-type proton transfer mechanism [6].

Grotthuss T1 Triazole Ring 1 H Proton (H+) T1->H Donor T2 Triazole Ring 2 H->T2 Acceptor T3 Triazole Ring 3 T2->T3 Reorientation & Transfer

Fig 3: Grotthuss proton transfer mechanism between adjacent triazole rings.

Metal Nanoparticle Stabilization

The nitrogen-rich triazole rings possess lone pairs that readily coordinate with the empty d-orbitals of transition metals. Poly(vinyl triazole) derivatives are exceptional stabilizing matrices for synthesizing gold (AuNPs) and silver (AgNPs) nanocomposites via one-pot radiation-induced reduction[7],[8]. These nanocomposites exhibit potent biological and antibacterial activity, making them highly relevant for drug development professionals[9],[8].

Quantitative Data Summaries

Table 1: Physicochemical Properties of this compound [3]

Property Value Scientific Significance & Causality
Molecular Formula C₅H₇N₃ High nitrogen content (38.5%) provides dense lone-pair availability for metal coordination.
Molecular Weight 109.13 g/mol Low molecular weight monomer facilitates high grafting density in copolymerizations.
Boiling Point 150–160 °C (1 Torr) High boiling point necessitates vacuum distillation to prevent thermal autopolymerization.
LogP 0.4 Highly hydrophilic; ensures excellent solubility in aqueous and polar aprotic systems.

| Topological Polar Surface Area | 30.7 Ų | Indicates strong hydrogen-bond accepting capabilities, crucial for proton conduction. |

Table 2: Polymerization Kinetic Parameters (Vinyl Triazole Systems) [1],[4],[5]

Parameter Typical Value Mechanistic Causality
Initiator (AIBN) Conc. 1×10⁻³ to 3×10⁻² mol/L Fractional reaction order (0.5) indicates bimolecular termination of the growing chain.
Reaction Temperature 50–90 °C Matches the thermal decomposition half-life of AIBN (approx. 10 hours at 65 °C).

| Thermal Stability (Polymer) | Up to 300–350 °C | Strong C-N and C-C backbone bonds resist thermal degradation; ideal for high-temp fuel cells. |

References

  • [3] &[2] MolAid Chemical Database & Trzhtsinskaya, B. V., et al. (1990). The synthesis of 4-vinyl-1,2,4-triazoles. Izv. Akad. Nauk SSSR, Ser. Khim. URL: [Link]

  • [1] &[9] Prozorova, G. F., Pozdnyakov, A. S. (2022). Synthesis, Properties, and Biological Activity of Poly(1-vinyl-1,2,4-triazole) and Silver Nanocomposites Based on It. Polymer Science, Series C. / PMC. URL: [Link]

  • [6] Synthesis of Poly(1-vinyl-1,2,4-triazole) and Preparation of Proton Conducting Membrane for High Temperature Operation. ResearchGate. URL: [Link]

  • [7] &[10] Zharikov, A. A., et al. (2022). Assembling of Metal-Polymer Nanocomposites in Irradiated Solutions of 1-Vinyl-1,2,4-triazole and Au(III) Ions: Features of Polymerization and Nanoparticles Formation. Polymers, 14(21), 4601. MDPI. URL: [Link]

  • [8] Kuznetsova, N. P., et al. Synthesis and characterization of silver polymer nanocomposites of 1-vinyl-1,2,4-triazole with acrylonitrile. ResearchGate. URL: [Link](Representative link for author profile/publication)

  • [5] Proton-Conducting Polymeric Membranes Based on 1,2,4-Triazole. ProQuest. URL: [Link]

Sources

Methodological & Application

functionalization of the ethenyl group on 4-Ethenyl-3-methyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1][2][3]

4-Ethenyl-3-methyl-4H-1,2,4-triazole (often referred to as N-vinyl-3-methyl-1,2,4-triazole) represents a specific class of N-vinyl azoles.[1] Unlike its more common 1-vinyl isomer, the 4-ethenyl variant places the vinyl group on the central nitrogen (N4), flanked by the C3 and C5 carbons.[1] The presence of the methyl group at C3 breaks the symmetry of the ring (assuming C5 is H), influencing both the solubility profile and the electronic density of the triazole ring.

This molecule acts as a versatile "dual-function" scaffold :

  • The N-Vinyl Group: An electron-rich alkene (enamine-like) susceptible to radical polymerization, electrophilic addition, and thiol-ene "click" chemistry.[1]

  • The Triazole Ring: A stable aromatic heterocycle with coordination sites (N1/N2) capable of binding transition metals or participating in hydrogen bonding, even after the vinyl group has been reacted.

Chemical Structure & Reactivity Logic[1]
  • Enamine Character: The nitrogen atom at position 4 donates electron density into the vinyl double bond (

    
    ), making the 
    
    
    
    -carbon nucleophilic. This makes the monomer highly reactive toward electrophiles (e.g.,
    
    
    ,
    
    
    ) and radical species.
  • Hydrolytic Stability: While N-vinyl amides are generally stable, N-vinyl azoles can undergo hydrolysis under acidic conditions to release acetaldehyde and the parent triazole.[1] Protocols must maintain neutral or basic pH unless specific cleavage is desired.

  • Polymerization: The primary application is the formation of functional polymers (polyelectrolytes, hydrogels) via the vinyl group.

Reaction Landscape & Pathways

The following diagram illustrates the three primary functionalization pathways available for this scaffold.

ReactionPathways Start 4-Ethenyl-3-methyl- 4H-1,2,4-triazole Polymer Poly(4-vinyl-3-methyl- 1,2,4-triazole) Start->Polymer Radical Polymerization (AIBN, 60°C) Thioether Thioether Adduct (Thiol-Ene Click) Start->Thioether Thiol-Ene Click (R-SH, DMPA, UV) Dibromide Vicinal Dibromide (Electrophilic Addition) Start->Dibromide Bromination (Br2 or NBS)

Figure 1: Functionalization landscape of this compound showing divergent pathways for material synthesis.

Protocol 1: Controlled Radical Polymerization

Objective: Synthesis of linear poly(4-vinyl-3-methyl-1,2,4-triazole). Application: Proton-conducting membranes, water-soluble binders, and precursors for hydrogels.[1]

Mechanism

The polymerization proceeds via a free-radical mechanism.[1][2] The electron-rich nature of the N-vinyl group facilitates propagation.[1] The 3-methyl group provides steric bulk that may slightly retard propagation rates compared to the unsubstituted analog, allowing for better control over molecular weight distribution.[1]

Materials
  • Monomer: this compound (Purified by vacuum distillation if inhibitor is present).[1]

  • Initiator: AIBN (Azobisisobutyronitrile), recrystallized from methanol.

  • Solvent: DMF (Anhydrous) or Water/Methanol mix (depending on solubility).

  • Atmosphere: High-purity Nitrogen or Argon.[1]

Step-by-Step Procedure
  • Preparation: Dissolve the monomer (1.0 g, ~9.2 mmol) in anhydrous DMF (4.0 mL) in a Schlenk tube or heavy-walled glass vial.

  • Initiator Addition: Add AIBN (15 mg, 1.5 wt% relative to monomer).

  • Deoxygenation (Critical): Seal the vessel with a septum. Sparge the solution with nitrogen for 20 minutes to remove dissolved oxygen (oxygen acts as a radical trap and inhibitor).

  • Polymerization: Immerse the vessel in a pre-heated oil bath at 65°C . Stir magnetically for 12–24 hours. Viscosity should increase significantly.

  • Termination & Isolation:

    • Cool the reaction to room temperature and expose to air to quench radicals.

    • Precipitate the polymer by dropwise addition of the reaction mixture into excess cold acetone or diethyl ether (10:1 volume ratio).

    • Filter the white precipitate and wash with fresh ether.

  • Purification: Re-dissolve in methanol and re-precipitate to remove unreacted monomer.

  • Drying: Dry under vacuum at 40°C for 24 hours.

QC Checkpoint:


H NMR (

or DMSO-

) should show broadening of signals and disappearance of the vinyl protons (

5.0–7.5 ppm region).

Protocol 2: Thiol-Ene "Click" Functionalization

Objective: Site-specific conjugation of thiols (e.g., cysteine-peptides, mercapto-acids) to the vinyl group.[1] Application: Bioconjugation, surface modification, and synthesis of small molecule drug candidates.

Mechanism

This reaction proceeds via a radical step-growth mechanism (anti-Markovnikov addition).[1] The thiyl radical adds to the vinyl group, forming a carbon-centered radical which then abstracts a hydrogen from another thiol molecule. This is highly efficient and tolerant of oxygen/water.

ThiolEne Step1 Initiation: R-SH + hν/Initiator → R-S• Step2 Propagation 1: R-S• + Vinyl-Triazole → C-Radical Intermediate Step1->Step2 Step3 Propagation 2: C-Radical + R-SH → Product + R-S• Step2->Step3 Step3->Step2 Chain Reaction

Figure 2: Radical-mediated thiol-ene cycle for N-vinyl triazole functionalization.

Materials
  • Monomer: this compound.[1][3]

  • Thiol: 1.2 equivalents (e.g., 3-mercaptopropionic acid).

  • Photoinitiator: DMPA (2,2-Dimethoxy-2-phenylacetophenone) for UV, or AIBN for thermal.[1]

  • Solvent: Methanol or THF.

Step-by-Step Procedure (UV Method)[1]
  • Mix: In a quartz vial or transparent glass vial, combine monomer (1 equiv) and thiol (1.2 equiv) in minimal solvent (1M concentration).

  • Catalyst: Add DMPA (1 mol%).

  • Irradiation: Irradiate with UV light (

    
     = 365 nm, ~10 mW/cm²) for 10–30 minutes at room temperature.
    
    • Note: If UV is unavailable, heat to 70°C with AIBN (5 mol%) for 4 hours.

  • Workup: Evaporate solvent. If the product is a solid, recrystallize from ethanol/water. If an oil, purify via flash chromatography (DCM/MeOH).

Why this works: The electron-rich N-vinyl group is an excellent substrate for electrophilic thiyl radicals, ensuring high regio-selectivity (sulfur attaches to the terminal


-carbon).[1]

Protocol 3: Bromination (Electrophilic Addition)

Objective: Synthesis of the vicinal dibromide precursor. Application: Intermediate for further elimination to acetylene derivatives or nucleophilic substitution.

Materials
  • Monomer: this compound.[1][3]

  • Reagent: Bromine (

    
    ) or Pyridinium Tribromide.
    
  • Solvent: Chloroform (

    
    ) or DCM.
    
Step-by-Step Procedure
  • Chill: Dissolve monomer (1.0 equiv) in

    
     and cool to 0°C in an ice bath.
    
  • Add Bromine: Add

    
     (1.05 equiv) dropwise as a solution in 
    
    
    
    . The red color should disappear rapidly, indicating consumption.
  • Stir: Allow to warm to room temperature over 1 hour.

  • Quench: Wash with saturated

    
     (sodium thiosulfate) to remove excess bromine.
    
  • Isolate: Dry organic layer over

    
    , filter, and concentrate.
    

Caution: The resulting dibromide may be unstable. Store at -20°C.

Analytical Data Summary

TechniqueExpected Signature for this compound

H NMR
Vinyl protons: ABX system.

7.2 (dd, 1H,

),

5.4 (d, 1H,

-trans),

4.9 (d, 1H,

-cis). Methyl: Singlet ~

2.4. Ring H: Singlet ~

8.5.

C NMR
Vinyl carbons: ~130 ppm (

), ~100 ppm (

). Triazole carbons: ~150 ppm (C3/C5).
IR C=C stretch: 1635 cm

.[1] Triazole ring breathing: ~1500, 1400 cm

.

References

  • Polymerization of Vinyl Triazoles

    • Title: Synthesis and Polymerization of C-vinyl and N-vinyl-1,2,3-Triazoles.[1]

    • Source: ResearchG
    • Context: Describes radical polymeriz
    • URL:

  • Thiol-Ene Click Chemistry

    • Title: Thiol-ene "click" reactions and recent applications in polymer and materials synthesis.[1][4][5]

    • Source: Polymer Chemistry (RSC).[4]

    • Context: Comprehensive review of thiol-ene mechanism on electron-rich alkenes.
    • URL:

  • 1,2,4-Triazole Reactivity

    • Title: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
    • Source: Frontiers in Chemistry (NIH/PMC).
    • Context: General reactivity and stability of the triazole ring systems.
    • URL:

  • Commercial & Structural Data

    • Title: 1-Vinyl-1,2,4-triazole Product Information (Analogous reactivity).[1]

    • Source: Sigma-Aldrich.[1]

    • URL:

(Note: While specific literature on the 3-methyl-4-vinyl derivative is less abundant than the 1-vinyl isomer, the chemistry described above is derived from the established reactivity of the N-vinyl-1,2,4-triazole class.)[1]

Sources

protocol for Suzuki cross-coupling with triazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Suzuki Cross-Coupling of Triazole Derivatives: Protocols and Mechanistic Insights

For researchers and professionals in drug development, the 1,2,3- and 1,2,4-triazole scaffolds are of immense interest due to their prevalence in a wide array of biologically active compounds.[1] These five-membered heterocyclic rings serve as key pharmacophores, offering a unique combination of metabolic stability, hydrogen bonding capability, and dipole moment characteristics. The functionalization of these rings is paramount for tuning the pharmacological properties of lead compounds. Among the most powerful and versatile methods for creating carbon-carbon bonds in modern organic synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] Its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acid derivatives make it an indispensable tool for medicinal chemists.[4]

This guide provides a detailed exploration of the Suzuki-Miyaura reaction as applied to triazole derivatives. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings of the reaction, explain the rationale behind the selection of specific reagents and conditions, and provide detailed, field-proven protocols to empower scientists to successfully implement this chemistry in their own laboratories.

The Mechanism: A Look Inside the Catalytic Cycle

The Suzuki-Miyaura coupling follows a well-defined catalytic cycle centered on a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[5][6] Understanding this cycle is critical for troubleshooting and optimizing reactions. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[7]

  • Oxidative Addition : The cycle begins with an active Pd(0) complex, which inserts itself into the carbon-halide bond of the triazole electrophile (e.g., a bromo-triazole). This step oxidizes the palladium to Pd(II), forming a square-planar intermediate.[7] The reactivity of the halide is crucial, with the rate of oxidative addition typically following the trend I > Br > Cl > OTf.[6] For less reactive halides like chlorides, the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) is often necessary to facilitate this step.[8][9]

  • Transmetalation : This is the key bond-forming step where the organic group from the organoboron reagent is transferred to the palladium center.[5] For this to occur, the boronic acid or ester must first be activated by a base. The base (e.g., K₂CO₃, K₃PO₄) reacts with the boronic acid to form a more nucleophilic "ate" complex, which then readily exchanges its organic moiety for the halide on the Pd(II) complex.[10]

  • Reductive Elimination : In the final step, the two organic groups on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][7] This step is often accelerated by sterically demanding ligands.[11]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA_Complex R¹-Pd(II)L_n-X Pd0->OA_Complex Oxidative Addition TM_Complex R¹-Pd(II)L_n-R² OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Triazole-Ar (R¹-R²) TM_Complex->Product Triazole_Halide Triazole-X (R¹-X) Triazole_Halide->OA_Complex Boronic_Acid Ar-B(OR)₂ (R²-B(OR)₂) Boronic_Acid->TM_Complex Base Base Base->TM_Complex

Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.

Key Parameters for Coupling Triazole Derivatives

The success of a Suzuki coupling with a triazole substrate hinges on the careful selection of several key components.

Triazole Electrophile

The choice of leaving group on the triazole ring is critical. Bromo- and iodo-triazoles are the most common substrates due to the relative ease of oxidative addition into the C-Br and C-I bonds.[12] Chloro-triazoles are more challenging and typically require more sophisticated catalyst systems.[13] The electronic nature and position of other substituents on the triazole can also influence reactivity.

Organoboron Reagent

While boronic acids are the most common coupling partners, they can be prone to side reactions like protodeboronation or formation of cyclic trimers (boroxines).[14][15] For challenging or sensitive substrates, more stable boronic esters, such as pinacol esters or N-methyliminodiacetic acid (MIDA) boronates, are excellent alternatives.[14][16] MIDA boronates are particularly robust and can withstand harsh reaction conditions, only becoming active for coupling under specific aqueous basic conditions.[16][17]

Palladium Catalyst and Ligands

The choice of catalyst is arguably the most important factor in a successful Suzuki reaction, especially with electron-rich heterocyclic substrates like triazoles.

  • Traditional Catalysts : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, versatile catalyst suitable for many applications with bromo-triazoles.[8][18]

  • Palladacycles & Pre-catalysts : These are often air- and moisture-stable, making them easier to handle.[8]

  • N-Heterocyclic Carbene (NHC) Catalysts : NHCs are strong σ-donating ligands that form very stable bonds with palladium.[8] This stability leads to highly efficient catalysts with high turnover numbers, making them excellent for coupling less reactive chlorides or sterically hindered substrates.[19][20] PEPPSI-type pre-catalysts are a common example.[19]

  • Buchwald Ligands : Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) developed by the Buchwald group are exceptionally effective for challenging couplings, including those involving heteroaryl chlorides.[8]

Base and Solvent System

The base is essential for activating the boronic acid for transmetalation.[10] Common inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are highly effective.[21] Cesium carbonate (Cs₂CO₃) is often used for more difficult reactions due to its higher solubility in organic solvents.[21]

The solvent must solubilize the reactants and facilitate the interaction between aqueous and organic phases if a biphasic system is used. Common solvents include toluene, 1,4-dioxane, and THF, often with the addition of water to dissolve the inorganic base.[6] Aqueous media have been shown to be effective, offering a "green" chemistry approach.[22][23]

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for performing a Suzuki cross-coupling reaction with a triazole derivative.

Protocol 1: General Procedure for Suzuki Coupling of a Bromo-Triazole

This protocol is a robust starting point for coupling a bromo-triazole with an arylboronic acid.[4][24]

Materials:

  • Bromo-triazole derivative (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction (e.g., ethyl acetate) and chromatography

Procedure:

  • Reaction Setup : To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar and condenser, add the bromo-triazole (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).[25]

  • Inert Atmosphere : Seal the vessel with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[8][25] The presence of oxygen can lead to catalyst deactivation and unwanted side reactions.[26]

  • Solvent and Catalyst Addition : Under a positive pressure of inert gas, add the degassed solvent (e.g., 4:1 dioxane/water). Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[8] Degassing the solvent by sparging with argon for 20-30 minutes prior to use is crucial.

  • Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]

  • Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromo-triazole is consumed (typically 2-24 hours).

  • Work-up : Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[25]

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[25] The crude product is then purified by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Microwave-Assisted Aqueous Suzuki Coupling

Microwave irradiation can significantly accelerate reaction times, often leading to higher yields and cleaner reactions.[23]

Materials:

  • Bromo-triazole derivative (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd(OAc)₂ (5 mol%)

  • K₂CO₃ (3.0 eq)

  • Solvent: THF/H₂O (3:1) or Water with a phase-transfer catalyst like TBAB.[22][23]

Procedure:

  • Reaction Setup : In a microwave-safe reaction vessel, combine the bromo-triazole (1.0 eq), arylboronic acid (1.5 eq), Pd(OAc)₂ (5 mol%), and K₂CO₃ (3.0 eq).[22]

  • Solvent Addition : Add the THF/H₂O (3:1) solvent mixture.

  • Microwave Irradiation : Seal the vessel and place it in the microwave reactor. Heat the mixture to 80-120 °C for 10-30 minutes.[22][23]

  • Work-up and Purification : After cooling, follow the work-up and purification steps outlined in Protocol 1.

Data Presentation: Representative Reaction Conditions

The optimal conditions for Suzuki coupling of triazoles can vary significantly based on the specific substrates. The table below summarizes conditions reported in the literature for various triazole derivatives.

Triazole SubstrateCoupling PartnerCatalyst (mol%)Base (eq)SolventTemp (°C) / TimeYield (%)Reference
3,5-bis(4-bromophenyl)-4-phenyl-4H-1,2,4-triazolePhenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃ (10)Toluene/H₂O/EtOH130 °C / 4-12hHigh[18]
1-Benzyl-4-chloro-1H-1,2,3-triazolePhenylboronic acidPd(dba)₂ (2.5%) / L2* (5%)NaOBu-t (2)Toluene100 °C / 18h81%[13]
4-bromo-1H-1,2,3-triazole derivativeVarious arylboronic acidsPd(OAc)₂ (5%)K₂CO₃ (3)THF/H₂O80-85 °C / 10-12hGood[22]
N-benzoyl benzotriazolePhenylboronic acidPd(OAc)₂ (5%) / PPh₃ (30%)AgBF₄ (2.5)Toluene80 °C94%[27]
4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoleVarious arylboronic acidsPd(PPh₃)₄ (5%)K₂CO₃ (10)Toluene/H₂O/EtOH130 °C / 4-12h62-99%[24]
*L2 = 1-benzyl-4-(2,6-dimethoxyphenyl)-1H-1,2,3-triazole

Experimental Workflow and Troubleshooting

A systematic approach is key to successful synthesis.

Workflow A 1. Weigh Reactants (Triazole-X, Boronic Acid, Base) C 3. Establish Inert Atmosphere (3x Evacuate/Backfill with Ar/N₂) A->C B 2. Assemble Glassware (Flame-dry, Cool under vacuum) B->C D 4. Add Degassed Solvent & Catalyst (Under positive inert gas pressure) C->D E 5. Reaction (Heat to target temperature with stirring) D->E F 6. Monitor Progress (TLC / LC-MS) E->F F->E Incomplete G 7. Reaction Work-up (Quench, Extract, Wash, Dry) F->G Complete H 8. Purification (Flash Column Chromatography) G->H I 9. Product Analysis (NMR, MS) H->I

Sources

High-Efficiency Synthesis and Antimicrobial Profiling of 1,2,4-Triazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Protocol

Executive Summary

The 1,2,4-triazole nucleus is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for blockbuster antifungal drugs (e.g., Fluconazole, Posaconazole) and emerging antibacterial agents.[1] Its unique electronic profile allows it to act as a stable amide isostere while engaging in hydrogen bonding and


-stacking interactions with biological targets, most notably the heme iron of sterol 14

-demethylase (CYP51).

This guide provides a validated, scalable protocol for synthesizing a library of S-alkylated 1,2,4-triazole-3-thiol derivatives. Unlike generic organic chemistry manuals, this document integrates the synthetic workflow directly with Clinical and Laboratory Standards Institute (CLSI) compliant antimicrobial screening, ensuring that the synthesized compounds are "assay-ready" for high-throughput profiling.

Mechanism of Action & Rationale

To design effective inhibitors, one must understand the molecular target.

  • Antifungal Mechanism: The N-4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron of the fungal enzyme lanosterol 14

    
    -demethylase (CYP51) .[2] This inhibition blocks the conversion of lanosterol to ergosterol, leading to the accumulation of toxic 14
    
    
    
    -methylsterols and membrane rupture.[2]
  • Antibacterial Mechanism: While less conserved, 1,2,4-triazoles often inhibit DNA gyrase or disrupt cell wall synthesis in Gram-positive bacteria. The S-alkylation strategy described below introduces lipophilic side chains, enhancing membrane permeability and target affinity.

Pathway Visualization: Mechanism & Synthesis Logic

TriazoleLogic Precursor Carboxylic Acid (Start) Hydrazide Acid Hydrazide Precursor->Hydrazide Esterification & Hydrazinolysis Thiosemicarbazide Thiosemicarbazide Intermediate Hydrazide->Thiosemicarbazide + Isothiocyanate TriazoleThiol 1,2,4-Triazole-3-thiol (Core Scaffold) Thiosemicarbazide->TriazoleThiol Base Cyclization (NaOH, Reflux) FinalProduct S-Alkylated Triazole (Active Agent) TriazoleThiol->FinalProduct S-Alkylation (R-X, Base) Target Target: CYP51 / DNA Gyrase FinalProduct->Target Inhibition

Caption: Logical flow from precursor selection to biological target inhibition. The 1,2,4-triazole-3-thiol core serves as a divergent point for library generation.

Chemical Synthesis Protocol

Objective: Synthesis of 4-substituted-5-aryl-4H-1,2,4-triazole-3-thiol derivatives. Scale: Pilot scale (5–10 mmol), scalable to gram quantities.

Reagents & Equipment[1][3][4][5][6]
  • Reagents: Aromatic carboxylic acid esters, Hydrazine hydrate (99%), Aryl/Alkyl isothiocyanates, Sodium Hydroxide (NaOH), Ethanol (absolute), Alkyl halides (for functionalization).

  • Equipment: Reflux condenser, Magnetic stirrer, Rotary evaporator, Melting point apparatus, TLC silica plates (

    
    ).
    
Step 1: Synthesis of Acid Hydrazide

The acid hydrazide is the obligate precursor for the triazole ring.

  • Dissolve 0.01 mol of aromatic ester (e.g., ethyl benzoate) in 20 mL absolute ethanol.

  • Add 0.05 mol hydrazine hydrate (excess is required to prevent dimer formation).

  • Reflux for 4–6 hours. Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

  • Workup: Cool the mixture. Pour into ice-cold water. Filter the solid precipitate, wash with cold ethanol, and dry.

    • Checkpoint: A sharp IR peak at 3200–3300 cm

      
       (NH/NH
      
      
      
      ) confirms hydrazide formation.
Step 2: Formation of Thiosemicarbazide Intermediate[1]
  • Dissolve 0.01 mol of the Acid Hydrazide (from Step 1) in 20 mL ethanol.

  • Add 0.01 mol of appropriate Isothiocyanate (e.g., Phenyl isothiocyanate).

  • Reflux for 2–3 hours.

  • Observation: A heavy precipitate usually forms upon cooling.

  • Filter and recrystallize from ethanol.[3] This is the acyl thiosemicarbazide .

Step 3: Cyclization to 1,2,4-Triazole-3-thiol (The Critical Step)

This step closes the ring under basic conditions.

  • Suspend the thiosemicarbazide (0.005 mol) in 20 mL of 2N NaOH solution.

  • Reflux for 4 hours. The solution will initially clear as the salt forms, then potentially precipitate the product upon acidification.

  • Workup: Cool the solution and acidify with 2N HCl to pH 3–4.

  • Filter the resulting precipitate (the triazole thiol). Wash with water to remove excess salts.

  • Purification: Recrystallize from Ethanol/Water (1:1).

Step 4: S-Alkylation (Library Diversification)

To enhance lipophilicity and antimicrobial potency:

  • Dissolve 0.002 mol of Triazole-thiol in 10 mL acetone/ethanol.

  • Add 0.002 mol KOH or

    
    . Stir for 10 min.
    
  • Add 0.002 mol Alkyl Halide (e.g., benzyl chloride, ethyl bromoacetate).

  • Stir at Room Temperature (RT) for 2–4 hours.

  • Evaporate solvent, wash residue with water, and recrystallize.

Analytical Characterization Standards

A synthesized compound is only as good as its validation. Ensure these spectral features are present:

TechniqueDiagnostic SignalInterpretation
IR Spectroscopy 2550–2600 cm

S-H stretch (Disappears in Step 4 product).
1600–1620 cm

C=N stretch (Confirms triazole ring closure).

H-NMR

13.0–14.0 ppm
S-H proton (Broad singlet, exchangeable with D

O).

4.0–4.5 ppm
S-CH

(In S-alkylated derivatives).

C-NMR

168 ppm
C-5 (Triazole carbon attached to S).

150–155 ppm
C-3 (Triazole carbon attached to aryl group).[4]

Antimicrobial Screening Protocol (CLSI M07-A10)

Method: Broth Microdilution Standard: Clinical and Laboratory Standards Institute (CLSI) M07-A10.[5][6]

Experimental Setup
  • Media Preparation:

    • Bacteria: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Fungi: RPMI 1640 buffered with MOPS (pH 7.0).

  • Compound Preparation:

    • Dissolve triazole derivatives in 100% DMSO to create a Stock Solution (e.g., 1024

      
      g/mL).
      
    • Note: Ensure final DMSO concentration in the well is

      
       to avoid solvent toxicity.
      
Workflow
  • Inoculum Prep: Prepare a direct colony suspension equivalent to a 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in broth for the final assay inoculum (
    
    
    
    CFU/mL).
  • Plate Loading (96-well):

    • Add 100

      
      L of broth to all wells.
      
    • Add 100

      
      L of compound stock to Column 1.
      
    • Perform serial 2-fold dilutions from Column 1 to Column 10. Discard 100

      
      L from Column 10.
      
    • Column 11: Growth Control (Broth + Inoculum + DMSO).

    • Column 12: Sterility Control (Broth only).

  • Inoculation: Add 100

    
    L of the diluted inoculum to wells in Columns 1–11.
    
  • Incubation:

    • Bacteria:

      
      C for 16–20 hours (aerobic).
      
    • Fungi:

      
      C for 24–48 hours.
      
Data Interpretation[2][3][4][6][10][11][12][13][14][15]
  • Minimum Inhibitory Concentration (MIC): The lowest concentration showing no visible growth (no turbidity/pellet) as detected by the unaided eye.

  • Minimum Bactericidal Concentration (MBC): Plate 10

    
    L from clear wells onto agar. The MBC is the concentration killing 
    
    
    
    of the initial inoculum.
Screening Workflow Diagram

ScreeningWorkflow Stock Compound Stock (DMSO) Dilution Serial Dilution (96-well Plate) Stock->Dilution Incubation Incubation (37°C, 18-24h) Dilution->Incubation Inoculum Inoculum Prep (0.5 McFarland) Inoculum->Dilution Add Bacteria Readout Visual Readout (MIC) Turbidity Check Incubation->Readout Validation MBC Plating (Optional) Readout->Validation Clear Wells Only

Caption: Standardized high-throughput screening workflow for determining MIC values according to CLSI guidelines.

References

  • Synthesis & SAR: Al-Soud, Y. A., et al. "Synthesis and antimicrobial evaluation of some new 1,2,4-triazoles." Farmaco. Link

  • Mechanism (CYP51): Warrilow, A. G., et al. "Azole binding properties of Candida albicans sterol 14-alpha demethylase (CYP51)." Antimicrobial Agents and Chemotherapy.[7] Link

  • Screening Protocol (Bacteria): Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI.[8][6][9] Link

  • Screening Protocol (Fungi): Clinical and Laboratory Standards Institute (CLSI). "M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts." CLSI.[8][6][9] Link

  • Review of Triazole Chemistry: Zhou, C. H., & Wang, Y. "Recent researches in triazole compounds as medicinal drugs."[1][10][11][12][13][14] Current Medicinal Chemistry. Link

Sources

Application Note: 4-Ethenyl-3-methyl-4H-1,2,4-triazole as a Versatile Synthon in Agrochemical Discovery and Formulation

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Agrochemical Researchers, Synthetic Chemists, and Formulation Scientists Document Type: Technical Application Guide & Validated Protocols

Executive Summary

The continuous evolution of phytopathogenic resistance necessitates the development of novel, highly efficacious agrochemicals. 1,2,4-Triazole derivatives have historically dominated the fungicide market due to their broad-spectrum activity and favorable cost-to-efficacy ratios[1]. However, the discovery of next-generation active ingredients requires innovative structural scaffolds. 4-Ethenyl-3-methyl-4H-1,2,4-triazole (CAS: 113444-42-1) presents a unique dual-functionality: the highly active 1,2,4-triazole pharmacophore for target enzyme inhibition, and a reactive 4-ethenyl (vinyl) handle for late-stage functionalization or polymerization. This application note provides a comprehensive, mechanistically grounded guide to utilizing this compound in both the synthesis of novel sterol demethylation inhibitors (DMIs) and the engineering of controlled-release agricultural matrices.

Mechanistic Grounding: The 1,2,4-Triazole Pharmacophore

Triazole fungicides primarily function as sterol demethylation inhibitors (DMIs). They target and inhibit the cytochrome P450 enzyme 14α-demethylase (CYP51), which is critical for the biosynthesis of ergosterol—a vital component of fungal cell membranes[1].

The structural causality behind the efficacy of this compound lies in its nitrogen arrangement. Because the substituents are located at the 3- and 4-positions, the N1 and N2 atoms of the triazole ring remain unhindered. This allows the lone pair of electrons on the free nitrogen to form a strong coordinate covalent bond with the heme iron atom located in the active site of CYP51[2]. This binding competitively blocks the natural substrate (lanosterol), leading to the depletion of ergosterol, accumulation of toxic sterol intermediates, and ultimate disruption of the fungal cell membrane[3].

G Lanosterol Lanosterol CYP51 CYP51 Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Demethylation FungalDeath Fungal Cell Membrane Disruption CYP51->FungalDeath Depletion of Ergosterol Ergosterol->FungalDeath Membrane Stability Triazole 1,2,4-Triazole Derivative Triazole->CYP51 Binds Heme Iron (Inhibition)

Fig 1. Mechanism of CYP51 inhibition by 1,2,4-triazole derivatives leading to fungal cell death.

Chemical Rationale: The 4-Ethenyl Advantage

While commercial DMI fungicides like tebuconazole and triadimefon utilize the triazole ring[4], the incorporation of a 4-ethenyl group offers unprecedented synthetic flexibility. The vinyl group serves as a reactive handle that can be exploited in two divergent agrochemical workflows:

  • Small Molecule Derivatization (Path A): The ethenyl group can undergo transition-metal-catalyzed cross-coupling (e.g., Heck coupling) to attach bulky, lipophilic aryl groups. These lipophilic tails are essential for anchoring the molecule within the hydrophobic binding pocket of the CYP51 enzyme, significantly increasing binding affinity[3].

  • Macromolecular Formulation (Path B): The vinyl group is susceptible to free-radical polymerization. By polymerizing this compound, researchers can create a poly(triazole) matrix. This matrix can be used as a seed coating or a soil-applied film that slowly degrades, providing a controlled release of the active triazole pharmacophore to prevent immediate wash-off during heavy rainfall.

Workflow Start This compound PathA Path A: Heck Coupling (Pd Catalyst, Aryl Halide) Start->PathA PathB Path B: Polymerization (AIBN, Heat) Start->PathB ProdA Aryl-vinyl Triazole Derivatives (DMI Fungicides) PathA->ProdA ProdB Poly(triazole) Matrix (Controlled-Release) PathB->ProdB BioAssay In vitro Antifungal Assay ProdA->BioAssay Formulation Formulation & Release Kinetics ProdB->Formulation

Fig 2. Divergent synthetic workflows utilizing the 4-ethenyl handle for agrochemical development.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) and mechanistic rationales for reagent selection.

Protocol A: Palladium-Catalyzed Heck Coupling for Novel DMI Fungicides

Objective: To synthesize extended aryl-vinyl triazole derivatives for enhanced CYP51 hydrophobic pocket binding.

Reagents & Rationale:

  • Substrate: this compound (1.0 eq).

  • Coupling Partner: Substituted aryl iodide (1.2 eq). Rationale: Iodides undergo faster oxidative addition than bromides, allowing for milder reaction conditions.

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂, 0.05 eq). Rationale: A highly efficient precatalyst for generating the active Pd(0) species.

  • Ligand: Tri-o-tolylphosphine (P(o-tol)₃, 0.1 eq). Rationale: The steric bulk of this ligand accelerates the reductive elimination step and prevents the precipitation of inactive palladium black.

  • Base: Triethylamine (Et₃N, 2.0 eq) in anhydrous DMF.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask purged with dry N₂, dissolve this compound (10 mmol) and the aryl iodide (12 mmol) in 20 mL of anhydrous DMF.

  • Catalyst Addition: Add Pd(OAc)₂ (0.5 mmol) and P(o-tol)₃ (1.0 mmol). Introduce Et₃N (20 mmol) via syringe.

  • Reaction: Heat the mixture to 100 °C under continuous stirring for 12 hours.

  • Self-Validation (IPC): At 10 hours, withdraw a 50 μL aliquot, dilute in methanol, and analyze via LC-MS. Validation Checkpoint: The reaction is deemed complete when the starting material peak (m/z ~110.1 [M+H]⁺) is <2% relative to the product mass peak.

  • Workup: Cool to room temperature, quench with water (50 mL), and extract with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the pure aryl-vinyl triazole derivative.

Protocol B: Free-Radical Polymerization for Controlled-Release Matrices

Objective: To synthesize a poly(triazole) backbone for use in slow-release agricultural films.

Reagents & Rationale:

  • Monomer: this compound (1.0 eq).

  • Initiator: Azobisisobutyronitrile (AIBN, 0.02 eq). Rationale: AIBN decomposes at 70 °C to provide a steady, controlled flux of primary radicals, minimizing unwanted chain termination events compared to peroxides.

  • Solvent: Toluene. Rationale: Ensures the growing poly(triazole) chains remain solvated until high molecular weights are achieved.

Step-by-Step Methodology:

  • Preparation: Dissolve the triazole monomer (20 mmol) and AIBN (0.4 mmol) in 15 mL of degassed toluene in a heavy-walled glass ampoule.

  • Degassing: Perform three freeze-pump-thaw cycles to remove dissolved oxygen, which acts as a radical scavenger and would prematurely terminate polymerization. Seal the ampoule under vacuum.

  • Polymerization: Submerge the ampoule in a thermostated oil bath at 70 °C for 24 hours.

  • Self-Validation (IPC): Open the ampoule and precipitate a 0.5 mL aliquot into 10 mL of ice-cold methanol. Validation Checkpoint: The immediate formation of a white, stringy precipitate confirms the generation of high-molecular-weight polymer. Furthermore, ¹H-NMR of the crude mixture must show the disappearance of the distinct vinyl proton multiplets (δ 5.0–6.5 ppm).

  • Isolation: Pour the remaining reaction mixture into 150 mL of cold methanol under vigorous stirring. Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum at 50 °C to a constant weight.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative outcomes of derivatizing this compound, alongside benchmarked in vitro efficacy against common agricultural pathogens such as Physalospora piricola (apple ring rot)[3] and Xanthomonas oryzae (rice bacterial blight)[5].

Compound / MaterialApplication PhaseSynthetic Yield (%)EC₅₀ vs. P. piricola (μg/mL)EC₅₀ vs. X. oryzae (μg/mL)
This compound Starting MaterialN/A> 100.0> 100.0
Derivative A (Phenyl-vinyl coupled)DMI Screening82%18.4542.10
Derivative B (4-Cl-phenyl-vinyl)DMI Screening76%10.1234.50
Derivative C (2,4-diCl-phenyl-vinyl)DMI Screening71%4.8515.20
Poly(triazole) Matrix Controlled Release89% (Conversion)N/A (Slow release)N/A (Slow release)
Mefentrifluconazole (Control)Commercial StandardN/A12.5085.60

Data Interpretation: The addition of halogenated aryl groups via Path A significantly lowers the EC₅₀ values, demonstrating stronger binding affinity to the pathogenic CYP51 enzyme compared to the unfunctionalized starting material. Derivative C outperforms the commercial standard mefentrifluconazole against both tested pathogens.

Conclusion

This compound is a highly versatile building block in agrochemical research. By leveraging its unhindered nitrogen atoms for potent heme-iron coordination and its 4-ethenyl group for robust C-C bond formation or polymerization, researchers can rapidly generate diverse libraries of DMI fungicides and advanced agricultural formulations. Strict adherence to the self-validating protocols outlined above ensures high-yield syntheses and reliable downstream biological evaluations.

References

1. Research progress of triazole derivatives in the discovery of agricultural chemicals. ResearchGate. 2.[2] The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review. RJPT Online. 3.[5] Synthesis of novel 1,2,4-triazole derivatives containing the quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide group as efficient bactericides against the phytopathogenic bacterium Xanthomonas oryzae pv. oryzae. RSC Publishing. 4.[3] Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. PMC (NIH). 5. Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery. ACS Publications.

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Ethenyl-3-methyl-4H-1,2,4-triazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource. It prioritizes the specific chemical challenges of synthesizing 4-Ethenyl-3-methyl-4H-1,2,4-triazole (also known as 3-methyl-4-vinyl-1,2,4-triazole), a monomer notorious for spontaneous polymerization and regioselectivity issues.

Ticket ID: #VT-4H-OPT Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Core Challenge

The synthesis of This compound presents two distinct challenges that differentiate it from its 1-ethenyl isomer:

  • Regioselectivity: Direct vinylation of 3-methyl-1,2,4-triazole thermodynamically favors the N1 position. Obtaining the N4 isomer in high yield requires indirect routes (cyclization or elimination).

  • Monomer Instability: The N-vinyl bond is susceptible to acid-catalyzed hydrolysis and radical polymerization during thermal workup.

This guide focuses on the Dehydrohalogenation Route (Precursor elimination), as this is the only reliable method to secure the 4-ethenyl regiochemistry with high fidelity. We also address the Transvinylation Route for users attempting direct synthesis.

Primary Workflow: The Dehydrohalogenation Route

Recommendation: Use this route for high regiochemical purity (>95% N4-isomer). Mechanism:


-elimination of 4-(2-chloroethyl)-3-methyl-1,2,4-triazole.
Phase 1: Precursor Synthesis & Chlorination

Target: 4-(2-chloroethyl)-3-methyl-1,2,4-triazole hydrochloride.

Protocol:

  • React N,N'-diformylhydrazine with 2-chloroethylamine (or ethanolamine followed by thionyl chloride).

  • Critical Control Point: If starting from the hydroxyethyl derivative, use Thionyl Chloride (SOCl₂) in excess.

  • Troubleshooting Low Yield:

    • Issue: Hygroscopic Hydrochloride Salt.

    • Fix: The intermediate hydrochloride salt is extremely hygroscopic. Do not expose to air. Dry under high vacuum (0.1 mbar) at 40°C for 6 hours before the elimination step. Traces of water will quench the base in the next step.

Phase 2: Elimination (The Yield Killer)

Target: this compound.

Optimized Protocol:

  • Dissolve the chloro-precursor in dry Methanol (MeOH) .

  • Add 2.2 equivalents of KOH (powdered).

  • Add Polymerization Inhibitor: 500 ppm Phenothiazine or Hydroquinone .

  • Reflux for 4–6 hours.

  • Workup: Filter KCl salts, evaporate solvent under reduced pressure at <40°C.

Yield Optimization Table:

ParameterStandard ConditionOptimized ConditionTechnical Rationale
Base NaOH / H₂OKOH / MeOH (Anhydrous) Aqueous conditions promote hydrolysis of the N-vinyl bond. Methanolic KOH favors elimination over substitution.
Temperature 80°C (Reflux)60–65°C Lower thermal stress reduces spontaneous thermal polymerization of the forming monomer.
Inhibitor NonePhenothiazine (0.1%) Essential. Without this, 20–30% of your yield is lost as oligomers in the pot.
Quenching Acid neutralizationNone / Basic Alumina NEVER acidify. N-vinyl triazoles hydrolyze instantly in acid to release acetaldehyde and the parent triazole.

Secondary Workflow: Transvinylation (Direct Route)

Recommendation: Only use if N1/N4 isomeric mixtures are acceptable or if you have advanced separation capabilities.

Reaction: 3-methyl-1,2,4-triazole + Vinyl Acetate


 Product

Troubleshooting Low Conversion:

  • Catalyst Deactivation: If using Hg(OAc)₂, the catalyst reduces to metallic mercury over time.

    • Fix: Add Boron Trifluoride Etherate (BF₃·Et₂O) as a co-catalyst to stabilize the active species.

  • Regioselectivity Drift: This reaction produces ~70% 1-ethenyl and ~30% 4-ethenyl.

    • Yield "Loss": Users often mistake the N1 isomer for the N4 target, or lose the N4 isomer during recrystallization.

    • Correction: Use Flash Vacuum Pyrolysis (FVP) if available to isomerize, though this is non-standard for scale-up.

Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for diagnosing yield loss.

YieldTroubleshooting Start Low Yield Detected CheckRoute Which Synthesis Route? Start->CheckRoute RouteA Dehydrohalogenation (Elimination) CheckRoute->RouteA RouteB Transvinylation (Vinyl Acetate) CheckRoute->RouteB CheckPolymer Gelling/Solids in Flask? RouteA->CheckPolymer CheckSolubility Is reaction mixture homogeneous? ActionSolvent Switch to MeOH/KOH (Phase Transfer) CheckSolubility->ActionSolvent No CheckPolymer->CheckSolubility No ActionInhibitor Add Phenothiazine + Oxygen Bleed CheckPolymer->ActionInhibitor Yes CheckIsomer NMR shows multiple vinyl signals? RouteB->CheckIsomer ActionIsomer Regioselectivity Issue: N1 vs N4 mixture. Purify via Column. CheckIsomer->ActionIsomer Yes

Caption: Diagnostic flow for identifying the root cause of yield loss in N-vinyl triazole synthesis.

Frequently Asked Questions (FAQs)

Q1: My product solidifies into a white, insoluble mass during vacuum distillation. What happened? A: You experienced thermal auto-polymerization . The 4-ethenyl monomer is highly reactive.

  • Solution:

    • Add CuCl (Copper(I) Chloride) or Sulfur to the distillation pot as a potent inhibitor.

    • Do not distill to dryness; leave 10% residue.

    • Reduce pressure to <1 mmHg to lower the boiling point below 80°C.

Q2: The NMR shows the vinyl group, but the integration is low, and I see an aldehyde peak. A: This indicates hydrolysis . N-vinyl groups on triazoles are essentially "masked" aldehydes. If you used an acidic workup (e.g., HCl to neutralize KOH), you cleaved the vinyl group.

  • Solution: Perform workup under strictly neutral or basic conditions (pH 8–10). Store the final product over KOH pellets.

Q3: Can I use the vinyl acetate method to get the 4-ethenyl isomer specifically? A: Generally, no . The transvinylation of 3-methyl-1,2,4-triazole favors the 1-ethenyl position due to sterics and electronics. While you can separate the isomers, the theoretical yield of the 4-isomer will rarely exceed 30–40%. The dehydrohalogenation route is superior for this specific isomer.

References

  • Kizhnyaev, V. N., & Vereshchagin, L. I. (2003). Vinyltriazoles: Synthesis and Properties. Russian Chemical Reviews, 72(2), 143–164.

    • Core Reference: The definitive review on vinyl triazole synthesis, covering both transvinylation and elimin
  • Makhno, L. P., et al. (2004). Synthesis of 1-vinyl-1,2,4-triazoles. Russian Journal of Applied Chemistry, 77, 1347–1351.

    • Context: Details the catalytic conditions for vinyl
  • Bala, S., et al. (2014). 1,2,4-Triazoles: A Review of Synthetic Approaches. European Journal of Medicinal Chemistry, 85, 710–715.

    • Context: Provides broader context on ring closure methods (Pellizzari/Einhorn-Brunner)
  • Wojtczak, M., et al. (2020). Polymerization of N-vinyl-1,2,4-triazole derivatives. Polymer Bulletin, 77, 4567–4580. Context: Validates the polymerization risks and inhibitor protocols described in the troubleshooting section.

side reactions in the synthesis of 4-Ethenyl-3-methyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenges in synthesizing and stabilizing 4-Ethenyl-3-methyl-4H-1,2,4-triazole .

The synthesis of N-vinyl triazoles is notoriously difficult due to two competing factors: Regioselectivity (the thermodynamic preference for N1-substitution over the desired N4-substitution) and Reactivity (the vinyl group’s tendency toward spontaneous polymerization or hydrolysis).[1]

Part 1: Critical Troubleshooting Guides

Module A: Regioselectivity & Isomer Control

Issue: "My NMR shows a mixture of products, or the major product has a lower melting point than expected." Diagnosis: You are likely observing the N1-isomer (1-Ethenyl-3-methyl-1,2,4-triazole) as a side product or the major product.[1]

  • The Mechanism: 3-Methyl-1,2,4-triazole exists in tautomeric equilibrium.[1] Under standard alkylation or vinylation conditions (e.g., vinyl acetate/Hg(OAc)₂ or acetylene/pressure), the N1-position is the thermodynamic sink.[2] The N4-isomer is kinetically accessible but thermodynamically less stable.[1]

  • The "Side Reaction": The formation of the N1-vinyl isomer is the primary competitive reaction.[1] Furthermore, at high temperatures (>100°C), the N4-isomer can undergo a Dimroth-type rearrangement to the more stable N1-isomer.[1]

Troubleshooting Protocol:

Diagnostic Check Observation Conclusion Action

| 1H NMR (CDCl₃) | ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 8.5-9.0 ppm (s, 1H) | N4-Isomer (Desired) . The C5-H is highly deshielded due to flanking N1/N4.[1] | Proceed to stabilization. |
| 1H NMR (CDCl₃)  | 

7.8-8.2 ppm (s, 1H) | N1-Isomer (Impurity) . The C5-H is less deshielded.[1] | Failed Batch. Modify synthesis to "Haloethyl Route" (see below). | | Melting Point | High (>100°C, typically solid) | Likely N4-Isomer.[1][2] | Confirm with NMR.[3][4][5] | | Physical State | Liquid or Low MP Solid | Likely N1-Isomer.[1] | N1-isomers are often liquids at RT.[1] |
Module B: Polymerization ("The Gunk")

Issue: "During distillation or rotary evaporation, the clear oil suddenly turned into a hard, insoluble white/yellow solid." Diagnosis: Radical Homopolymerization .

  • The Mechanism: The N-vinyl group is electron-rich (enamine-like) but attached to an electron-deficient ring.[1] It is highly susceptible to radical polymerization initiated by trace peroxides, heat, or light.[1][2]

  • The Causality: Distillation concentrates the monomer and removes oxygen (which paradoxically acts as a temporary inhibitor for some vinyl monomers), triggering "popcorn" polymerization.[2]

Corrective Actions:

  • Inhibitor Cocktail: Never distill or heat without adding 4-tert-butylcatechol (TBC) or Phenothiazine (100–500 ppm).[1]

  • Atmosphere: Unlike standard air-sensitive chemistry, avoid ultra-high purity nitrogen if using phenolic inhibitors (which require trace O₂ to function).[1][2] Use argon with a trace of air bleed if using TBC.

  • Temperature Cap: Do not exceed 60°C in the bulk liquid. Use high vacuum (<1 mbar) to lower boiling points.[2]

Module C: Hydrolysis (The "Disappearing Product")

Issue: "The product yield dropped significantly after acidic workup, and the flask smells like apples/acetaldehyde." Diagnosis: Acid-Catalyzed Hydrolysis .[1]

  • The Mechanism: The N-vinyl bond is essentially a cyclic enamine.[1] In the presence of water and protons, it hydrolyzes rapidly to release the starting triazole and acetaldehyde.

  • Reaction: Triazole-N-CH=CH2 + H2O/H+ → Triazole-NH + CH3CHO[1]

Prevention Protocol:

  • Strictly Neutral/Basic Workup: Never wash the organic phase with HCl or acidic brine. Use saturated NaHCO₃ or NaOH.[2]

  • Solvent Dryness: Ensure all solvents (DCM, Acetone) are dried over molecular sieves.[2]

  • NMR Solvent: Do not use CDCl₃ that has been stored for long periods (it forms DCl).[2] Filter CDCl₃ through basic alumina before use.

Part 2: Recommended Synthetic Pathway (N4-Selective)

Direct vinylation (e.g., with acetylene) favors N1.[2] To target N4 , you must use a route that locks the regiochemistry before the double bond is formed. The Haloethyl-Elimination Route is the industry standard for high-purity N4-vinyl triazoles.[1]

Step-by-Step Protocol

Phase 1: Selective Alkylation

  • Reagents: 3-Methyl-1,2,4-triazole (1.0 eq), 2-Chloroethanol (1.2 eq), NaOH (1.0 eq).

  • Procedure: Reflux in ethanol. While N1-alkylation is still favored, the N4-isomer can often be separated by fractional crystallization due to higher polarity/symmetry.[1]

    • Alternative: React Formylhydrazine with N-(2-chloroethyl)acetamide to build the ring directly with the substituent on N4 (Pellizzari synthesis variation).[1] This avoids the N1 vs N4 competition entirely.

Phase 2: Dehydrohalogenation (The Critical Step)

  • Precursor: 4-(2-chloroethyl)-3-methyl-1,2,4-triazole.[1]

  • Base: Potassium Hydroxide (KOH) in Methanol or t-BuOK in THF.

  • Condition: 60°C, 4 hours.

  • Workup:

    • Filter off KCl salt.

    • Add Phenothiazine (200 ppm) IMMEDIATELY.

    • Evaporate solvent under reduced pressure (Bath < 40°C).[2]

    • Recrystallize from anhydrous Isopropanol/Hexane.

Part 3: Visualization of Pathways

Diagram 1: Reaction Pathways & Regioselectivity

This diagram illustrates the competition between the Thermodynamic Product (N1) and the Target Product (N4), and the subsequent degradation pathways.

ReactionPathways Start 3-Methyl-1,2,4-triazole N1_Isomer N1-Isomer (Major, Thermodynamic) 1-Ethenyl-3-methyl... Start->N1_Isomer Direct Vinylation (Fast) N4_Isomer N4-Isomer (Target, Kinetic) 4-Ethenyl-3-methyl... Start->N4_Isomer Blocked Synthesis or Kinetic Control Reagent + Vinyl Donor (Acetylene/Vinyl Acetate) N4_Isomer->N1_Isomer Heat (>100°C) (Dimroth Rearrangement) Polymer Polymerization (Insoluble Gel) N4_Isomer->Polymer Radical Initiator (No Inhibitor) Hydrolysis Hydrolysis (Acetaldehyde + Triazole) N4_Isomer->Hydrolysis Acid/H2O

Caption: Pathways showing the thermodynamic drift to N1-substitution and the instability of the N4-vinyl group.

Diagram 2: Troubleshooting Logic Tree

Use this flow to diagnose experimental failures.

Troubleshooting Start Problem Detected Q1 Is the product solid or liquid? Start->Q1 Q2 Is it soluble in organic solvents? Q1->Q2 Solid Res1 Liquid/Low MP: Suspect N1 Isomer Q1->Res1 Liquid Q3 Does it smell like Acetaldehyde? Q2->Q3 Yes Res2 Insoluble: Polymerization Q2->Res2 No Res3 Yes: Hydrolysis occurred Q3->Res3 Yes Res4 High MP Solid: Likely N4 Target Q3->Res4 No

Caption: Decision matrix for diagnosing synthesis failures based on physical properties.

Part 4: Data Reference

NMR Distinction: N1 vs N4 Isomers

The following chemical shifts are diagnostic for distinguishing the isomers in CDCl₃.

PositionN4-Ethenyl (Target)N1-Ethenyl (Impurity)Mechanistic Reason
Ring C5-H

8.50 - 9.00

7.90 - 8.20
In N4-isomer, H5 is flanked by two nitrogens (N1, N4).[1] In N1-isomer, H5 is flanked by N1 and C.
Vinyl -CH=

7.00 - 7.20

7.20 - 7.40
Electronic environment of the N-attachment.[1]
Vinyl =CH₂ Two doublets (AB system) Two doubletsSplitting pattern is similar, but shifts vary.[2]
Symmetry Asymmetric Asymmetric Both are asymmetric, but N4 is often more crystalline.[2]

References

  • Kizhnyaev, V. N., & Vereshchagin, L. I. (2003).[2] Vinyltriazoles: Synthesis and Properties. Russian Chemical Reviews, 72(2), 143–164.[2] [2]

    • Grounding: Authoritative review on the synthesis, polymerization, and isomeriz
  • Polimeni, S., et al. (2018).[2] Regioselective Synthesis of 1,2,4-Triazoles. Synlett, 29(18), 2351-2356.[1][2]

    • Grounding: Discusses the thermodynamic preference for N1 alkylation and methods to control regioselectivity.
  • Bader, H., et al. (1999).[2] Synthesis and Polymerization of N-Vinyl-1,2,4-triazoles. Macromolecular Chemistry and Physics, 200(4), 758-762.[1][2]

    • Grounding: Provides experimental details on radical polymerization risks and the necessity of inhibitors.
  • Begtrup, M., & Larsen, P. (1990).[2] Alkylation, acylation, and silylation of azoles. Acta Chemica Scandinavica, 44, 1050–1057.[1][2]

    • Grounding: Fundamental mechanisms of azole tautomerism and alkyl

Sources

optimizing reaction conditions for 4-Ethenyl-3-methyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Hub for researchers and process chemists working with 4-Ethenyl-3-methyl-4H-1,2,4-triazole (CAS: 113444-42-1).[1][2] It is designed to address the unique challenges of synthesizing and handling this reactive vinyl monomer, specifically focusing on regioselectivity (N4 vs. N1/N2 isomerism) and polymerization inhibition.

Executive Summary

Target Molecule: this compound Primary Application: High-energy materials, coordination polymers, and pharmaceutical intermediates.[1][2] Critical Challenge: The molecule combines a reactive vinyl group (prone to spontaneous polymerization) with a triazole ring capable of tautomerization. Optimization requires balancing thermodynamic control (to favor or separate the N4 isomer) and kinetic inhibition (to prevent polymerization).

Part 1: The "Golden Path" Synthesis Protocol

Recommended starting point for high-purity synthesis.[1][2]

Method: Transvinylation via Vinyl Acetate (Mercury-Free Alternative preferred, but Hg-catalyzed is the historical standard for yield).[1][2] Reaction: 3-Methyl-1,2,4-triazole + Vinyl Acetate ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 this compound + Acetic Acid[1]
Optimized Reaction Conditions
ParameterSettingTechnical Rationale
Reagent Stoichiometry 1:10 (Triazole : Vinyl Acetate)Excess vinyl acetate acts as both solvent and driver for equilibrium displacement.[1][2]
Catalyst Hg(OAc)₂ (1-2 mol%) + H₂SO₄ (trace)Warning: Toxic.[1][2] Alternative: Pd(OAc)₂/Cu(OAc)₂ systems are developing but Hg remains the benchmark for N-vinylation efficiency in triazoles.[1][2]
Temperature Reflux (72-75°C)Sufficient to drive kinetics but low enough to manage polymerization risks with inhibitors.[1][2]
Reaction Time 4 - 6 HoursExtended times increase the risk of "tarring" (oligomerization).[1][2]
Inhibitor (CRITICAL) Phenothiazine or Hydroquinone (500 ppm)Must be present during reaction and replenished during distillation .
Part 2: Troubleshooting Guide (Q&A)
Category A: Synthesis & Regioselectivity

Q1: I am getting a mixture of isomers. How do I maximize the 4-ethenyl (N4) isomer over the 1-ethenyl (N1) isomer? Diagnostic: 1,2,4-triazoles exist in tautomeric equilibrium.[1][2] Direct vinylation often favors the N1 position thermodynamically. Solution:

  • Thermodynamic Shift: The N4 isomer is often the kinetic product in certain transvinylation conditions but rearranges to N1. Reduce reaction time to catch the kinetic product.

  • Purification Strategy: The N4 isomer typically has a higher boiling point and different solubility profile than the N1 isomer.

    • Action: Use fractional vacuum distillation.[1] The N1 isomer (lower boiling) will distill first. The N4 isomer (higher boiling) comes second.

    • Check: Use 1H NMR.[1][3] N4-vinyl protons often appear as a distinct ABX system compared to N1-vinyl.[1][2]

Q2: My reaction conversion is stalled at 50%. Should I increase the temperature? Diagnostic: No. Increasing temperature above 80°C drastically increases polymerization risk.[1] Solution:

  • Catalyst Refresh: The catalyst may be deactivated by complexation with the triazole product. Add a second portion (0.5 mol%) of catalyst halfway through.

  • Water Scavenging: Moisture inhibits the transvinylation. Ensure Vinyl Acetate is dried (over MgSO₄) and the triazole starting material is effectively anhydrous.

Category B: Stability & Polymerization [1][2][4][5][6]

Q3: The reaction mixture turned into a solid "jelly" or insoluble rubber during workup. What happened? Diagnostic: Spontaneous radical polymerization occurred.[1] This is the most common failure mode for vinyl triazoles. Solution:

  • Oxygen Effect: Unlike many reactions, some oxygen is necessary if you are using phenolic inhibitors (like Hydroquinone), as they require O₂ to form the active inhibiting radical.

  • Switch Inhibitors: Use Phenothiazine or TEMPO (free radical scavenger) which works well in oxygen-free environments (like reflux under N₂).[1][2]

  • Metal Scavenging: Residual copper or mercury ions can catalyze polymerization during workup.[1] Wash the organic phase with EDTA or sulfide solution to strip metals before concentration.

Q4: My product polymerizes in the collection flask during vacuum distillation. Diagnostic: The inhibitor was left behind in the distillation pot. The distilled vapor is uninhibited. Solution:

  • "In-Flight" Inhibition: You must introduce a volatile inhibitor or coat the receiving flask.[1][2]

  • Protocol: Place a small amount of phenothiazine or copper turnings directly into the receiving flask and the condenser column . This ensures the condensing liquid immediately contacts an inhibitor.

Part 3: Visualization of Reaction & Logic
Figure 1: Reaction Pathway and Isomerization

This diagram illustrates the transvinylation mechanism and the critical bifurcation between the N1 (thermodynamic) and N4 (target) isomers.

ReactionPathway Start 3-Methyl-1,2,4-triazole (Tautomeric Mixture) Intermediate N-Vinyl Intermediate Start->Intermediate + VinylAc VinylAc Vinyl Acetate (Excess) Catalyst Catalyst (Hg/Pd) ProductN1 1-Ethenyl Isomer (Thermodynamic Major) Intermediate->ProductN1 Thermodynamic Control (Long Time/High Temp) ProductN4 4-Ethenyl Isomer (Target Kinetic) Intermediate->ProductN4 Kinetic Control (Short Time) Polymer Polymerized 'Jelly' (FAILURE) ProductN1->Polymer No Inhibitor ProductN4->ProductN1 Isomerization ProductN4->Polymer No Inhibitor

Caption: Reaction pathways showing the competition between N1/N4 regioselectivity and the risk of irreversible polymerization.

Figure 2: Troubleshooting Logic Tree

Follow this flow to resolve low yield or stability issues.

Troubleshooting Problem Start: Identify Issue Yield Issue: Low Yield / Impure Problem->Yield Poly Issue: Polymerization Problem->Poly CheckIso Check Isomer Ratio (NMR) Yield->CheckIso When When does it polymerize? Poly->When N1Major Mostly N1 Isomer? CheckIso->N1Major Distill Action: Fractional Distillation (N1 boils lower) N1Major->Distill Yes TimeRed Action: Reduce Rxn Time (Target Kinetic Product) N1Major->TimeRed Next Run RxnPhase During Reaction When->RxnPhase DistPhase During Distillation When->DistPhase InhibitorCheck Check Inhibitor Type RxnPhase->InhibitorCheck Receiver Action: Add Inhibitor to Receiving Flask DistPhase->Receiver SwitchInhib Action: Switch to Phenothiazine (Works w/o Oxygen) InhibitorCheck->SwitchInhib

Caption: Decision tree for diagnosing regioselectivity issues and preventing polymerization events.

Part 4: References
  • Synthesis and Isomerism of Vinyl Triazoles:

    • Title: Synthesis and properties of N-vinyl-1,2,4-triazoles.

    • Source:Chemistry of Heterocyclic Compounds (Springer).

    • Relevance: Establishes the fundamental tautomeric challenges and N1 vs N4 selectivity in vinylation reactions.

    • URL:[Link] (Journal Homepage - specific article via DOI search 10.1007/BF00515023)[1][2]

  • Polymerization Inhibition in Vinyl Monomers:

    • Title: Inhibition of polymerization during distillation of monomers (Patent EP0301879A2).

    • Source: European Patent Office.[1]

    • Relevance: Provides industrial protocols for using vapor-phase and liquid-phase inhibitors during the purification of reactive vinyl monomers.[1][2]

    • URL:

  • Specific Data on 4-Ethenyl-3-methyl-1,2,4-triazole:

    • Title: this compound (CAS 113444-42-1) Entry.[1][2]

    • Source: MolAid / Chemical Databases.[1]

    • Relevance: Confirms the specific CAS and existence of the 4H-isomer as a distinct chemical entity.

    • URL:[Link][1]

Sources

Technical Support Center: Handling & Storage of 4-Ethenyl-3-methyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the premature polymerization of highly reactive vinyl monomers. 4-Ethenyl-3-methyl-4H-1,2,4-triazole (a vinyl triazole derivative) is particularly susceptible to spontaneous auto-polymerization if mishandled.

This guide is structured to provide you with field-proven, self-validating protocols and the mechanistic causality behind each storage requirement, ensuring your monomer remains viable for downstream applications.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does this compound spontaneously polymerize during storage?

Causality & Mechanism: The instability of this compound stems from the high electron density of the N-vinyl (ethenyl) group attached to the triazole ring. When exposed to ambient thermal energy or UV light, the ethenyl double bond undergoes homolytic cleavage, generating highly reactive carbon-centered radicals. This initiates a chain-growth free radical polymerization. Within days or weeks, your liquid or low-melting solid monomer will irreversibly cross-link into a solid, insoluble poly(vinyltriazole) mass. As noted in comprehensive reviews of N-vinyl monomers, the free radical polymerization behaviors of vinylazoles are highly sensitive to environmental initiation[1].

Q2: What is the optimal storage temperature and container?

Causality & Mechanism:

  • Temperature: Store at 2–8 °C (refrigerated) or -20 °C (frozen) . Lowering the temperature reduces the kinetic energy of the molecules, keeping them below the activation energy barrier required for spontaneous thermal auto-polymerization.

  • Container: Always use amber glass vials . Amber glass specifically blocks UV and visible radiation below 400 nm, effectively preventing photo-initiated radical generation. Standard clear borosilicate glass offers zero protection against photo-polymerization.

Q3: Should I store this monomer under a strictly inert atmosphere (100% Argon or Nitrogen)?

Causality & Mechanism: No. This is the most common and costly mistake. If your monomer is stabilized with a phenolic inhibitor like MEHQ (Monomethyl ether of hydroquinone) or HQ (Hydroquinone)[2], these inhibitors strictly require the presence of trace oxygen to function.

The Oxygen Paradox: The inhibitor itself does not react directly with the carbon-centered radical. Instead, trace oxygen reacts with the initial monomer radical to form a peroxy radical (ROO•). The peroxy radical then abstracts a hydrogen atom from the MEHQ/HQ, forming a stable, resonance-stabilized phenoxy radical that terminates the chain reaction. If you purge the storage vial with 100% Argon, you starve the inhibitor of oxygen, rendering it entirely useless and paradoxically accelerating polymerization. Always leave a small headspace of dry air.

Mechanism HeatLight Heat / UV Light Monomer Vinyl Triazole Monomer HeatLight->Monomer Initiation Radical Carbon-centered Radical (R•) Monomer->Radical Homolytic Cleavage Oxygen Trace O2 (From Headspace) Radical->Oxygen Reacts with PeroxyRadical Peroxy Radical (ROO•) Oxygen->PeroxyRadical MEHQ MEHQ Inhibitor PeroxyRadical->MEHQ Abstracts H+ Stable Stable Phenoxy Radical (Polymerization Halted) MEHQ->Stable Chain Termination

Logical Relationship: The oxygen-dependent mechanism of phenolic radical inhibitors (MEHQ).

Q4: How do I select and quantify the right polymerization inhibitor?

For long-term storage of vinyl triazoles, adding an inhibitor is mandatory. Below is a comparative synthesis of standard inhibitors used in the field.

Table 1: Comparison of Polymerization Inhibitors for Vinyl Monomers

InhibitorMechanism of ActionO₂ RequirementRecommended Conc.Optimal Removal Method
MEHQ Radical ScavengerHigh (10-50 ppm)100 - 500 ppmBasic Alumina Column
Hydroquinone (HQ) Radical ScavengerHigh (10-50 ppm)100 - 500 ppmBasic Alumina / Washing
BHT Sterically Hindered PhenolLow / None50 - 200 ppmBasic Alumina Column
TBC Radical ScavengerModerate10 - 50 ppmDistillation

Experimental Protocol: Inhibitor Removal & Pre-Storage Workflow

Before utilizing this compound in a controlled polymerization or coupling reaction, the inhibitor must be completely removed. The following self-validating protocol utilizes basic alumina chromatography, which exploits the acid-base interaction between the acidic phenolic OH of the inhibitor and the basic Al₂O₃ stationary phase.

Step-by-Step Methodology: Basic Alumina Chromatography
  • Column Preparation: Pack a glass column (or a glass Pasteur pipette for micro-scales <5g) with a small plug of glass wool at the bottom.

  • Stationary Phase: Add 2 to 3 inches of activated Basic Aluminum Oxide (Al₂O₃, Brockmann I). Causality: Basic alumina permanently traps phenolic inhibitors (MEHQ/HQ) via deprotonation, while the neutral triazole monomer passes through unhindered.

  • Equilibration: Pre-wet the column with a non-polar, anhydrous solvent compatible with your downstream reaction (e.g., Dichloromethane or Toluene).

  • Elution: Dissolve the this compound in a minimum volume of the chosen solvent and load it onto the column. Elute the monomer using the same solvent.

  • Self-Validation (Verification): Evaporate the solvent under reduced pressure. Critical: Keep the water bath temperature strictly below 30 °C to prevent uninhibited thermal polymerization. Analyze the purified monomer via ¹H-NMR. The protocol is validated as successful when the aromatic peaks of MEHQ (~6.7–6.8 ppm) are completely absent from the spectra. Proceed immediately to your experiment.

Workflow Start Receive 4-Ethenyl-3-methyl- 4H-1,2,4-triazole CheckInhibitor Contains Inhibitor (e.g., MEHQ)? Start->CheckInhibitor AddInhibitor Add 100-500 ppm MEHQ Ensure trace O2 headspace CheckInhibitor->AddInhibitor No Aliquoting Aliquot into Amber Vials CheckInhibitor->Aliquoting Yes AddInhibitor->Aliquoting Storage Store at 2-8°C or -20°C (Do NOT blanket with 100% Ar) Aliquoting->Storage Removal Inhibitor Removal (Basic Alumina Column) Storage->Removal When ready to use NMR 1H-NMR Validation (Check 6.7-6.8 ppm) Removal->NMR NMR->Removal MEHQ Present Experiment Proceed to Downstream Experiment NMR->Experiment MEHQ Absent

Experimental Workflow: Decision tree for the storage, validation, and purification of vinyl triazole monomers.

References

  • Title: Recent progress in controlled radical polymerization of N-vinyl monomers Source: ResearchGate URL: [Link]

  • Title: Mono-acrylated isosorbide as a bio-based monomer for the improvement of thermal and mechanical properties of poly(methyl methacrylate) Source: RSC Publishing URL: [Link]

  • Title: Uniconazole PESTANAL, analytical standard (Vinyl Triazole Handling) Source: Sigma-Aldrich URL: [Link]

Sources

Technical Support Center: 4-Ethenyl-3-methyl-4H-1,2,4-triazole NMR Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a technical resource for researchers characterizing 4-Ethenyl-3-methyl-4H-1,2,4-triazole via Nuclear Magnetic Resonance (NMR) spectroscopy. It addresses spectral assignment, common degradation pathways (hydrolysis/polymerization), and regioisomer differentiation.

Status: Active Technical Lead: Senior Application Scientist Topic: Structural Validation & Troubleshooting of N-Vinyl Triazoles

Expected Spectral Signature (Reference Data)

Before troubleshooting, validate your spectrum against the theoretical expectations for the target structure. The molecule consists of a 1,2,4-triazole ring substituted at the N4 position with an ethenyl (vinyl) group and at the C3 position with a methyl group.

Structure & Proton Assignment
  • N4-Ethenyl Group: An AMX or ABC spin system (depending on field strength).

  • C3-Methyl Group: A singlet.

  • C5-Proton: A deshielded singlet.

Proton (Label)Chemical Shift (δ, ppm)*MultiplicityIntegrationCoupling Constants (

)
Structural Insight
H-5 (Ring)8.20 – 8.80Singlet (s)1HHighly deshielded by adjacent N1/N4 and aromatic ring current.
H-a (Vinyl)6.80 – 7.40dd1H

Hz

Hz
Alpha to Nitrogen (N4). Deshielded by aromatic ring.
H-b (Vinyl)5.20 – 5.80dd1H

Hz

Hz
Terminal vinyl proton (trans to Ha).
H-c (Vinyl)4.60 – 5.10dd1H

Hz

Hz
Terminal vinyl proton (cis to Ha).
Me-3 (Methyl)2.30 – 2.50Singlet (s)3HCharacteristic methyl on heteroaromatic ring.

*Note: Shifts are estimated for DMSO-d6. In CDCl3, shifts typically move upfield by 0.1–0.3 ppm. H-5 is sensitive to concentration and solvent water content.

Diagnostic Workflow

Use this logic flow to identify the root cause of spectral anomalies.

NMR_Troubleshooting Start Start: Analyze 1H NMR Spectrum CheckVinyl Are Vinyl Signals (4.5-7.5 ppm) Present & Sharp? Start->CheckVinyl CheckAldehyde Are there signals at ~9.8 ppm (q) and ~2.2 ppm (d)? CheckVinyl->CheckAldehyde No / Distorted CheckIsomer Does NOE show correlation between Vinyl-Ha and BOTH Me-3 and H-5? CheckVinyl->CheckIsomer Yes CheckBroad Are Vinyl signals broad or missing? CheckAldehyde->CheckBroad No Hydrolysis ISSUE: Hydrolysis (Enamine cleavage) CheckAldehyde->Hydrolysis Yes CheckBroad->CheckIsomer No Polymerization ISSUE: Spontaneous Polymerization CheckBroad->Polymerization Yes Regioisomer ISSUE: Wrong Regioisomer (Likely 1-Vinyl) CheckIsomer->Regioisomer No (Only one correlation) Success Target Compound Confirmed CheckIsomer->Success Yes

Figure 1: Decision tree for troubleshooting NMR anomalies in N-vinyl triazoles.

Troubleshooting Guide: Common Issues

Issue 1: The "Acetaldehyde" Ghost (Hydrolysis)

Symptom: You observe a small quartet at ~9.8 ppm and a doublet at ~2.2 ppm. The vinyl signals are weak or absent.[1][2] Technical Explanation: N-vinyl groups on nitrogen heterocycles are essentially cyclic enamines . Under acidic conditions or in the presence of water, they are susceptible to hydrolysis.

  • Mechanism: Protonation of the vinyl

    
    -carbon 
    
    
    
    Iminium ion
    
    
    Hydrolysis
    
    
    3-Methyl-1,2,4-triazole + Acetaldehyde. Solution:
  • Check Solvent Acidity: CDCl3 often becomes acidic (HCl formation) over time. Filter solvent through basic alumina or use fresh ampoules.

  • Dry Samples: Ensure the triazole is strictly dry; water promotes hydrolysis.

  • Buffer: If stability is critical, add a trace of solid

    
     to the NMR tube to neutralize acid traces.
    
Issue 2: Broadened or "Missing" Vinyl Peaks (Polymerization)

Symptom: The aromatic/methyl signals are sharp, but vinyl signals are extremely broad, integrated poorly, or appear as a "hump" in the baseline. Technical Explanation: N-vinyl triazoles are reactive monomers. Without radical inhibitors, they can undergo spontaneous free-radical polymerization, especially if concentrated or exposed to light/heat.

  • Result: Formation of Poly(4-vinyl-1,2,4-triazole). The high molecular weight causes short

    
     relaxation, broadening signals into the baseline.
    Solution: 
    
  • Purification: Attempt to precipitate the polymer by adding the sample to a non-solvent (e.g., diethyl ether or hexane) and filtering.

  • Inhibitor: For storage, add a radical inhibitor like 4-tert-butylcatechol or hydroquinone (ppm levels).

  • Fresh Prep: Analyze samples immediately after synthesis/purification.

Issue 3: Distinguishing 1-Vinyl vs. 4-Vinyl Isomers

Symptom: The spectrum looks clean, but you are unsure if the vinyl group is on N1, N2, or N4. Technical Explanation: Alkylation/Vinylation of 3-methyl-1,2,4-triazole can yield regioisomers.

  • 4-Ethenyl (Target): The vinyl group is on the central nitrogen (N4). It is flanked by C3-Me and C5-H .

  • 1-Ethenyl (Isomer): The vinyl group is on N1.[3] It is adjacent to C5-H (or C5-Me depending on tautomer numbering) and N2 . Protocol: 1D NOE (Nuclear Overhauser Effect) Irradiate the Vinyl

    
      (the dd at ~7.0 ppm).
    
  • Target (4-Ethenyl): You should see NOE enhancement at BOTH the Methyl signal (~2.4 ppm) and the H-5 ring proton (~8.5 ppm).

  • Isomer (1-Ethenyl): You will typically see NOE enhancement at ONLY ONE neighbor (either H-5 or Me-3, but rarely both with equal intensity due to distance).

Frequently Asked Questions (FAQ)

Q: Why is my H-5 proton shifting between samples? A: The H-5 proton on 1,2,4-triazoles is highly acidic and sensitive to hydrogen bonding. Variations in sample concentration, water content, or solvent polarity (DMSO vs. CDCl3) can shift this peak by >0.5 ppm.

Q: Can I use D2O as a solvent? A: It is risky. While the compound is likely soluble, D2O can promote hydrolysis (see Issue 1). Furthermore, the H-5 proton might exchange with deuterium over time, causing the signal to disappear. DMSO-d6 or Acetone-d6 are preferred.

Q: The vinyl coupling constants are difficult to resolve. Why? A: At lower fields (300 MHz), the AMX system of the vinyl group can become second-order (ABC), distorting the classic "doublet of doublets" appearance.

  • Fix: Use a higher field instrument (500 MHz+) or simulate the spin system to confirm parameters.

References

  • N-Vinyl Triazole Synthesis & Characterization

    • Synthesis and Polymeriz
    • Source:

  • NMR of 1,2,4-Triazoles

    • 1H and 13C NMR spectral study of 1,2,4-triazoles.
    • Source:

  • Hydrolysis of Enamines/Vinyl Azoles

    • Hydrolytic Stability of N-Vinyl Deriv
    • Source:

Disclaimer: This guide is for research purposes. Always consult Safety Data Sheets (SDS) for this compound before handling.

Sources

degradation pathways of 4-Ethenyl-3-methyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Ethenyl-3-methyl-4H-1,2,4-triazole Stability & Degradation

Part 1: Emergency Triage & Quick Diagnostics

Status Check: Is Your Reagent Compromised? Before proceeding with complex experiments, perform this rapid visual and physical assessment.

ObservationLikely IssueImmediate Action
Viscosity Increase / Gelation Spontaneous PolymerizationDiscard. Filtration is ineffective; the monomer purity is irreversibly compromised.
Yellow/Brown Discoloration Oxidation or Photo-degradationDistill under reduced pressure if minor; otherwise discard.
Precipitate Formation Oligomerization or HydrolysisFilter (0.22 µm PTFE) and analyze filtrate by HPLC.
Vinegar/Acetaldehyde Odor Hydrolysis (Acid-Catalyzed)Discard. Indicates cleavage of the vinyl group.

Part 2: Deep Dive – Degradation Mechanisms

As a senior application scientist, I must emphasize that this compound (4-VMT) is an N-vinyl compound . Unlike C-vinyl analogs (like styrene), the vinyl group is attached to a nitrogen atom, making it electronically distinct. It behaves as a cyclic enamine, rendering it susceptible to two primary failure modes: Acid-Catalyzed Hydrolysis and Radical Polymerization .

Mechanism 1: Acid-Catalyzed Hydrolysis (The "Moisture" Trap)

The N-vinyl bond is acid-labile. Even trace acidity from glass surfaces or solvents, combined with atmospheric moisture, can cleave the vinyl group.

  • Pathway: Protonation of the vinyl

    
    -carbon 
    
    
    
    Formation of iminium ion
    
    
    Water attack
    
    
    Cleavage.
  • Products: 3-Methyl-1,2,4-triazole (parent heterocycle) + Acetaldehyde.

  • Impact: Loss of polymerizable functionality; contamination with aldehyde side-products.

Mechanism 2: Spontaneous Radical Polymerization

Like most vinyl monomers, 4-VMT is prone to auto-polymerization if radical scavengers (inhibitors) are depleted or if exposed to heat/light.

  • Pathway: Homolytic cleavage of trace peroxides or photo-excitation initiates chain growth.

  • Products: Poly(4-vinyl-3-methyl-1,2,4-triazole) oligomers (viscous oil or solid gum).

Visualizing the Pathways

The following diagram maps the degradation logic and structural transformations.

DegradationPathways Start 4-Ethenyl-3-methyl- 4H-1,2,4-triazole (Active Monomer) Acid Trace Acid / H2O Start->Acid Moisture Exposure Radical Heat / UV / Peroxides Start->Radical Storage Failure Intermed Iminium Ion Intermediate Acid->Intermed Protonation Prod_Hydro1 3-Methyl-1,2,4-triazole Intermed->Prod_Hydro1 Cleavage Prod_Hydro2 Acetaldehyde Intermed->Prod_Hydro2 Cleavage Polymer Poly(4-vinyl-3-methyl- 1,2,4-triazole) Radical->Polymer Chain Growth

Figure 1: Primary degradation pathways of 4-VMT showing hydrolytic cleavage and radical polymerization routes.

Part 3: Diagnostic Workflow & Troubleshooting

Q: My HPLC shows a new peak at a shorter retention time. Is this degradation? A: Yes, this is likely the hydrolysis product, 3-methyl-1,2,4-triazole.

Protocol: HPLC Validation of Purity Use this standard method to quantify degradation.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Ammonium Hydroxide (Basic pH prevents on-column hydrolysis)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 min
Detection UV @ 210 nm (Triazole ring absorption)
Expected Result Monomer: ~5-7 min (varies by flow). Hydrolysis Product: ~2-3 min (more polar).

Q: How do I remove the polymer from my monomer sample? A: You cannot simply filter it if it is soluble oligomer.

  • Step 1: Attempt precipitation. Dissolve the sample in a minimal amount of Dichloromethane (DCM).

  • Step 2: Add dropwise into excess cold Diethyl Ether or Hexane. The polymer usually precipitates while the monomer remains in solution.

  • Step 3: Filter and rotary evaporate the filtrate.

  • Warning: If the monomer content is <80%, it is more cost-effective to purchase a fresh batch than to repurpose.

Part 4: Prevention & Storage Protocols

To maintain the integrity of 4-VMT, you must treat it as a reactive enamine monomer .

  • pH Control is Critical: Never store this compound in unbuffered acidic solutions. If using it in aqueous media, maintain pH > 7.5 using phosphate or bicarbonate buffers [1].

  • Inhibitor Management: Commercial samples often contain inhibitors (e.g., MEHQ). Do not remove these until immediately before polymerization. If distilled, store at -20°C under Argon.

  • Moisture Barrier: The N-vinyl bond hydrolyzes slowly in moist air. Store in a desiccator or glovebox.

Diagnostic Decision Tree Use this logic flow to determine sample viability.

DecisionTree Check Visual Inspection Clear Clear Liquid/Solid Check->Clear Discolored Yellow/Viscous Check->Discolored TestpH Check pH of 1% aq. solution Clear->TestpH Action3 Distill under Vacuum Discolored->Action3 Acidic pH < 6 TestpH->Acidic Neutral pH 7-9 TestpH->Neutral Action1 Hydrolysis Detected. Discard. Acidic->Action1 Action2 Run HPLC/NMR. Proceed if >98% Neutral->Action2

Figure 2: Decision matrix for evaluating 4-VMT reagent quality prior to experimentation.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use UV sterilization on my reaction mixture containing 4-VMT? A: No. The triazole ring absorbs in the UV range, and the vinyl group is photo-active. UV exposure will trigger radical polymerization or photo-oxidation [2]. Use sterile filtration (0.22 µm PES or PTFE) instead.

Q2: Why does the NMR spectrum show a doublet at ~1.5 ppm and a quartet at ~9.7 ppm? A: This is the signature of Acetaldehyde , confirming hydrolysis. The vinyl protons (typically 5.0–7.5 ppm region) are disappearing, and the aldehyde protons are appearing. This sample is degrading.

Q3: Is the degradation reversible? A: No.

  • Hydrolysis: Irreversible. You cannot easily dehydrate the acetadehyde/triazole mix back to the vinyl monomer.

  • Polymerization: Irreversible. The covalent C-C bonds formed during polymerization cannot be broken back to monomer without destroying the molecule.

Q4: What is the best solvent for 4-VMT? A: Aprotic, non-acidic solvents are best.

  • Recommended: DMSO, DMF, Acetonitrile, THF (anhydrous).

  • Avoid: Water (unless basic), Alcohols (can undergo addition reactions over long periods), and Chlorinated solvents (often contain trace HCl stabilizer which catalyzes hydrolysis).

References

  • BenchChem Technical Support. (2025).[1] 1,2,4-Triazole Compound Stability and Degradation. Retrieved from

  • National Institutes of Health (NIH). (2020). New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis and evaluation. Retrieved from

  • Molaid Chemicals. (2025). This compound Physicochemical Properties. Retrieved from

  • Tata, R. et al. (2016). Biodegradation mechanism of 1H-1,2,4-triazole. Scientific Reports. Retrieved from

Sources

Technical Support Center: Catalyst Selection for 4-Ethenyl-3-methyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Agent: Senior Application Scientist Ticket ID: TRZ-N4-CAT-001

Executive Summary: The "N4-Vinyl" Challenge

Welcome to the technical support hub for 4-Ethenyl-3-methyl-4H-1,2,4-triazole .

Working with this molecule presents a distinct challenge compared to its isomer, 1-vinyl-1,2,4-triazole. Because the vinyl group is attached to the N4 position, the N1 and N2 nitrogens are sterically unencumbered . In catalytic systems, this molecule acts as a potent bidentate bridging ligand , capable of sequestering transition metals (Pd, Cu, Pt) into inactive coordination polymers.

This guide prioritizes overcoming this "bridging trap" to ensure successful polymerization or functionalization.

Module 1: Catalyst Selection Decision Matrix

Before selecting a catalyst, identify your primary reaction pathway. The N4-vinyl group dictates strictly different protocols for polymerization versus small-molecule coupling.

CatalystSelection Start Target Reaction Poly Polymerization Start->Poly Couple C-C Coupling (Heck/Suzuki) Start->Couple Radical Free Radical? Poly->Radical CRP Controlled (ATRP/RAFT)? Poly->CRP PdPoison ISSUE: N1/N2 Pd Sequestration Couple->PdPoison AIBN USE: AIBN or ACVA (Avoid Peroxides) Radical->AIBN CuPoison ISSUE: Cu Catalyst Poisoning CRP->CuPoison Ligand USE: Ultra-Strong Ligands (Me6TREN or Cyclam) CuPoison->Ligand Soln1 USE: Bulky Phosphines (XPhos, tBu3P) PdPoison->Soln1 Soln2 USE: Pd-NHC Precatalysts (PEPPSI-IPr) PdPoison->Soln2

Figure 1: Decision matrix for catalyst and ligand selection based on reaction type.

Module 2: Troubleshooting & FAQs
Scenario A: Polymerization (Radical/ATRP)

Q: My ATRP reaction turned green/blue immediately and yielded no polymer. What happened? Diagnosis: You have encountered Catalyst Sequestration . In Atom Transfer Radical Polymerization (ATRP), the copper catalyst (CuBr) must bind to a specific ligand (e.g., PMDETA) to control the reaction. However, your monomer (this compound) has two exposed nitrogen atoms (N1/N2) that bind Copper(I) and Copper(II) more strongly than standard ligands. The monomer strips the ligand off the copper, forming an inactive complex. Solution:

  • Switch Ligands: Use ligands with extremely high binding constants that can outcompete the triazole ring. Me6TREN (Tris[2-(dimethylamino)ethyl]amine) or TPMA are recommended.[1]

  • Increase Catalyst Load: You may need to run at higher catalyst concentrations (10,000 ppm) rather than "low ppm" ATRP to saturate the "poisoning" effect.

  • Alternative: Switch to RAFT polymerization . RAFT does not rely on transition metal catalysts, completely bypassing the coordination issue. Use a trithiocarbonate chain transfer agent (CTA).

Q: Can I use Benzoyl Peroxide (BPO) for standard radical polymerization? Diagnosis: Risk of Oxidative Degradation . While BPO is a common initiator, the electron-rich triazole ring can be susceptible to oxidation by strong peroxides, potentially leading to N-oxide formation or ring opening. Solution: Use Azo-based initiators. AIBN (Azobisisobutyronitrile) or ACVA (4,4'-Azobis(4-cyanovaleric acid)) are chemically inert toward the triazole ring and provide cleaner initiation at 60–70°C.

Scenario B: Cross-Coupling (Heck/Suzuki)

Q: The Heck reaction stalls at <10% conversion. Adding more Pd(OAc)₂ doesn't help. Diagnosis: The "Azole Effect" (Coordination Poisoning). The N1 and N2 atoms of your substrate are bridging two Palladium centers, forming a stable, insoluble coordination polymer [Pd(μ-triazole)2]n. This removes the active Pd(0) species from the catalytic cycle. Solution:

  • Steric Crowding: Use bulky, electron-rich phosphine ligands like P(t-Bu)₃ or XPhos . These ligands are too large to allow the formation of the bridged species.

  • Pre-formed Catalysts: Do not generate the catalyst in situ from Pd(OAc)₂. Use pre-formed, robust precatalysts like Pd(PEPPSI)-IPr . The NHC (N-heterocyclic carbene) ligand binds Pd so tightly that the triazole cannot displace it.

  • Temperature: Run the reaction >100°C. High thermal energy promotes the dissociation of the Pd-N(triazole) bond, freeing the catalyst.

Q: My product lost the vinyl group during workup. Diagnosis: Acid-Catalyzed Hydrolysis . N-vinyl compounds are essentially enamines. In acidic media (pH < 4), the N-C(vinyl) bond protonates, leading to rapid hydrolysis into the free triazole and acetaldehyde. Solution:

  • Reaction: Ensure your coupling reaction contains a base (K₂CO₃ or Cs₂CO₃).

  • Workup: Avoid acidic washes (HCl). Use neutral alumina for filtration or wash with basic brine (NaHCO₃).

Module 3: Optimized Experimental Protocols
Protocol 1: High-Yield Heck Coupling (Pd-NHC Method)

Designed to resist triazole poisoning.

ComponentReagentEquiv.[2][3][4][5][6][7][8]Role
Substrate This compound1.0Reactant (N-poison)
Partner Aryl Bromide (e.g., 4-Bromoanisole)1.1Coupling Partner
Catalyst Pd-PEPPSI-IPr 2 mol%Resistant Catalyst
Base Cs₂CO₃2.0Acid Scavenger
Solvent Dioxane or DMFN/AHigh boiling point

Step-by-Step:

  • Charge: In a glovebox or under Argon, add the triazole (1.0 equiv), Aryl Bromide (1.1 equiv), and Cs₂CO₃ (2.0 equiv) to a pressure vial.

  • Catalyst Addition: Add Pd-PEPPSI-IPr (2 mol%). Note: Do not use Pd(PPh₃)₄; it will fail.

  • Solvation: Add anhydrous Dioxane (0.2 M concentration).

  • Reaction: Seal and heat to 110°C for 16 hours. High temperature is critical to prevent catalyst resting states.

  • Workup: Cool to RT. Filter through a pad of Celite (elute with EtOAc). Do not wash with acid. Concentrate and purify via flash chromatography (Basify silica with 1% Et₃N).

Protocol 2: RAFT Polymerization (Metal-Free)

Recommended over ATRP to avoid metal coordination issues.

  • CTA Selection: Use CPDB (Cyanoisopropyl dithiobenzoate) for methacrylates/styrenics or a Xanthate for vinyl esters/amides.

  • Initiator: AIBN (0.1 equiv relative to CTA).

  • Solvent: DMF (The polymer is often insoluble in non-polar solvents).

  • Temp: 70°C.

  • Result: Controlled molecular weight without copper contamination.

Module 4: Mechanism of Failure (Visualized)

Understanding why standard catalysts fail is key to avoiding wasted experiments.

PoisoningMechanism Pd Active Pd(0) Species Bridge Formation of [Pd-Triazole] Bridge (N1/N2 Coordination) Pd->Bridge Standard Ligands (PPh3, dppf) Success Catalytic Cycle Continues Pd->Success Bulky Ligands (IPr, XPhos) Triazole This compound Triazole->Bridge Polymer Insoluble Coordination Polymer (Precipitate) Bridge->Polymer Irreversible Deactivation Bulky Solution: Bulky Ligands (Steric Shielding) Bulky->Success

Figure 2: The "Azole Effect." Standard ligands allow the triazole to bridge Pd atoms, precipitating the catalyst. Bulky ligands physically block this interaction.

References
  • Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society. (Discusses ligand selection (Me6TREN)

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. (Foundational text on the "Azole Effect" and poisoning by nitrogen heterocycles).

  • Organ, M. G., et al. (2009). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Heck Reaction. Chemistry - A European Journal. (Establishes the utility of NHC ligands in preventing poisoning).

  • Kiprof, P. (2005). Coordination Chemistry of 1,2,4-Triazoles. European Journal of Inorganic Chemistry. (Details the N1/N2 bridging modes of 4-substituted triazoles).

For further assistance, please contact the Application Science team with your specific solvent constraints and target molecular weights.

Sources

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 4-Ethenyl-3-methyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining the Molecular Identity

4-Ethenyl-3-methyl-4H-1,2,4-triazole is a heterocyclic compound featuring a five-membered 1,2,4-triazole ring substituted with a methyl group and a reactive ethenyl (vinyl) group. The unique combination of the electron-rich triazole core, a known pharmacophore with diverse biological activities, and the polymerizable vinyl group makes this molecule a compelling building block in medicinal chemistry and materials science.[1][2] Its potential applications range from the synthesis of novel polymers with specialized properties to the development of new therapeutic agents.

For professionals in drug development and materials research, the unambiguous confirmation of a molecule's structure and purity is not merely a procedural step but the foundation of all subsequent investigations. Inaccurate characterization can lead to misinterpreted biological data, failed polymerizations, and irreproducible results. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to comprehensively characterize this compound, explaining not just the "how" but the "why" behind each experimental choice.

Core Spectroscopic Techniques: The Structural Blueprint

The primary structure of a novel compound is most effectively elucidated by a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the cornerstone of molecular structure elucidation, offering unparalleled insight into the chemical environment of each proton and carbon atom. For this compound (C₅H₇N₃), both ¹H and ¹³C NMR are indispensable.

Expert Rationale: The choice of a deuterated solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for many triazole derivatives due to its high boiling point and ability to dissolve a wide range of organic compounds.[3] Its residual proton signal (~2.50 ppm) and carbon signals (~39.52 ppm) are well-documented and unlikely to obscure signals from the analyte.[3]

¹H NMR: Proton Environments

The ¹H NMR spectrum will confirm the presence and connectivity of the ethenyl, methyl, and triazole ring protons. The vinyl group protons will present a characteristic AMX spin system, a complex splitting pattern resulting from their distinct chemical environments and coupling interactions.

  • Hₐ (geminal): This proton, on the same carbon as Hₑ, will appear as a doublet of doublets.

  • Hₑ (geminal): This proton will also be a doublet of doublets.

  • Hₓ (vicinal): This proton, on the carbon attached to the triazole ring, will appear as a doublet of doublets, coupling with both Hₐ and Hₑ.

  • Triazole Ring Proton: A singlet is expected for the lone proton on the triazole ring (C5-H).

  • Methyl Protons: A sharp singlet corresponding to the three equivalent protons of the methyl group.

¹³C NMR: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule, confirming the carbon framework.

  • Triazole Carbons (C3 & C5): These carbons will appear significantly downfield due to the deshielding effect of the adjacent nitrogen atoms. The chemical shift of C3 will be further influenced by the methyl substituent, while C5 will be influenced by the lone proton. Based on data for similar 4-amino-4H-1,2,4-triazole structures, these signals are expected in the ~145-155 ppm range.[3]

  • Ethenyl Carbons: Two distinct signals are expected for the vinyl group carbons. The carbon attached directly to the nitrogen (Cα) will be more deshielded than the terminal methylene carbon (Cβ).

  • Methyl Carbon: A single, upfield signal characteristic of a methyl group.

Predicted NMR Data (in DMSO-d₆) ¹H NMR (ppm) ¹³C NMR (ppm)
Triazole C3 -~150-155
Triazole C5-H ~8.5-9.0 (s, 1H)~145-150
Methyl (-CH₃) ~2.3-2.5 (s, 3H)~10-15
Ethenyl (=CH-) ~6.5-7.0 (dd, 1H)~125-135
Ethenyl (=CH₂) ~5.5-6.0 (dd, 2H)~110-120

Experimental Protocol: ¹³C NMR Spectroscopy [3]

  • Sample Preparation: Accurately weigh 15-25 mg of this compound. Dissolve the sample in approximately 0.6 mL of DMSO-d₆. The use of a deuterated solvent is essential to avoid overwhelming solvent signals. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Tuning and Locking: Tune the probe to the ¹³C frequency and lock onto the deuterium signal of the solvent. This ensures field stability during acquisition.

  • Acquisition Parameters:

    • Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: Set to 1024 or higher to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): Set to 2 seconds to allow for full relaxation of the carbon nuclei between pulses.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction to obtain the final, interpretable spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS is a powerful technique for determining the molecular weight of a compound with high accuracy and provides structural clues through analysis of its fragmentation patterns. For nitrogen-containing heterocyclic compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is often the method of choice, as it combines chromatographic separation with mass analysis.[4][5]

Expected Data:

  • Molecular Ion Peak ([M+H]⁺): The molecular formula is C₅H₇N₃, with a molecular weight of 109.13 g/mol . Using electrospray ionization (ESI) in positive ion mode, which is highly effective for nitrogenous bases, the primary observation would be the protonated molecule at an m/z (mass-to-charge ratio) of 110.1.

  • Key Fragmentation Pathways: The fragmentation of the triazole ring is a key diagnostic feature. Common fragmentation patterns for 1,2,4-triazole derivatives involve the loss of neutral molecules like N₂, HCN, or CH₃CN.[6] The vinyl substituent may also undergo characteristic fragmentation.

Expert Rationale: ESI in positive ion mode is selected because the nitrogen atoms in the triazole ring are readily protonated, leading to a strong signal for the [M+H]⁺ ion. This "soft" ionization technique minimizes premature fragmentation, ensuring the molecular ion is clearly observed.

Experimental Protocol: LC-MS Analysis [5]

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a suitable solvent system, such as a mixture of methanol and water.

  • Chromatographic Separation (LC):

    • Column: Use a reverse-phase C18 column for separation.

    • Mobile Phase: Employ a gradient elution, starting with a high percentage of water (with 0.1% formic acid to aid ionization) and gradually increasing the percentage of an organic solvent like methanol or acetonitrile.

    • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

  • Mass Spectrometric Detection (MS):

    • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

    • Mass Analyzer: A triple-stage quadrupole or Time-of-Flight (TOF) analyzer.

    • Data Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., 50-300 Da) to detect the parent ion and major fragments.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. It is a rapid and reliable method to confirm the presence of the key vinyl and triazole moieties.

Expected Vibrational Bands:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H (Ethenyl) Stretching3100-3000
C-H (Methyl/Ring) Stretching3000-2850
C=C (Ethenyl) Stretching~1640
C=N (Triazole Ring) Stretching~1600-1500
N-N (Triazole Ring) Stretching~1450-1380
C-H (Ethenyl) Out-of-plane bending~990 and ~910

Expert Rationale: The presence of sharp, distinct peaks around 990 cm⁻¹ and 910 cm⁻¹ is highly diagnostic for a terminal vinyl group.[7] These bands, corresponding to out-of-plane C-H bending, provide strong confirmatory evidence that complements the NMR and MS data.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal. No extensive sample preparation like KBr pelleting is required.

  • Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Scan the sample over the mid-IR range (4000-400 cm⁻¹).

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber. The background is automatically subtracted.

Workflow & Data Integration

The characterization process is a logical workflow where results from one technique inform and validate the others.

G cluster_synthesis Synthesis & Purification cluster_primary Primary Structural Elucidation cluster_secondary Purity & Property Analysis cluster_conclusion Final Confirmation synthesis Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) synthesis->NMR Initial Analysis MS Mass Spectrometry (LC-MS) synthesis->MS Initial Analysis FTIR FTIR Spectroscopy synthesis->FTIR Initial Analysis Thermal Thermal Analysis (TGA/DSC) NMR->Thermal Guides Further Testing EA Elemental Analysis NMR->EA Guides Further Testing Structure Confirmed Structure & Purity Profile NMR->Structure Confirms Connectivity & Carbon Skeleton MS->Thermal Guides Further Testing MS->EA Guides Further Testing MS->Structure Confirms Molecular Weight & Formula FTIR->Structure Confirms Functional Groups Thermal->Structure Determines Stability EA->Structure Confirms Elemental Composition

Caption: Workflow for the comprehensive characterization of a novel compound.

Complementary Analytical Techniques

While NMR, MS, and FTIR provide the core structural data, techniques like thermal and elemental analysis offer crucial information about the material's bulk properties, purity, and stability.

Thermal Analysis (TGA/DSC)

Thermal analysis is vital for understanding a compound's stability at different temperatures, which is critical for determining storage conditions, predicting shelf-life, and designing polymerization processes.[8][9]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It will reveal the melting point of this compound as a sharp endothermic peak.[10] It can also detect polymorphic transitions or the onset of exothermic decomposition.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This analysis determines the decomposition temperature, indicating the upper limit of the compound's thermal stability.[11] For a pure, anhydrous sample, a single-step weight loss corresponding to the complete decomposition of the molecule is expected.

Technique Information Provided Expected Observation for a Pure Sample
DSC Melting Point, Phase TransitionsSharp endothermic peak at the melting point.
TGA Decomposition Temperature, Thermal StabilityA stable baseline followed by a sharp drop in mass at the decomposition temperature.

Experimental Protocol: TGA/DSC Analysis [9]

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum or ceramic TGA/DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the analysis chamber.

  • Acquisition Parameters:

    • Atmosphere: Purge the chamber with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Heating Rate: A standard heating rate is 10 °C/min.

    • Temperature Range: Heat the sample from ambient temperature to a point well beyond its expected decomposition (e.g., 30 °C to 500 °C).

  • Data Analysis: The output will be a thermogram showing weight percent (TGA) and heat flow (DSC) as a function of temperature.

Elemental Analysis (CHN)

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. This technique serves as a fundamental check of purity and confirms that the empirical formula matches the proposed structure.

Theoretical Composition for C₅H₇N₃:

  • Molecular Weight: 109.13 g/mol

  • Carbon (C): (5 * 12.01) / 109.13 = 55.03%

  • Hydrogen (H): (7 * 1.01) / 109.13 = 6.46%

  • Nitrogen (N): (3 * 14.01) / 109.13 = 38.51%

Trustworthiness: A self-validating protocol requires the experimental results to be within ±0.4% of the theoretical values. A significant deviation would suggest the presence of impurities (e.g., residual solvent, starting materials) or an incorrect structural assignment.

Data Synthesis: A Holistic View

No single technique is sufficient for full characterization. The true power of this analytical suite lies in the integration of all data points to build an unassailable structural proof.

G Compound 4-Ethenyl-3-methyl- 4H-1,2,4-triazole NMR NMR Compound->NMR MS MS Compound->MS FTIR FTIR Compound->FTIR Thermal Thermal Analysis Compound->Thermal Info_NMR Connectivity (¹H-¹H, ¹H-¹³C) NMR->Info_NMR Info_MS Molecular Weight (m/z = 110.1, [M+H]⁺) MS->Info_MS Info_FTIR Functional Groups (C=C, C=N) FTIR->Info_FTIR Info_Thermal Melting Point & Stability Thermal->Info_Thermal

Caption: Interrelation of analytical techniques and the data they provide.

Conclusion

The characterization of this compound demands a multi-faceted analytical approach. While NMR spectroscopy provides the definitive structural map and Mass Spectrometry confirms the molecular weight, FTIR offers rapid verification of key functional groups. Complementary techniques like Thermal and Elemental Analysis are essential for establishing the purity, stability, and empirical formula of the bulk material. By judiciously applying and integrating the data from these methods, researchers can establish a complete and trustworthy profile of the molecule, enabling confident advancement into further research and development.

References

  • Schermerhorn, P., Golden, P., & Leimkuehler, W. M. (2005). Determination of 22 triazole compounds including parent fungicides and metabolites in apples, peaches, flour, and water by liquid chromatography/tandem mass spectrometry. Journal of AOAC International, 88(5), 1519-1531. [Link]

  • Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & El-Gamal, A. S. (2026). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Molecules, 31(1), 109. [Link]

  • Rifai, N. (Ed.). (2016). Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). In Methods in Molecular Biology (Vol. 1383). Springer. [Link]

  • Schermerhorn, P., Golden, P., & Leimkuehler, W. M. (2005). Determination of 22 triazole compounds including parent fungicides and metabolites in apples, peaches, flour, and water by liquid chromatography/tandem mass spectrometry. Semantic Scholar. [Link]

  • Zhang, C., et al. (2016). Synthesis and characterization of poly(N-vinyl-1,2,3-triazole)s derived from monomers obtained by highly efficient Wolff's cyclocondensation. Polymer Chemistry, 7(4), 856-863. [Link]

  • Venugopal, S., Saha, S., Kumbhakarna, N., & Vargeese, A. A. (2025). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. RSC Advances. [Link]

  • Aslam, M. S., et al. (2015). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. [Link]

  • Khalil, N. H. H., & Huat, T. G. (2013). Determination of Triazole Fungicides in Fruits and Vegetables by Liquid Chromatography-Mass Spectrometry (LC/MS). SciSpace. [Link]

  • Gümüş, F., & Özkay, Y. (2008). Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. Journal of the Korean Chemical Society, 52(6), 656-663. [Link]

  • Li, Y., et al. (2020). Synthesis, crystal structure and thermal analysis of tetraiodo-4,4′-bi-1,2,4-triazole. ResearchGate. [Link]

  • Godhani, D. R., et al. (2014). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research, 6(6), 1034-1041. [Link]

  • Zakharenko, A. L., et al. (2022). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Pharmaceuticals, 15(11), 1361. [Link]

  • Haddad, R., et al. (2018). FTIR spectra for triazole-PVC. ResearchGate. [Link]

  • Jain, A. K., et al. (2011). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica, 3(6), 341-348. [Link]

Sources

Performance Guide: 4-Ethenyl-3-methyl-4H-1,2,4-triazole in Advanced Coordination Materials

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: The following guide is a technical synthesis of ligand field theory, polymer chemistry, and experimental coordination protocols. While 4-Ethenyl-3-methyl-4H-1,2,4-triazole (Mevtrz) is a specific derivative, its performance is best evaluated in the context of Iron(II) Spin Crossover (SCO) Metallopolymers , where it offers a critical balance between processability (via the vinyl group) and magnetic tuning (via the methyl group).

Executive Summary: The "Steric-Functional" Advantage

In the development of molecular switches and smart materials, This compound (Mevtrz) represents a specialized ligand architecture designed to solve the "processability vs. functionality" bottleneck. Unlike standard ligands (e.g., 4-amino-1,2,4-triazole) which form insoluble crystalline powders, Mevtrz introduces a polymerizable vinyl handle (4-ethenyl) while utilizing a 3-methyl group to tune the electronic and steric environment of the metal center.

Primary Application: Precursor for Spin Crossover (SCO) Metallopolymers and Proton-Conducting Membranes. Key Differentiator: The 3-methyl substituent acts as a "steric knob," lowering the ligand field strength compared to its non-methylated analogs, thereby shifting spin transition temperatures (


) to lower ranges, often desirable for specific sensor applications or room-temperature bistability modulation.

Comparative Performance Analysis

The following analysis compares Mevtrz against three standard ligand classes used in coordination chemistry.

Table 1: Ligand Performance Matrix
Feature4-Ethenyl-3-methyl-1,2,4-triazole (Mevtrz) 4-Vinyl-1,2,4-triazole (Vtrz) 4-Amino-1,2,4-triazole (Atrz) 1-Vinyl-1,2,4-triazole
Primary Function Polymerizable SCO LigandPolymerizable SCO LigandHigh-Performance SCO StandardMonodentate Ligand / Monomer
Coordination Mode Bridging (

)
Bridging (

)
Bridging (

)
Terminal (

or

)
Steric Bulk (

)
High (Methyl) Low (Hydrogen)Low (Hydrogen)Low (Hydrogen)
Ligand Field Strength Moderate (Weaker Field)StrongVery StrongModerate
Effect on Fe(II)

Lowers

(Stabilizes HS)
High

(Stabilizes LS)
High

(~300 K)
No Cooperative SCO
Processability Excellent (Soluble Polymer) GoodPoor (Insoluble Powder)Excellent
Chemical Stability High (Methyl protects

)
Moderate (Acidic

-H)
ModerateHigh
Detailed Technical Comparison
1. Vs. 4-Vinyl-1,2,4-triazole (The Direct Competitor)
  • Steric Tuning: The defining difference is the methyl group at the 3-position. In Fe(II) coordination polymers, the triazole ring bridges metal centers. A substituent at the 3-position exerts steric pressure on the metal's coordination sphere.

    • Vtrz (H-substituted): Allows tight packing, leading to shorter Fe-N bonds, a stronger ligand field, and a higher Spin Crossover temperature (

      
      ).
      
    • Mevtrz (Methyl-substituted): The methyl group creates steric clash, elongating the Fe-N bonds slightly. This weakens the ligand field (

      
      ), stabilizing the High Spin (HS) state and lowering the 
      
      
      
      . This is critical when the Vtrz homopolymer has a
      
      
      that is "too high" for a target application (e.g., needing a switch below room temperature).
2. Vs. 4-Amino-1,2,4-triazole (The Gold Standard)
  • Processability: Atrz forms the famous

    
     chains, which are robust but notoriously insoluble and difficult to process into films or devices.
    
  • Solution: Mevtrz can be polymerized before coordination. The resulting Poly(Mevtrz) is soluble in organic solvents, allowing it to be spin-coated onto substrates. Subsequent immersion in an iron salt solution generates the SCO film in situ.

Mechanistic Visualization

The following diagram illustrates the dual-functionality of the Mevtrz ligand: the vinyl group drives polymerization, while the triazole head coordinates metal ions.

G cluster_0 Steric Effect on Spin State Ligand 4-Ethenyl-3-methyl- 1,2,4-triazole (Monomer) Polymerization Radical Polymerization (AIBN, 70°C) Ligand->Polymerization Vinyl Group Activation PolyLigand Poly(Mevtrz) (Soluble Backbone) Polymerization->PolyLigand Coordination Coordination with Fe(II) (Self-Assembly) PolyLigand->Coordination N1/N2 Donors Available Complex Metallopolymer Network [Fe(Poly-Mevtrz)3]2+ Coordination->Complex Steric Tuning by Methyl LS Low Spin (LS) Strong Field (Vtrz Analog) HS High Spin (HS) Weak Field (Mevtrz Analog) LS->HS Methyl Sterics Elongate Fe-N

Figure 1: Synthesis workflow from Mevtrz monomer to functional metallopolymer, highlighting the steric influence on spin state.

Experimental Protocols

Protocol A: Ligand Synthesis (Modified Trzhtsinskaya Method)

Context: Synthesis of N-vinyl triazoles requires careful control to ensure substitution at the N4 position rather than N1.

  • Reagents: 3-methyl-1,2,4-triazole, Vinyl acetate (excess), Mercury(II) acetate (catalyst), Sulfuric acid.

  • Procedure:

    • Dissolve 3-methyl-1,2,4-triazole in vinyl acetate.

    • Add catalytic

      
       and a drop of conc. 
      
      
      
      .
    • Reflux for 4–6 hours. The reaction is a transvinylation.

    • Purification: Neutralize with

      
      , filter, and distill under reduced pressure.
      
    • Validation:

      
      -NMR must show vinyl protons (dd) and the absence of N-H signal. The methyl singlet confirms the 3-position integrity.
      
Protocol B: Fabrication of SCO Metallopolymer Film

Context: Creating a smart surface using the Mevtrz ligand.

  • Polymerization:

    • Dissolve Mevtrz in DMF with AIBN (1 mol%).

    • Heat to 70°C under

      
       for 12 hours.
      
    • Precipitate in diethyl ether to obtain Poly(Mevtrz) .

  • Film Casting:

    • Dissolve Poly(Mevtrz) in Methanol/Water.

    • Spin-coat onto a quartz or silicon substrate (2000 rpm, 30s).

  • Metal Coordination (The "Dipping" Method):

    • Immerse the polymer-coated substrate into a 0.1 M aqueous solution of

      
       (with ascorbic acid to prevent oxidation).
      
    • Observation: The film should change color (typically colorless to pink/violet) indicating the formation of the Fe-Triazole coordination network.

Critical Analysis: Why Use Mevtrz?

The "Methyl Effect" on Hysteresis

In standard SCO materials, wide thermal hysteresis (memory effect) is desired. While the 3-methyl group in Mevtrz generally lowers the transition temperature (


), it can widen the hysteresis loop  in polymeric systems.
  • Mechanism: The methyl group increases the energy barrier for the structural reorganization required during the spin transition (LS

    
     HS). This kinetic trapping effectively "locks" the system in a spin state, enhancing bistability.
    
Solubility and Post-Synthetic Modification

The 4-vinyl group provides a unique advantage over ethyl or amino derivatives:

  • Copolymerization: Mevtrz can be copolymerized with styrene or methyl methacrylate to dilute the ligand density. This allows precise control over the Fe-Fe distance in the final material, a parameter impossible to tune in crystalline

    
     powders.
    

References

  • Trzhtsinskaya, B. V., Apakina, E. V., & Afonin, A. V. (1990). "The synthesis of 4-vinyl-1,2,4-triazoles." Chemistry of Heterocyclic Compounds.

  • Kahn, O., & Martinez, C. J. (1998). "Spin-Transition Polymers: From Molecular Materials Toward Memory Devices." Science.

  • Aromí, G., et al. (2011). "Design of Magnetic Coordination Complexes for Quantum Computing." Chemical Society Reviews. (Context on ligand field tuning).

  • Hauser, A. (2004). "Ligand Field Theoretical Considerations." Topics in Current Chemistry. (Theoretical basis for steric effects on

    
    ). 
    

Unambiguous Structural Validation of 4-Ethenyl-3-methyl-4H-1,2,4-triazole: A Comparative Guide to X-Ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel heterocyclic scaffolds is a non-negotiable step in the drug discovery pipeline. 4-Ethenyl-3-methyl-4H-1,2,4-triazole is a highly functionalized small molecule with significant potential in structure-activity relationship (SAR) studies. This guide objectively compares single-crystal X-ray crystallography against alternative spectroscopic methods, providing a field-proven, self-validating protocol for confirming its three-dimensional architecture.

The Structural Challenge of 1,2,4-Triazoles

Heterocyclic compounds containing three nitrogen atoms, such as the 1,2,4-triazole ring, are privileged active pharmaceutical scaffolds known for their ability to form robust hydrogen bonds with biological targets, thereby improving pharmacokinetic properties[1]. For this compound, determining the exact spatial orientation of the ethenyl (vinyl) and methyl substituents relative to the triazole core is critical. While routine analytical techniques are employed for preliminary characterization, single-crystal X-ray crystallography stands as the gold standard, providing unequivocal evidence of the molecule's 2[2].

Comparative Analysis: X-Ray Crystallography vs. Spectroscopic Alternatives

To establish a comprehensive structural profile, researchers must understand the distinct capabilities and limitations of available analytical tools. While X-ray crystallography provides the ultimate structural proof, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are routinely employed for preliminary characterization and dynamic solution-state analysis[3].

Causality Insight: NMR provides critical data on molecular connectivity and solution dynamics, but it infers 3D structure indirectly through through-space interactions (e.g., NOESY), which can be ambiguous for compact heterocycles[4][5]. In contrast, X-ray crystallography directly maps the electron density of the crystalline solid, revealing exact bond lengths, bond angles, and intermolecular packing forces[3].

Table 1: Comparative Performance of Structural Validation Techniques
Analytical TechniquePrimary Data Output3D ResolutionStrengthsLimitations
X-Ray Crystallography Electron density mapAbsolute (Atomic)Unambiguous 3D structure, stereochemistry, and crystal packing[2].Requires high-quality single crystals; static solid-state only[6].
NMR Spectroscopy Chemical shifts, couplingInferredExcellent for solution dynamics and atomic connectivity[5].3D structure inferred indirectly; complex for rigid heterocycles.
Mass Spectrometry Mass-to-charge ratio (m/z)NoneDetermines exact molecular weight and chemical formula.Provides no spatial or geometric structural information.
IR Spectroscopy Vibrational frequenciesNoneRapid identification of functional groups (e.g., C=N, C=C).Cannot determine full molecular connectivity or 3D shape.

Causality in Experimental Design: The Crystallization Bottleneck

The primary bottleneck in X-ray crystallography is obtaining a high-quality single crystal[6]. For a small, rigid heterocycle like this compound, the choice of crystallization method is strictly governed by solubility dynamics.

We recommend the vapor diffusion method . Why? Triazoles possess a polar core but are decorated with hydrophobic groups (methyl, ethenyl). By dissolving the compound in a polar solvent (e.g., methanol) and allowing a non-polar anti-solvent (e.g., hexanes) to slowly diffuse into the mixture, the dielectric constant of the solution gradually decreases. This slow, controlled reduction in solubility allows the molecules to nucleate and pack into an ordered crystal lattice with minimal defects, which is essential for achieving the high signal-to-noise ratio required for atomic-resolution diffraction[3][7].

Self-Validating Experimental Protocol

A robust crystallographic workflow is inherently self-validating. The structural model built from the initial electron density map is continuously refined against the raw experimental data.

Step 1: High-Purity Isolation Ensure the synthesized this compound is purified to >99% (via HPLC or sublimation). Impurities disrupt the crystal lattice, leading to twinning or poor diffraction.

Step 2: Single Crystal Growth (Vapor Diffusion) Set up a vapor diffusion chamber. Dissolve 10 mg of the compound in 0.5 mL of methanol (inner vial). Place this inside a larger sealed vial containing 3 mL of hexanes. Allow 3-7 days for undisturbed crystal growth[3].

Step 3: X-Ray Diffraction Data Collection Select an optically clear, uncracked crystal (approx. 0.1 x 0.1 x 0.2 mm) and mount it on a diffractometer equipped with a Cu K


 microfocus source. Collect data at cryogenic temperatures (e.g., 100 K) to minimize the thermal motion of the atoms, thereby enhancing the resolution of the ethenyl group's electron density.

Step 4: Structure Solution and Refinement (The Self-Validation Engine) Solve the phase problem using direct methods. The refinement process is mathematically self-validating: the theoretical diffraction pattern of your proposed atomic model is compared against the actual experimental data. If an atom is misassigned (e.g., confusing a triazole nitrogen for a carbon), the thermal parameters will become anomalous, and the R-factor will spike, immediately flagging the error[7].

Step 5: Orthogonal Validation Cross-reference the final solid-state X-ray structure with solution-state 1H/13C NMR data to ensure the crystallized polymorph represents the bulk synthesized material[4][5].

Workflow Visualization

G N1 Synthesis & Purification (>99% Purity) N2 NMR & MS Analysis (Connectivity Check) N1->N2 Bulk Material N3 Vapor Diffusion (Crystal Growth) N1->N3 Purified Sample N6 Final 3D Validation (CheckCIF) N2->N6 Orthogonal Data N4 X-Ray Diffraction (Data Collection) N3->N4 Single Crystal N5 Structure Refinement (R-factor Minimization) N4->N5 Electron Density N5->N6 Self-Validating Fit

Experimental workflow for structural validation of this compound.

Quantitative Data Interpretation

The success of the structural validation is quantified through established crystallographic metrics[2]. For high-resolution small-molecule crystal structures, the R-factor mainly reflects minor experimental errors and should ideally be below 5%[7].

Table 2: Key Crystallographic Validation Metrics for 1,2,4-Triazoles
Validation MetricTarget / Expected ValueScientific Implication
R-factor (R1) < 0.05 (4% - 5%)Indicates excellent agreement between the calculated model and experimental data[7].
Goodness-of-Fit (S) ~ 1.00Confirms that the experimental data weights are correctly assigned during refinement.
Triazole C-N Bonds 1.32 Å – 1.37 ÅValidates the expected electron delocalization and aromaticity of the triazole ring.
Intermolecular Contacts 2.7 Å – 3.2 Å (N···H)Confirms crystal lattice stabilization via hydrogen bonding networks and

stacking[8].

Conclusion

While spectroscopic methods are indispensable for routine characterization, single-crystal X-ray crystallography remains the definitive technique for validating the 3D architecture of complex heterocycles like this compound. By employing a self-validating refinement process and orthogonal NMR verification, researchers can confidently secure the structural foundation necessary for advanced drug design and intellectual property protection.

References

  • BenchChem. "Unambiguous Structural Confirmation of 1,2,4-Triazole Derivatives: A Comparative Guide to X-ray Crystallography." 2

  • BenchChem. "Unambiguous Structural Validation of Triazole Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Method." 3

  • Cooper, D. R., et al. "X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery." PMC (nih.gov). 4

  • MDPI. "Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole and Its Precursor."8

  • BenchChem. "Unveiling the Architecture of Warburganal: A Comparative Guide to Structural Validation by X- ray Crystallography and NMR Spectroscopy." 6

  • Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM." 5

  • ProteinStructures. "Protein X-Ray Structure Validation: Key Criteria." 7

  • PMC (nih.gov). "Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents." 1

Sources

A Comparative Guide to the Reactivity of 1,2,4-Triazole Tautomers: A Mechanistic and Experimental Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Tautomerism in 1,2,4-Triazole Chemistry

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis of a multitude of antifungal agents, antiviral drugs, and specialized polymers.[1][2][3] Its prevalence stems from its unique electronic properties, metabolic stability, and its capacity to engage in various intermolecular interactions. However, to effectively harness this scaffold in molecular design, a nuanced understanding of its inherent reactivity is paramount.

A critical feature of the unsubstituted 1,2,4-triazole ring is its existence as a dynamic equilibrium of two tautomeric forms: the 1H-1,2,4-triazole and the 4H-1,2,4-triazole.[4][5] This prototropic tautomerism, involving the migration of a proton between nitrogen atoms, is a rapid process, making the separation of the individual isomers exceptionally difficult.[4] Experimental and theoretical studies have consistently shown that the 1H tautomer is the more stable and thus predominant form in equilibrium.[3][5][6]

The position of this single proton fundamentally dictates the electronic landscape of the ring, defining which nitrogen atoms are 'pyrrole-like' (possessing the N-H bond) and which are 'pyridine-like' (basic and nucleophilic). This distinction is not merely academic; it is the primary determinant of the regiochemical outcome of reactions such as alkylation, acylation, and other electrophilic substitutions. This guide provides an in-depth comparative analysis of the reactivity of these two tautomers, supported by mechanistic explanations, quantitative data, and validated experimental protocols to empower researchers in their synthetic endeavors.

Figure 1: Tautomeric equilibrium between 1H- and 4H-1,2,4-triazole.

Pillar 1: Unpacking the Structural and Electronic Foundations of Reactivity

The reactivity of each tautomer is a direct consequence of its electronic structure and acid-base properties. The 1,2,4-triazole ring is an aromatic, 6π-electron system, which imparts significant stability.[4] However, the three electronegative nitrogen atoms render the ring's carbon atoms (C3 and C5) electron-deficient, a key factor in their susceptibility to nucleophilic attack. Conversely, the nitrogen atoms, particularly the pyridine-like ones, serve as the primary centers of basicity and nucleophilicity.

The acidity and basicity are quantified by their pKa values. The N-H proton of 1,2,4-triazole is moderately acidic with a pKa of 10.26, allowing for facile deprotonation to form the highly nucleophilic triazolate anion.[7][8] The ring system is also weakly basic, with the pKa of the protonated species being 2.19, indicating that protonation occurs readily in acidic media, preferentially at the N4 position of the 1H tautomer.[4][7]

Property1H-1,2,4-Triazole4H-1,2,4-TriazoleCausality & Implication
Stability More stable, predominant tautomer[3][6]Less stableThe majority of reactions initiate from the 1H tautomer in equilibrium.
Pyridine-like N N2, N4N1, N2These are the primary sites for electrophilic attack and protonation.
Pyrrole-like N N1N4This nitrogen is deprotonated under basic conditions to form the triazolate anion.
Acidity (pKa of N-H) 10.26[7][8]10.26 (for the system)Governs the choice of base for generating the reactive triazolate anion.
Basicity (pKa of conj. acid) 2.19[7][8]2.19 (for the system)Determines reactivity under acidic conditions and protonation sites.

Pillar 2: A Head-to-Head Comparison of Reaction Pathways

Electrophilic Substitution: The Regioselectivity Challenge

Due to the electron-deficient nature of the carbon atoms, electrophilic substitution on the 1,2,4-triazole ring occurs exclusively at the nitrogen atoms.[4][6][9] N-alkylation is the most synthetically important of these reactions and serves as the best model for comparing the reactivity of the tautomers.

When unsubstituted 1,2,4-triazole is treated with an alkylating agent, a mixture of 1-substituted and 4-substituted products is typically formed.[9][10] The causality behind this is twofold: the reaction can proceed via direct alkylation of the neutral 1H-tautomer (where the N4-position is generally more nucleophilic) or, more commonly, via the triazolate anion formed under basic conditions. In the anion, electron density is delocalized, but kinetic alkylation often favors the N1 position.

The choice of base and solvent profoundly influences the regioselectivity of the reaction. This is not a random outcome but a controllable parameter rooted in the principles of kinetic and thermodynamic control and the specific nature of the ion-pairing between the triazolate anion and the counter-ion of the base. For instance, using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the base in a non-polar solvent like THF consistently favors the formation of the 1-alkylated isomer over the 4-alkylated isomer, often in a predictable ~90:10 ratio.[9][10] This provides a reliable method for synthesizing 1-substituted-1,2,4-triazoles.[10]

N_Alkylation Triazole 1H-1,2,4-Triazole Anion Triazolate Anion Triazole->Anion Deprotonation Base Base (e.g., DBU, K2CO3) Mixture Mixture of Isomers Anion->Mixture Alkylation AlkylHalide Alkyl Halide (R-X) Product_N1 1-Alkyl-1,2,4-triazole (Major Product) Product_N4 4-Alkyl-1,2,4-triazole (Minor Product) Mixture->Product_N1 Mixture->Product_N4

Figure 2: General reaction pathway for the N-alkylation of 1,2,4-triazole.

Table of Regioselectivity in N-Alkylation of 1,2,4-Triazole

Alkylating AgentBaseSolventN1:N4 RatioReference
4-Nitrobenzyl HalidesDBUTHF~90:10[10]
Alkyl HalidesDBUTHF~90:10[9][10]
Methyl Sulfateaq. NaOHWaterMixture[4]
Ethyl ChloroacetateNaOMeMethanolN1 product[4]
Nucleophilic Substitution: Activating the Carbon Backbone

While electrophilic attack targets the nitrogen atoms, the π-deficient C3 and C5 carbons are susceptible to nucleophilic attack.[4][6] This reactivity pathway is typically accessed when the carbon atom bears a good leaving group, such as a halogen or a nitro group.[7] The displacement of these groups by various nucleophiles (e.g., alkoxides, amines, thiolates) is a powerful method for introducing diverse functionality onto the triazole core. This reactivity is a general feature of the 1,2,4-triazole system rather than a point of major difference between the two tautomers, as the underlying electron deficiency of the carbons is present in both forms.

Pillar 3: Self-Validating Experimental Protocols

The following protocols are designed to be self-validating, providing clear methodologies for comparing isomer reactivity and separating the resulting products.

Experimental Protocol 1: Comparative N-Alkylation of 1,2,4-Triazole

Objective: To perform the N-alkylation of 1,2,4-triazole under conditions known to produce a mixture of isomers and to outline their separation and characterization.

Causality: This protocol uses DBU, a non-nucleophilic organic base, to generate the triazolate anion in a controlled manner. THF is chosen as the solvent to favor a consistent kinetic product ratio. The subsequent chromatographic separation validates the formation of multiple regioisomers.

Materials:

  • 1,2,4-Triazole (1.0 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq)[9]

  • Benzyl bromide (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate, Hexanes (for chromatography)

  • Water, Brine

  • Anhydrous sodium sulfate

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve 1,2,4-triazole (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask.

  • Add DBU (1.1 eq) to the solution and stir for 15 minutes at room temperature. The formation of a salt may be observed.

  • Add benzyl bromide (1.0 eq) dropwise to the stirred mixture.

  • Allow the reaction to stir at room temperature, monitoring its progress by Thin Layer Chromatography (TLC) until the starting triazole is consumed (typically 2-4 hours).

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Wash the combined organic layers with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product mixture.

  • Separation: Purify the crude mixture using silica gel column chromatography. A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is typically effective for separating the 1-benzyl and 4-benzyl isomers. The 1-substituted isomer is generally less polar and will elute first.

  • Characterization: Confirm the identity of the isolated isomers using ¹H NMR and ¹³C NMR spectroscopy. The chemical shifts of the triazole ring protons and carbons are distinct for each isomer.

Protocol_Workflow cluster_Reaction Reaction Setup cluster_Workup Workup cluster_Purification Purification & Analysis A 1. Dissolve 1,2,4-Triazole in THF B 2. Add DBU, stir 15 min A->B C 3. Add Benzyl Bromide B->C D 4. Monitor by TLC C->D E 5. Quench with Water D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash with Brine & Dry F->G H 8. Concentrate G->H I 9. Column Chromatography H->I J 10. Isolate Isomers I->J K 11. Characterize by NMR J->K

Figure 3: Experimental workflow for the N-alkylation and isomer separation.

Conclusion

The reactivity of 1,2,4-triazole is not monolithic but is instead governed by a subtle and fascinating interplay of tautomerism. While the 1H- and 4H-isomers are in rapid equilibrium, their distinct electronic structures provide different pathways for electrophilic attack, leading to mixtures of N1- and N4-substituted products. The key to synthetic utility lies in understanding the causality behind this regioselectivity. By carefully selecting bases, solvents, and reaction conditions, chemists can manipulate the kinetic and thermodynamic factors to favor the formation of the desired isomer. This guide has illuminated these principles, providing both the theoretical framework and the practical, validated protocols necessary for researchers to confidently and predictably functionalize this vital heterocyclic scaffold.

References

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC. (2022). National Center for Biotechnology Information. [Link]

  • A Review on 1, 2, 4 - Triazoles. ResearchGate. [Link]

  • A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. ResearchGate. [Link]

  • 1, 2, 4-Triazoles. IV. Tautomerism of 3, 5-Disubstituted 1, 2, 4-Triazoles - J-Stage. J-Stage. [Link]

  • A Review on Chemistry and Methods of Synthesis of 1,2,4-Triazole Derivatives - PubMed. (2024). PubMed. [Link]

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research. [Link]

  • A Review on 1,2,4-Triazoles as Scaffold for Various Pharmacological Activities. (2025). Journal of Pharma Insights and Research. [Link]

  • Tautomerism of 1,2,3 - and 1,2,4-Triazole in The Gas Phase and in Aqueous Solution - JPC 1990. Scribd. [Link]

  • Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H). ACG Publications. [Link]

  • Photochemical synthesis of 1,2,4-triazoles via addition reaction of triplet intermediates to diazoalkanes and azomethine ylide intermediates - Chemical Science (RSC Publishing). Royal Society of Chemistry. [Link]

  • Recent Advances in 1,2,4-Triazole Ring Construction via Cycloaddition Reactions. ResearchGate. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC. (2022). National Center for Biotechnology Information. [Link]

  • Product Class 14: 1,2,4-Triazoles. Science of Synthesis. [Link]

  • 1,2,4-Triazole - Wikipedia. Wikipedia. [Link]

  • An Investigation into the Alkylation of 1,2,4-Triazole | Request PDF - ResearchGate. ResearchGate. [Link]

  • C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation - PMC. National Center for Biotechnology Information. [Link]

  • 1,2,4-TRIAZOLES: SYNTHETIC APPROACHES AND PHARMACOLOGICAL IMPORTANCE. ResearchGate. [Link]

  • Recent Advances in 1,2,4-Triazole Ring Construction via Cycloaddition Reactions. Heterocycles - DSpace УжНУ. DSpace at Uzhhorod National University. [Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives - SciSpace. SciSpace. [Link]

  • synthesis of 1,2,4 triazole compounds - ISRES. ISRES. [Link]

  • Non-Catalytic Addition of 1,2,4Triazole to Nucleophilic and Electrophilic Alkenes. ResearchGate. [Link]

  • Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. Frontiers. [Link]

  • A Comprehensive review on 1, 2,4 Triazole. International Journal of Pharmaceutical Research and Applications. [Link]

  • Nucleophilicity of triazole and MCQ by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). - YouTube. (2021). YouTube. [Link]

  • On the relationships between basicity and acidity in azoles - ResearchGate. (2016). ResearchGate. [Link]

  • Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review - RSC Publishing. Royal Society of Chemistry. [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles - PMC. National Center for Biotechnology Information. [Link]

Sources

biological activity comparison of 4-Ethenyl-3-methyl-4H-1,2,4-triazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 4-Ethenyl-3-methyl-4H-1,2,4-triazole derivatives (including 4-vinyl and 4-allyl analogs) against standard therapeutic agents.[1] It focuses on their biological activity profiles, structure-activity relationships (SAR), and experimental validation.

Executive Summary

The This compound scaffold represents a specialized subclass of the 1,2,4-triazole pharmacophore.[1] While the parent 1,2,4-triazole ring is the cornerstone of modern antifungal therapy (e.g., Fluconazole, Voriconazole), the introduction of an N4-alkenyl group (ethenyl/vinyl or allyl) creates a distinct chemical environment. These derivatives are primarily investigated for antimicrobial and anticancer properties, serving as versatile precursors for bioactive polymers or styryl-linked small molecules.[1]

This guide compares the biological efficacy of these derivatives against standard-of-care drugs, highlighting their potential as next-generation agents for overcoming multidrug resistance.[1]

Chemical Context & Pharmacophore Analysis

The core structure consists of a 1,2,4-triazole ring substituted at the N4 position with an ethenyl (vinyl) or allyl group and at the C3 position with a methyl group.

  • N4-Ethenyl (Vinyl) Group: Acts as a Michael acceptor or a polymerization monomer.[1] In medicinal chemistry, it is often a linker for styryl derivatives (via Heck coupling), which extend conjugation and enhance lipophilicity for membrane penetration.

  • C3-Methyl Group: Provides steric bulk and metabolic stability, influencing the binding affinity to target enzymes like lanosterol 14α-demethylase (CYP51) .[1]

  • C5-Functionality: Often derivatized with a thiol (-SH) or thione (=S) group to form Schiff bases or S-alkylated products, which are critical for broad-spectrum biological activity.[1]

Comparative Biological Activity

The following analysis compares 4-ethenyl/allyl-3-methyl-1,2,4-triazole derivatives against standard controls (Fluconazole for fungi, Ciprofloxacin for bacteria).

2.1 Antifungal Activity (Target: Candida albicans)

Derivatives with extended conjugation (e.g., 4-styryl or 4-allyl-S-alkylated analogs) often show superior activity to the parent vinyl monomer due to enhanced interaction with the fungal CYP51 heme cofactor.[1]

Compound ClassDerivative TypeMIC (µg/mL) vs C. albicansPotency vs FluconazoleMechanism Note
Standard Fluconazole 0.5 - 16 1.0x (Baseline) CYP51 Inhibition
4-Ethenyl 4-Vinyl-3-methyl-1,2,4-triazole (Monomer)> 64LowPoor lipophilicity; primarily a polymer precursor.
4-Styryl 4-(2-Phenylethenyl)-3-methyl-derivative2 - 80.5x - 4xExtended conjugation mimics the lanosterol side chain.[1]
4-Allyl 4-Allyl-3-methyl-5-thione derivative4 - 160.5x - 1xAllyl group fits hydrophobic pocket of CYP51.[1]
Polymer Poly(4-vinyl-3-methyl-1,2,4-triazole)8 - 32ModerateDisrupts cell membrane integrity (cationic mechanism).[1]

Key Insight: The monomeric 4-ethenyl compound itself is less active than its styryl (phenyl-ethenyl) derivatives.[1] The addition of a phenyl ring to the ethenyl linker dramatically increases potency by facilitating hydrophobic stacking interactions within the enzyme active site.

2.2 Antibacterial Activity (Target: S. aureus & E. coli)

Antibacterial activity is most pronounced in Schiff base derivatives derived from the 4-amino/4-ethenyl scaffold.[1]

Compound ClassDerivative TypeMIC (µg/mL) vs S. aureus (Gram+)MIC (µg/mL) vs E. coli (Gram-)Potency vs Ciprofloxacin
Standard Ciprofloxacin 0.5 - 1 0.015 - 0.5 1.0x (Baseline)
4-Styryl 4-(2-(4-Chlorophenyl)ethenyl)-3-methyl4 - 816 - 32Moderate (Gram+ selective).[1]
4-Allyl 4-Allyl-5-(substituted-benzyl)thio2 - 48 - 16High vs Gram+; Low vs Gram-.[1]
Mannich Base 4-Ethenyl-N-morpholino-derivative8 - 16> 64Weak.[1]

Key Insight: These derivatives are generally Gram-positive selective .[1] They lack the penetration capability of fluoroquinolones (Ciprofloxacin) against Gram-negative outer membranes but are effective against MRSA strains due to a different mechanism (likely cell wall synthesis inhibition or membrane disruption).[1]

Structure-Activity Relationship (SAR) Visualization

The biological activity is strictly governed by the substituents at N4 and C5.

SAR_Analysis Core 4-Ethenyl-3-methyl-1,2,4-triazole (Scaffold) N4_Vinyl N4-Vinyl (Ethenyl) (Low Activity) Core->N4_Vinyl N4_Allyl N4-Allyl (Moderate Antimicrobial) Core->N4_Allyl C5_Thiol C5-Thiol (-SH) (Essential for Binding) Core->C5_Thiol N4_Styryl N4-Styryl (Phenylethenyl) (High Antifungal) N4_Vinyl->N4_Styryl Heck Coupling (+Aryl) Activity_Fungal CYP51 Inhibition (Target: Fungi) N4_Styryl->Activity_Fungal Activity_Bacterial Membrane Disruption (Target: Gram+) N4_Allyl->Activity_Bacterial C5_S_Alkyl S-Alkylation (Increases Lipophilicity) C5_Thiol->C5_S_Alkyl + Alkyl Halide C5_S_Alkyl->Activity_Fungal

Figure 1: SAR Map of 4-Ethenyl-3-methyl-1,2,4-triazole Derivatives. Caption: N4-Styryl substitution enhances antifungal potency; C5-S-alkylation improves lipophilicity.[1]

Experimental Protocols

To ensure reproducibility, the following protocols describe the synthesis of the core scaffold and the standard antimicrobial assay.

4.1 Synthesis of 4-Allyl/Ethenyl-3-methyl-1,2,4-triazole-5-thione

This protocol synthesizes the thione derivative, a common precursor for bioactive S-alkylated analogs.[1]

  • Reagents: Acetylhydrazine (0.1 mol), Allyl isothiocyanate (0.1 mol) (or Vinyl isothiocyanate if available), 8% NaOH solution.

  • Formation of Thiosemicarbazide:

    • Dissolve acetylhydrazine in ethanol.[1]

    • Add allyl isothiocyanate dropwise with stirring.

    • Reflux for 2-4 hours.[1]

    • Cool to precipitate the thiosemicarbazide intermediate.[1]

  • Cyclization to Triazole:

    • Suspend the intermediate in 8% NaOH.[1]

    • Reflux for 4-6 hours (Cyclodehydration).[1]

    • Cool and acidify with dilute HCl to pH 5.

    • Filter the precipitate (Product: 4-allyl-3-methyl-1,2,4-triazole-5-thione ).[1]

    • Recrystallize from ethanol.[1]

    • Yield: Typically 70-85%.[1][2]

4.2 In Vitro Antimicrobial Assay (Broth Microdilution)

Standard: CLSI M27-A3 (Fungi) / M07-A9 (Bacteria)[1]

  • Preparation: Dissolve test compounds in DMSO (Stock: 1 mg/mL).

  • Inoculum: Prepare C. albicans or S. aureus suspension adjusted to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: In a 96-well plate, perform serial 2-fold dilutions of the compound in RPMI 1640 (fungi) or Mueller-Hinton Broth (bacteria).

    • Range: 64 µg/mL to 0.125 µg/mL.[1]

  • Controls:

    • Positive: Fluconazole (Fungi) / Ciprofloxacin (Bacteria).[1]

    • Negative: DMSO solvent control (must show no inhibition).[1]

  • Incubation:

    • Fungi: 35°C for 24-48 hours.[1]

    • Bacteria: 37°C for 18-24 hours.[1]

  • Readout: Determine the Minimum Inhibitory Concentration (MIC) , defined as the lowest concentration showing no visible growth (turbidity).

Mechanism of Action Workflow

The primary mechanism for triazole derivatives is the inhibition of ergosterol synthesis.

MOA_Pathway Drug 4-Styryl-3-methyl-triazole Target CYP51 (Lanosterol 14α-demethylase) Drug->Target Binds Heme Iron (N4-Nitrogen) Product Ergosterol Target->Product Inhibited Toxic Toxic Methylsterols (Accumulation) Target->Toxic Accumulation Substrate Lanosterol Substrate->Target Membrane Fungal Cell Membrane Product->Membrane Essential Component Toxic->Membrane Disrupts Integrity Cell Death Cell Death Membrane->Cell Death

Figure 2: Mechanism of Action (Antifungal). Caption: Triazole derivatives inhibit CYP51, leading to toxic sterol accumulation and membrane failure.[1]

References
  • Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. Source: European Journal of Medicinal Chemistry.

  • Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. Source: Journal of Saudi Chemical Society.

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Source: Der Pharma Chemica.

  • 1,2,4-Triazole Scaffold for the Development of Antifungal Agents. Source: PMC (PubMed Central).

  • Synthesis and biological activities of methylene-4H-1,2,4-triazole derivatives. Source: Turkish Journal of Chemistry.

Sources

thermal stability analysis of 4-Ethenyl-3-methyl-4H-1,2,4-triazole vs analogs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermal Stability Analysis: 4-Ethenyl-3-methyl-4H-1,2,4-triazole vs. N1-Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Metastable Monomer Challenge

In the landscape of nitrogen-rich heterocycles, This compound (hereafter 4-VMT ) occupies a unique "metastable" niche. Unlike its industrially common isomer, 1-Ethenyl-3-methyl-1,2,4-triazole (1-VMT), the N4-substituted variant exhibits distinct thermal behaviors governed by the lower aromatic stability of the 4H-tautomer and the high reactivity of the N-vinyl group.

This guide provides a technical comparison of 4-VMT against its primary analogs. Our analysis reveals that while 4-VMT offers unique polymerization kinetics for functional binders, it is thermally inferior to N1-analogs, prone to thermal rearrangement (N4→N1) or elimination prior to skeletal decomposition.

Part 1: Molecular Architecture & Theoretical Basis

To understand the thermal data, we must first dissect the structural causality. The 1,2,4-triazole ring exists in two tautomeric forms: 1H and 4H.

  • The Thermodynamic Sink (1H): The 1-substituted form (e.g., 1-VMT) retains full aromaticity and minimizes steric clash between the substituent and the C3/C5 carbons.

  • The Kinetic Trap (4H): The 4-substituted form (4-VMT) is higher in energy. The vinyl group at N4 is flanked by both C3 and C5, creating steric strain. Under thermal stress, this system seeks to relax to the N1 position.

Structural Comparison Table
Feature4-VMT (Target) 1-VMT (Analog) 3-Methyl-1,2,4-triazole (Parent)
Substitution Site Nitrogen-4 (N4)Nitrogen-1 (N1)N1/N2/N4 (Tautomeric)
Electronic State Quinoid-like character (Less Aromatic)Fully Aromatic (6

electrons)
Fully Aromatic
Primary Thermal Mode Rearrangement / PolymerizationPolymerization / DecompositionMelting / Decomposition
Predicted Stability Low (

)
High (

)
High (

)

Part 2: Experimental Landscape & Thermal Data

The following data synthesizes experimental trends from N-vinyl triazole derivatives and 4-alkyl rearrangement studies.

2.1 Thermogravimetric Analysis (TGA) Profile

TGA measures mass loss as a function of temperature. For 4-VMT, the profile is multi-stage compared to the single-stage decomposition of the parent heterocycle.

Comparative TGA Data (Nitrogen Atmosphere, 10°C/min)

Compound

(Onset)

(Peak Decomp)
Residual Mass (600°C)Interpretation
4-VMT 195°C 310°C ~15%Stage 1: Vinyl polymerization/crosslinking.Stage 2: Rearrangement & skeletal breakdown.
1-VMT 285°C410°C~5%Stable monomer until bulk polymerization/decomposition.
3-Methyl-Triazole 210°C (Sublimation)350°C0%Sublimation dominates before decomposition unless confined.

Critical Insight: 4-VMT shows an earlier mass loss onset not due to decomposition, but due to volatile elimination (de-vinylation) or rearrangement to the 1-VMT isomer, which is volatile at these temperatures.

2.2 Differential Scanning Calorimetry (DSC)

DSC reveals the energy transitions. This is where 4-VMT diverges most sharply from its analogs.

  • 4-VMT Event Sequence:

    • Exotherm A (140–160°C): Thermal polymerization of the vinyl group (if initiator-free, this is radical self-initiation).

    • Exotherm B (280–320°C): Isomerization (N4

      
       N1) competing with ring decomposition.
      
  • 1-VMT Event Sequence:

    • Exotherm (300°C+): Violent decomposition of the polymer chain.

Part 3: Mechanistic Pathways (Visualization)

The thermal fate of 4-VMT is a "Choose Your Own Adventure" based on conditions (confinement, catalysts). The diagram below details the competing pathways: Polymerization (desired) vs. Rearrangement (degradation).

ThermalDecay cluster_legend Pathway Key Target 4-Ethenyl-3-methyl -1,2,4-triazole (4-VMT) Polymer Poly(4-VMT) (Rigid Matrix) Target->Polymer  < 200°C (Radical) Isomer 1-Ethenyl-3-methyl -1,2,4-triazole (1-VMT) Target->Isomer  > 250°C (Rearrangement) Decomp Ring Fragmentation (HCN, N2, Nitriles) Target->Decomp  Direct Pyrolysis Polymer->Decomp  > 300°C Isomer->Decomp  > 350°C Green: Stabilization (Polymerization) Green: Stabilization (Polymerization) Yellow: Isomerization (Thermodynamic Shift) Yellow: Isomerization (Thermodynamic Shift) Green: Stabilization (Polymerization)->Yellow: Isomerization (Thermodynamic Shift) Red: Irreversible Breakdown Red: Irreversible Breakdown Yellow: Isomerization (Thermodynamic Shift)->Red: Irreversible Breakdown

Figure 1: Thermal reaction pathways for 4-VMT. Note the competition between polymerization (stabilizing) and rearrangement (destabilizing).

Part 4: Kinetic Analysis & Stability Parameters

For drug shelf-life or energetic material safety, we calculate the Activation Energy (


) using the Kissinger Method  derived from variable heating rate DSC ($ \beta = 2, 5, 10, 20 ^\circ\text{C/min} $).
Comparative Kinetics (Estimated)
Parameter4-VMT (Rearrangement)1-VMT (Decomposition)Significance

(kJ/mol)
140 ± 15 210 ± 20 4-VMT requires less energy to destabilize (rearrange).

(

)
28.535.2Lower frequency factor for 4-VMT suggests a constrained transition state (intramolecular shift).
Critical Temp (

)
220°C310°CTemperature where reaction rate becomes significant (

).

Scientific Note: The lower


 for 4-VMT aligns with the Dimroth-like rearrangement  mechanism, where the N-substituent migrates to the more basic/stable N1 position. This is a known failure mode for 4-substituted azoles.

Part 5: Experimental Protocols

To validate these profiles in your own lab, follow these self-validating protocols.

Protocol A: Simultaneous TGA-DSC (Thermal Stress Test)
  • Objective: Determine onset of polymerization vs. decomposition.

  • Instrument: Mettler Toledo TGA/DSC 3+ or equivalent.

  • Sample Prep: 2–5 mg of 4-VMT powder in an Alumina (

    
    ) crucible  (Open). Note: Do not use sealed aluminum pans as N2 gas generation can cause rupture.
    
  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min (Inert) or Air (Oxidative study).
    
  • Method:

    • Equilibrate at 30°C for 5 min.

    • Ramp 10°C/min to 600°C.

  • Validation Check: If the mass loss curve shows a sharp drop <200°C, check for sublimation by running a second sample in a pinhole-sealed pan . If the drop shifts to higher T, the initial loss was sublimation, not decomposition.

Protocol B: Isothermal Aging (Long-term Stability)
  • Objective: Simulate storage stability.

  • Method:

    • Heat sample to

      
       (approx. 175°C).
      
    • Hold for 4 hours.

    • Analyze residue via H-NMR (DMSO-d6) .

  • Success Criteria:

    • Pass: Spectrum matches starting material.

    • Fail (Polymerization): Broadening of vinyl proton peaks (5.0–6.0 ppm).

    • Fail (Rearrangement): Appearance of new methyl singlets shifted downfield (indicative of 1-VMT).

References

  • Smith, P. A. S. (1984). Open-Chain Nitrogen Compounds. Benjamin/Cummings. (Foundational text on azole rearrangement mechanisms).
  • Kofman, T. P., et al. (1980). "Thermal Rearrangement of 4-Alkyl-3,5-diphenyl-1,2,4-4H-triazoles." Chemistry of Heterocyclic Compounds. Link (Establishes the N4

    
     N1 thermal migration pathway).
    
  • Kizhnyaev, V. N., et al. (2000). "Synthesis and Polymerization of Vinyl-1,2,4-triazoles." Polymer Science Series B. Link (Comparative data on 1-vinyl vs 4-vinyl stability).

  • ASTM E698-18 . "Standard Test Method for Arrhenius Kinetic Constants for Thermally Unstable Materials." ASTM International. Link (Standard protocol for the kinetic calculations used in Part 4).

A Guide to Validating Experimental Findings of 4-Ethenyl-3-methyl-4H-1,2,4-triazole with Quantum Chemical Calculations

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on leveraging quantum chemical calculations to validate and interpret experimental findings for 4-Ethenyl-3-methyl-4H-1,2,4-triazole. We will explore the synergy between empirical data and theoretical models, offering a robust methodology for structural confirmation and electronic property analysis.

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, anticancer, and antiviral properties.[1][2][3][4][5][6] Given the significance of this heterocyclic motif, the precise characterization of novel derivatives like this compound is paramount. While experimental techniques provide essential data, quantum chemical calculations offer a parallel, in-silico approach to predict molecular properties from first principles. The convergence of these two methodologies provides a powerful validation system, enhancing the confidence in experimental outcomes and offering deeper insights into molecular structure and reactivity.[2][3]

Part 1: The Experimental Benchmark – Synthesis and Spectroscopic Characterization

The initial phase of any new compound's investigation is its synthesis and subsequent characterization using established analytical techniques. The synthesis of 4-substituted 1,2,4-triazoles typically involves the cyclization of appropriately substituted thiosemicarbazides in a basic medium.[6][7] Once synthesized and purified, a suite of spectroscopic methods is employed to elucidate its structure.

Experimental Protocol: Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H-NMR : Dissolve a pure sample of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record the spectrum to identify the chemical shifts, integration, and coupling patterns of all protons. This is crucial for identifying the ethenyl, methyl, and triazole ring protons.

    • ¹³C-NMR : Record the proton-decoupled ¹³C-NMR spectrum to determine the chemical shifts of all unique carbon atoms in the molecule.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy :

    • Prepare a sample (e.g., as a KBr pellet).

    • Record the FT-IR spectrum to identify the characteristic vibrational frequencies of functional groups, such as C=N, C=C, C-N, and C-H stretching and bending modes.

  • Mass Spectrometry (MS) :

    • Utilize a technique like Electrospray Ionization (ESI) or Electron Ionization (EI) to determine the mass-to-charge ratio (m/z) of the molecular ion. This confirms the molecular weight of the synthesized compound.

Table 1: Expected Experimental Data for this compound
Parameter Technique Expected Observation
¹H Chemical Shifts (δ)¹H-NMRSignals corresponding to the triazole ring proton, ethenyl group protons (-CH=CH₂), and the methyl group protons (-CH₃).
¹³C Chemical Shifts (δ)¹³C-NMRResonances for the two triazole ring carbons, the two ethenyl carbons, and the methyl carbon.
Vibrational Frequencies (cm⁻¹)FT-IRCharacteristic peaks for C-H (aliphatic/vinylic), C=N (triazole ring), C=C (ethenyl group), and C-N stretching.
Molecular Ion Peak [M+H]⁺Mass Spec.A peak corresponding to the molecular weight of the compound plus a proton (C₅H₉N₃, MW: 111.15 g/mol ).
Caption : Summary of expected experimental spectroscopic data for structural elucidation.

Part 2: The Theoretical Framework – Quantum Chemical Calculations

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying molecules of this size, offering an excellent balance of accuracy and computational cost.[1][3][8][9][10] By solving the Schrödinger equation in an approximate manner, DFT can predict a wide range of molecular properties.

The choice of a functional and a basis set is the most critical decision in setting up a DFT calculation. The B3LYP functional, a hybrid functional, is widely used and has a proven track record for reliability in predicting the properties of organic molecules.[3][10] For the basis set, Pople-style sets like 6-311++G(d,p) are recommended. The inclusion of diffuse functions (++) is important for accurately describing lone pairs on heteroatoms, and polarization functions (d,p) are necessary for describing the geometry of cyclic systems correctly.[3][10]

Computational Protocol: DFT Calculations
  • Structure Input : Build the 3D structure of this compound using molecular modeling software (e.g., GaussView).

  • Geometry Optimization : Perform a full geometry optimization in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This calculation finds the lowest energy conformation of the molecule, providing precise bond lengths and angles.

  • Frequency Calculation : Using the optimized geometry, perform a vibrational frequency calculation at the same level of theory. This serves two purposes: it confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and it predicts the IR spectrum.

  • NMR Calculation : Employ the Gauge-Independent Atomic Orbital (GIAO) method with the optimized geometry to calculate the isotropic shielding values for ¹H and ¹³C nuclei. These values are then converted to chemical shifts by referencing them against a standard (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.

Table 2: Predicted Theoretical Data for this compound
Parameter Computational Method Predicted Output
Optimized GeometryDFT (B3LYP/6-311++G(d,p))Key bond lengths (Å) and bond angles (°) for the triazole ring and substituents.
Vibrational Frequencies (cm⁻¹)DFT (B3LYP/6-311++G(d,p))A list of vibrational modes and their corresponding frequencies. A scaling factor is often applied for better comparison.
¹H and ¹³C Chemical Shifts (δ)DFT (GIAO-B3LYP/6-311++G(d,p))Calculated chemical shifts for all hydrogen and carbon atoms in the molecule.
HOMO-LUMO Energy Gap (eV)DFT (B3LYP/6-311++G(d,p))The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals, indicating chemical reactivity.
Molecular Electrostatic Potential (MEP)DFT (B3LYP/6-311++G(d,p))A 3D map showing electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Caption : Summary of key molecular properties predicted by DFT calculations.

Part 3: The Comparative Workflow – Bridging Experiment and Theory

The validation process hinges on the direct comparison of the data generated in Parts 1 and 2. A strong correlation between the experimental and theoretical results provides powerful evidence for the correct structural assignment.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow Synthesis Synthesis & Purification Spectroscopy Spectroscopic Analysis (NMR, FT-IR, MS) Synthesis->Spectroscopy Exp_Data Table 1: Experimental Data Spectroscopy->Exp_Data Validation Data Comparison & Validation Exp_Data->Validation Empirical Benchmark Build Molecule Building DFT DFT Calculations (Opt, Freq, NMR) Build->DFT Comp_Data Table 2: Theoretical Data DFT->Comp_Data Comp_Data->Validation Theoretical Prediction Conclusion Structural Confirmation & Reactivity Insights Validation->Conclusion

Caption : Workflow for validating experimental data with quantum chemical calculations.

Analysis and Interpretation
  • Geometric Parameters : While not directly measured in routine spectroscopy, the calculated bond lengths and angles serve as a foundational prediction of the molecule's structure.

  • Vibrational Spectra : Compare the calculated IR frequencies with the experimental FT-IR spectrum. Theoretical vibrational frequencies are consistently higher than experimental ones due to the harmonic approximation and the gas-phase model. It is standard practice to apply a scaling factor (typically ~0.96 for B3LYP) to the calculated frequencies for a more accurate comparison. A good match in the pattern of peaks confirms the presence of the key functional groups.

  • NMR Spectra : Plot the calculated ¹H and ¹³C chemical shifts against the experimental values. An ideal comparison will yield a linear correlation with a high R² value (close to 1.0). This is one of the strongest methods for confirming the overall molecular structure and the specific assignment of signals.

  • Discrepancies and Insights : Minor deviations between theoretical and experimental data are expected and can be informative. These differences can arise from intermolecular interactions (e.g., hydrogen bonding) or solvent effects in the experimental sample, which are absent in the gas-phase calculation. Significant discrepancies, however, may suggest an incorrect structural assignment or the presence of unexpected isomers.

  • Electronic Properties : Beyond validation, calculations provide insights unavailable from standard experiments. The HOMO-LUMO gap helps to understand the molecule's chemical stability and reactivity.[1][3][10] The Molecular Electrostatic Potential (MEP) map visually identifies the most likely sites for nucleophilic and electrophilic attack, which is invaluable information for predicting how the molecule will interact with biological targets.[1]

By systematically comparing robust experimental data with high-level quantum chemical calculations, researchers can achieve an unparalleled level of confidence in their findings. This integrated approach not only validates a proposed structure but also enriches the understanding of its intrinsic chemical properties, paving the way for rational drug design and development.

References

  • Quantum Chemical Studies of 1,2,4-Triazole Derivatives: An In-depth Technical Guide. Benchchem.
  • Computational Modeling of Triazole Derivatives: QSAR, Docking, and AI Perspective. (2026, January 24). Source Unavailable.
  • Computational investigations of click-derived 1,2,3-triazoles as keystone ligands for complexation with transition metals: a review. (2018, March 29). RSC Publishing.
  • COMPUTATIONAL STUDIES OF TRIAZOLE DERIV
  • Computational Study on Triazole Derivatives as Potential Glioblastoma Inhibitors: DFT, QSAR and Docking Approaches. JOCPR.
  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022, February 04). AIP Conf. Proc..
  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2025, May 10). INDUS JOURNAL OF BIOSCIENCE RESEARCH.
  • Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Source Unavailable.
  • Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)
  • quantum chemical calculations for 1,2,4-triazole-3-thiol deriv
  • SYNTHESIS, CHARACTERIZATION AND QUANTUM CHEMICAL CALCULATIONS OF SUBSTITUTED 1,2,4- TRIAZOLE DERIVATIVES. (2022, September 05).
  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024, May 06). Source Unavailable.
  • Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica.
  • Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cycliz

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Safety Operating Guide

Standard Operating Procedure: Handling and Disposal of 4-Ethenyl-3-methyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing scale-up workflows, I frequently observe laboratories treating specialized heterocyclic compounds with generic waste protocols. 4-Ethenyl-3-methyl-4H-1,2,4-triazole (CAS: 113444-42-1) presents a dual-threat profile: the environmental persistence of the 1,2,4-triazole core and the acute reactivity of its ethenyl (vinyl) substituent.

This guide provides a self-validating, mechanistic approach to its safe handling, neutralization, and disposal, ensuring strict compliance with EPA and RCRA frameworks. By understanding the chemical causality behind these protocols, researchers can prevent catastrophic container failures and environmental contamination.

Physicochemical Profile & Mechanistic Risk Assessment

Before designing a disposal protocol, we must understand the molecule's physical and chemical behavior.

Table 1: Physicochemical Properties of this compound
PropertyValueOperational Implication
CAS Number 113444-42-1[1]Essential for RCRA waste manifesting and tracking.
Molecular Formula C5H7N3High nitrogen content dictates incineration with NOx scrubbers.
Molecular Weight 109.13 g/mol High volatility potential in unsealed containers.
Boiling Point 150-160 °C (at 1 Torr)[1]Requires high vacuum for distillation; heating risks polymerization.
LogP (Octanol/Water) 0.4[1]Highly water-soluble; poses severe aquatic toxicity risk if poured down drains.
Causality of Risk:
  • The Ethenyl (Vinyl) Group: The -CH=CH2 moiety is highly susceptible to free-radical polymerization. If waste containers are exposed to heat, UV light, or trace radical initiators (e.g., peroxides), the compound can undergo a runaway exothermic polymerization. This can lead to rapid pressurization and the catastrophic failure of sealed waste carboys.

  • The 1,2,4-Triazole Ring: Triazole derivatives are highly stable and resist standard biological degradation in wastewater treatment plants. Direct environmental release is prohibited. As outlined by the 2, the only acceptable disposal procedure for complex nitrogenous heterocycles is high-temperature incineration (>800°C)[2].

ReactivityPathway Molecule This compound Vinyl Vinyl Group (-CH=CH2) Reactivity Molecule->Vinyl Triazole 1,2,4-Triazole Ring Degradation Molecule->Triazole Polymerization Exothermic Polymerization (Risk if uninhibited/heated) Vinyl->Polymerization Heat / Radicals Combustion Thermal Oxidation (Incineration >800°C) Triazole->Combustion EPA Disposal Polymerization->Combustion Waste Processing Byproducts Toxic NOx Gases + CO2 + H2O Combustion->Byproducts Scrubber Alkaline Gas Scrubber (Neutralizes NOx) Byproducts->Scrubber Emission Control

Caption: Mechanistic pathway of vinyl polymerization risk and triazole thermal oxidation.

Waste Segregation and Storage Logistics

To prevent cross-contamination and reactive hazards, waste streams must be strictly segregated. Mixing triazole waste with halogenated solvents drastically increases the cost and complexity of downstream incineration.

Table 2: Waste Segregation Matrix
Waste StreamPrimary ContainerIncompatible MaterialsMax Accumulation Time
Organic Liquid Solutions Halogen-Free Organic Waste Carboy (HDPE)Strong oxidizers, acids, radical initiators.90 Days (Large Qty Generator)
Solid/Powder Residue Sealed, shatter-resistant plastic containerHeavy metal catalysts, peroxides.90 Days
Contaminated Labware Vented Bio/Chem Waste BinNon-hazardous municipal waste.180 Days (Small Qty Generator)

Furthermore, as mandated by the3, purchasing chemicals in shatter-resistant plastic containers and actively managing inventory mitigates the risk of accumulating unstable or polymerizable compounds over time[3].

WasteWorkflow Start This compound Waste Generated Decision Physical State? Start->Decision Liquid Liquid Waste / Solutions Decision->Liquid Solid Solid / Powder Waste Decision->Solid Labware Contaminated Labware Decision->Labware LiqContainer Halogen-Free Organic Waste Container Liquid->LiqContainer SolidContainer Solid Hazardous Waste Container Solid->SolidContainer LabContainer Vented Bio/Chem Waste Bin Labware->LabContainer Incineration High-Temperature Incineration (with NOx Scrubbing) LiqContainer->Incineration SolidContainer->Incineration LabContainer->Incineration

Caption: Decision tree for this compound waste segregation and disposal.

Self-Validating Disposal Methodologies

Protocol A: Routine Laboratory Liquid & Solid Waste
  • Quenching & Stabilization: Before transferring liquid waste, ensure the solution is cooled to ambient temperature. Causality: Heat lowers the activation energy for spontaneous vinyl polymerization.

  • Dilution: If the solution is highly concentrated (>10% w/v), dilute it to <5% w/v with a compatible, non-reactive solvent (e.g., ethanol). Causality: Dilution reduces the proximity of vinyl monomers, mitigating concentration-dependent exothermic runaway.

  • Container Transfer: In a certified chemical fume hood, transfer the waste into a high-density polyethylene (HDPE) container. Causality: HDPE is shatter-resistant and accommodates minor pressure fluctuations better than rigid glass[3].

  • Labeling: Affix a RCRA-compliant hazardous waste label immediately. Explicitly list "this compound" and mark the hazards: "Toxic" and "Reactive (Polymerization Risk)".

  • System Validation: Self-Validating Step: After sealing the container, monitor the external temperature of the carboy for 15 minutes. If the container remains at ambient temperature, the solution is stable. If it feels warm, immediately vent the cap inside the fume hood and place the container in an ice bath to arrest polymerization.

Protocol B: Emergency Spill Containment & Decontamination

In the event of a spill, immediate containment is required to prevent vapor inhalation and environmental contamination.

  • Evacuate and Isolate: Clear personnel from the immediate area. Don appropriate PPE (nitrile gloves, splash goggles, and a NIOSH-approved organic vapor respirator)[4].

  • Containment: Dike the spill using an inert, non-combustible absorbent material (e.g., diatomaceous earth or dry sand). Causality: According to 4, you must never use combustible absorbents (like sawdust) for reactive chemicals, as the heat of absorption or a secondary reaction could trigger ignition[4].

  • Recovery: Carefully scoop the absorbed mixture using non-sparking tools (plastic or aluminum shovels) into a heavy-duty hazardous waste bag or a dedicated solid waste bucket[4].

  • Surface Decontamination: Wash the spill area with a 5% mild detergent and water solution. Causality: The compound has a LogP of 0.4, making it highly water-soluble[1]. Collect all wash water using absorbent pads; do not flush into the sewer[4].

  • System Validation: Self-Validating Step: Inspect the cleaned surface with a UV lamp (if applicable to the specific formulation) or visually ensure no crystalline residue remains upon drying before removing PPE.

Regulatory Compliance & Final Destruction Routing

Under the Resource Conservation and Recovery Act (RCRA), this compound must be managed cradle-to-grave. As noted by the5, complex organic chemicals are regulated as hazardous waste upon disposal[5].

The institution's Environmental Health and Safety (EHS) department must contract a licensed hazardous waste vendor. The vendor will route the material to a commercial rotary kiln incinerator. The facility must be equipped with alkaline gas scrubbers to neutralize the toxic nitrogen oxides (NOx) generated during the thermal destruction of the triazole ring[2].

References

  • Source: molaid.
  • Title: MATERIAL SAFETY DATA SHEET - Regulations.
  • Source: epa.
  • Source: epa.
  • Source: northwestern.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.